Holomycin
Description
This compound has been reported in Streptomyces, Yersinia ruckeri, and other organisms with data available.
structure
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
N-(5-oxo-4H-dithiolo[4,3-b]pyrrol-6-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S2/c1-3(10)8-5-6-4(2-12-13-6)9-7(5)11/h2H,1H3,(H,8,10)(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUNPJGMNVQSBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C2C(=CSS2)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40197605 | |
| Record name | Holomycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
488-04-0 | |
| Record name | Holomycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=488-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Holomycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Holomycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HOLOMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44CF65YLF8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Holomycin's Assault on Bacteria: A Technical Deep Dive into its Mechanism of Action
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanism of action of holomycin, a dithiolopyrrolone antibiotic with broad-spectrum activity against a range of bacteria. This document summarizes the current scientific understanding, moving from the initial hypothesis of RNA polymerase inhibition to the now more widely accepted model of disruption of metal homeostasis. It is designed to be a valuable resource for researchers in microbiology, biochemistry, and drug discovery.
Executive Summary
This compound, a natural product of Streptomyces species, exerts its antibacterial effect through a sophisticated mechanism that involves its conversion to an active form within the bacterial cell. Initially believed to be a direct inhibitor of RNA polymerase, recent and compelling evidence has shifted this paradigm. The primary mode of action is now understood to be the disruption of essential metalloenzyme function through the chelation of intracellular zinc. This guide will detail the evidence supporting this mechanism, present key quantitative data, outline the experimental protocols used to elucidate this pathway, and provide visualizations of the critical molecular interactions and experimental workflows.
From RNA Polymerase Inhibition to Metal Sequestration: A Paradigm Shift
A more nuanced understanding has emerged, positioning this compound as a prodrug that is activated within the reducing environment of the bacterial cytoplasm. The core of this contemporary model is the intracellular reduction of this compound's characteristic disulfide bridge to an active dithiol form. This reduced molecule is a highly effective chelator of divalent metal ions, with a particular affinity for zinc (Zn²⁺). By sequestering this essential metal cofactor, reduced this compound effectively inactivates a range of critical zinc-dependent metalloenzymes.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the antibacterial activity and biochemical properties of this compound.
| Parameter | Value | Organism/Conditions | Reference(s) |
| Zinc Binding Affinity (pKD') | 14.8 | In vitro | |
| E. coli RNA Polymerase Inhibition | < 20% at 100 µM | In vitro |
Table 1: Biochemical Parameters of this compound Activity
| Bacterial Species | MIC (µg/mL) | Reference(s) |
| Staphylococcus aureus | 16 | |
| Escherichia coli | 2 - 32 | |
| Streptococcus pneumoniae | 0.1 - 0.3 | |
| Haemophilus influenzae | 0.3 | |
| Pseudomonas aeruginosa | 64 | |
| Enterobacter cloacae | 64 | |
| Morganella morganii | 64 |
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound against Various Bacteria
Key Metalloenzyme Targets
The zinc chelation activity of reduced this compound leads to the inhibition of several essential bacterial metalloenzymes. These include:
-
Class II Fructose-1,6-bisphosphate Aldolase (FbaA): A key enzyme in glycolysis and gluconeogenesis.
-
Metallo-β-lactamases (e.g., NDM-1): Enzymes that confer resistance to β-lactam antibiotics.
-
Carbonic Anhydrase II: Involved in cellular respiration and pH homeostasis.
-
Fumarase A: An iron-sulfur cluster-containing enzyme in the citric acid cycle, highlighting that this compound's effects may extend beyond zinc metalloenzymes.
The inhibition of these enzymes disrupts fundamental metabolic pathways, leading to the observed bacteriostatic effect.
Experimental Protocols
The elucidation of this compound's mechanism of action has been made possible through a variety of sophisticated experimental techniques. Detailed methodologies for key experiments are provided below.
In Vitro Transcription Assay
This assay is used to directly assess the inhibitory activity of a compound against RNA polymerase.
Materials:
-
Purified E. coli RNA polymerase
-
DNA template (e.g., a plasmid containing a known promoter)
-
Ribonucleoside triphosphates (ATP, GTP, CTP, UTP)
-
[α-³²P]UTP (radiolabeled)
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 7.9, 150 mM KCl, 10 mM MgCl₂, 10 mM DTT, 0.01% Triton X-100)
-
This compound
-
Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Polyacrylamide gel for electrophoresis
Procedure:
-
Prepare a reaction mixture containing transcription buffer, DNA template, and RNA polymerase.
-
Add this compound at various concentrations to the reaction mixtures. A control reaction without inhibitor should be included.
-
Pre-incubate the mixtures at 37°C for 10 minutes to allow for any potential binding of the inhibitor to the polymerase.
-
Initiate the transcription reaction by adding the four rNTPs, including [α-³²P]UTP.
-
Incubate the reaction at 37°C for 30 minutes.
-
Terminate the reaction by adding the stop solution.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the RNA transcripts by size using denaturing polyacrylamide gel electrophoresis.
-
Visualize the radiolabeled transcripts using autoradiography or phosphorimaging.
-
Quantify the band intensities to determine the extent of inhibition at each this compound concentration.
β-Galactosidase Induction Assay
This whole-cell assay is used to assess the effect of a compound on gene expression in vivo.
Materials:
-
E. coli strain carrying the lacZ gene under the control of an inducible promoter (e.g., the lac operon)
-
Luria-Bertani (LB) broth
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction
-
This compound
-
Chloroform
-
0.1% Sodium dodecyl sulfate (SDS)
-
Z-buffer (60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄, 50 mM β-mercaptoethanol, pH 7.0)
-
o-nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in Z-buffer)
-
1 M Na₂CO₃ solution
Procedure:
-
Grow an overnight culture of the E. coli strain in LB broth.
-
Dilute the overnight culture into fresh LB broth and grow to an early exponential phase (OD₆₀₀ ≈ 0.2-0.4).
-
Divide the culture into experimental and control groups. Add this compound to the experimental groups at the desired concentration.
-
Induce the expression of the lacZ gene by adding IPTG to all cultures.
-
Take samples at various time points post-induction.
-
Measure the OD₆₀₀ of each sample to normalize for cell density.
-
To assay for β-galactosidase activity, add a few drops of chloroform and 0.1% SDS to each sample to permeabilize the cells. Vortex briefly.
-
Add Z-buffer to each sample.
-
Start the enzymatic reaction by adding the ONPG solution and start a timer.
-
Incubate the reactions at 28°C until a yellow color develops.
-
Stop the reaction by adding 1 M Na₂CO₃.
-
Centrifuge the samples to pellet cell debris.
-
Measure the absorbance of the supernatant at 420 nm (for the yellow o-nitrophenol product) and 550 nm (to correct for light scattering).
-
Calculate the β-galactosidase activity in Miller units.
Chemical Genomics Screen in E. coli
This high-throughput screening method identifies gene deletions that confer increased sensitivity or resistance to a compound, thereby providing clues to its mechanism of action.
Materials:
-
E. coli single-gene knockout library (e.g., the Keio collection)
-
Growth medium (e.g., LB agar)
-
This compound
-
High-density array robotics for pinning colonies
Procedure:
-
Prepare agar plates containing a sub-lethal concentration of this compound. Also prepare control plates without the antibiotic.
-
Using a robotic colony arrayer, pin the entire E. coli knockout library onto both the control and this compound-containing plates.
-
Incubate the plates at 37°C until colonies are clearly visible.
-
Acquire high-resolution images of the plates.
-
Use image analysis software to quantify the colony size for each mutant on both the control and this compound plates.
-
Calculate a fitness score for each mutant by comparing its growth on the this compound plate to its growth on the control plate.
-
Identify genes whose deletion results in either a significant increase in sensitivity (negative fitness score) or resistance (positive fitness score) to this compound.
-
Analyze the functions of the identified genes to generate hypotheses about the compound's mechanism of action. For this compound, this screen identified genes involved in metal homeostasis.
Metallo-β-lactamase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a metallo-β-lactamase.
Materials:
-
Purified metallo-β-lactamase (e.g., NDM-1)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing a defined concentration of ZnCl₂)
-
A chromogenic β-lactam substrate (e.g., nitrocefin)
-
Reduced this compound (prepared by pre-incubation with a reducing agent like DTT)
-
A microplate reader
Procedure:
-
Prepare a solution of reduced this compound by incubating this compound with an equimolar concentration of DTT in the assay buffer.
-
In a 96-well plate, add the assay buffer and the purified metallo-β-lactamase.
-
Add the reduced this compound solution at various concentrations to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period at room temperature.
-
Initiate the reaction by adding the nitrocefin substrate.
-
Immediately monitor the change in absorbance at the appropriate wavelength for the hydrolyzed substrate (e.g., 486 nm for nitrocefin) over time using a microplate reader in kinetic mode.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the IC₅₀ value of reduced this compound by plotting the reaction velocity against the inhibitor concentration.
Fructose-1,6-bisphosphate Aldolase (FbaA) Inhibition Assay
This is a coupled enzyme assay to measure the inhibition of FbaA.
Materials:
-
Purified Class II Fructose-1,6-bisphosphate Aldolase (FbaA)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Fructose-1,6-bisphosphate (FBP) substrate
-
Triosephosphate isomerase (TPI)
-
Glycerol-3-phosphate dehydrogenase (GPDH)
-
NADH
-
Reduced this compound
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer, TPI, GPDH, and NADH.
-
Add the purified FbaA enzyme to the mixture.
-
Add reduced this compound at various concentrations.
-
Equilibrate the mixture at a constant temperature (e.g., 25°C).
-
Initiate the reaction by adding the FBP substrate.
-
Monitor the decrease in absorbance at 340 nm as NADH is oxidized to NAD⁺. This rate is proportional to the rate of FbaA activity.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the IC₅₀ value of reduced this compound for FbaA.
Visualizing the Mechanism and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key aspects of this compound's mechanism of action and the experimental workflows used to study it.
Conclusion and Future Directions
The elucidation of this compound's primary mechanism of action as a disruptor of bacterial metal homeostasis represents a significant advancement in our understanding of this potent antibiotic. This mode of action, which is distinct from many currently used antibiotics, presents new opportunities for drug development, particularly in the context of overcoming antibiotic resistance. The ability of reduced this compound to inhibit metallo-β-lactamases is of particular interest.
Future research should focus on several key areas:
-
Identification of the full spectrum of metalloenzyme targets: While several key targets have been identified, a comprehensive understanding of all the metalloenzymes affected by this compound will provide a more complete picture of its cellular effects.
-
Elucidation of the intracellular reduction mechanism: The specific bacterial enzymes responsible for the activation of the this compound prodrug are not yet fully characterized.
-
Structure-activity relationship studies: Modification of the this compound scaffold could lead to the development of derivatives with improved potency, selectivity, and pharmacokinetic properties.
-
Exploitation as a β-lactamase inhibitor: Further investigation into the potential of this compound derivatives as adjuvants to restore the efficacy of β-lactam antibiotics is warranted.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon as they continue to explore the therapeutic potential of this compound and other dithiolopyrrolone antibiotics.
References
Holomycin: A Technical Guide to its Discovery, Production, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Holomycin, a member of the dithiolopyrrolone class of antibiotics, has garnered significant interest due to its broad-spectrum antibacterial activity and unique mode of action. First discovered in the mid-20th century, recent advancements in genomics and analytical techniques have revitalized research into its therapeutic potential. This document provides a comprehensive technical overview of this compound, detailing its discovery, the diverse microorganisms that produce it, its intricate biosynthetic pathway, and its evolving mechanism of action, which has shifted from early theories of RNA polymerase inhibition to a more nuanced understanding of intracellular metal chelation. This guide synthesizes key quantitative data, outlines detailed experimental protocols, and presents visual diagrams of critical pathways to serve as a valuable resource for researchers in natural product discovery, microbiology, and drug development.
Discovery and Producing Organisms
This compound was first isolated in 1961 from a strain of Streptomyces griseus.[1] It is a des-N-methyl derivative of thiolutin and is characterized by a distinctive pyrrolinonodithiole nucleus.[2] Since its initial discovery, this compound production has been identified in a variety of microorganisms, spanning different environments from soil to marine ecosystems.
The primary producers of this compound are actinomycetes, particularly from the genus Streptomyces. Notably, Streptomyces clavuligerus, an industrially significant organism known for producing clavulanic acid and cephamycin C, also harbors the biosynthetic gene cluster for this compound.[3][4][5] In wild-type S. clavuligerus, this compound production is often not detectable under standard laboratory conditions; however, mutant strains have been generated that overproduce the antibiotic. Other this compound-producing Streptomyces species include Streptomyces sp. M095, isolated from marine sediment.
Beyond actinomycetes, Gram-negative bacteria have also been identified as this compound producers. The fish pathogen Yersinia ruckeri was found to produce this compound through genome mining and subsequent chemical characterization. More recently, the marine bacterium Photobacterium galatheae (previously referred to as Photobacterium halotolerans) S2753, isolated from a mussel, has been identified as a this compound producer. This discovery has expanded the known ecological niches of this compound-producing organisms.
Table 1: Selected this compound Producing Organisms
| Organism | Environment | Key Characteristics |
| Streptomyces griseus | Soil | Original source of this compound discovery. |
| Streptomyces clavuligerus | Soil | Industrial producer of other antibiotics; this compound production often requires strain improvement. |
| Streptomyces sp. M095 | Marine Sediment | Demonstrates the presence of this compound producers in marine environments. |
| Yersinia ruckeri | Fish Pathogen | A Gram-negative producer, highlighting the broader distribution of the biosynthetic pathway. |
| Photobacterium galatheae S2753 | Marine (Mussel-associated) | A marine Gram-negative producer; this compound is implicated in biofilm formation in this organism. |
Biosynthesis of this compound
The biosynthetic gene cluster for this compound has been identified and characterized in Streptomyces clavuligerus and Yersinia ruckeri. The pathway commences with the activation of two L-cysteine molecules by a non-ribosomal peptide synthetase (NRPS). The proposed biosynthetic pathway involves a series of enzymatic modifications, including oxidation, cyclization, and acylation, to form the final this compound structure.
The core of the biosynthetic machinery is a single-module NRPS, designated HlmE in P. galatheae, which contains cyclization (Cy), adenylation (A), and thiolation (T) domains. This NRPS is responsible for the initial condensation of the two cysteine precursors. Following this, a series of flavin-dependent oxidoreductases are thought to catalyze the extensive oxidation and ring formation. A key late-stage step is the acetylation of the holothin intermediate, catalyzed by an acyltransferase, to yield this compound. In S. clavuligerus, the enzyme HlmI, a dithiol oxidase, is responsible for forming the intramolecular disulfide bridge.
References
- 1. Gliotoxin and related metabolites as zinc chelators: implications and exploitation to overcome antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoproteomics Reveals Disruption of Metal Homeostasis and Metalloproteins by the Antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Properties and Mode of Action of the Pyrrothine this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. This compound, a dithiolopyrrolone compound produced by Streptomyces clavuligerus - PubMed [pubmed.ncbi.nlm.nih.gov]
The Holomycin Biosynthesis Pathway in Streptomyces clavuligerus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthesis of holomycin, a dithiolopyrrolone antibiotic produced by the industrially significant actinomycete, Streptomyces clavuligerus. This compound and its analogs exhibit broad-spectrum antibacterial activity, making their biosynthetic pathway a subject of considerable interest for antibiotic development and synthetic biology applications. This document details the genetic basis, enzymatic machinery, and proposed biochemical transformations leading to the formation of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Introduction to this compound
This compound is a member of the dithiolopyrrolone class of antibiotics, characterized by a distinctive bicyclic scaffold containing a disulfide bridge. It is known to inhibit RNA synthesis in bacteria and is active against both Gram-positive and Gram-negative pathogens. The producing organism, Streptomyces clavuligerus, is also renowned for its production of the β-lactamase inhibitor clavulanic acid. Understanding the intricate biosynthetic pathway of this compound opens avenues for pathway engineering to generate novel analogs with improved therapeutic properties.
The this compound Biosynthetic Gene Cluster (hlm)
The genetic blueprint for this compound biosynthesis in Streptomyces clavuligerus is encoded within a dedicated gene cluster, designated hlm. Bioinformatic analysis and gene knockout studies have identified a set of core genes responsible for the assembly of the this compound molecule.
Table 1: Genes of the this compound (hlm) Biosynthetic Cluster in S. clavuligerus
| Gene | Proposed Function |
| hlmA | N-acyltransferase, responsible for the final acetylation of holothin to this compound. |
| hlmB | Acyl-CoA dehydrogenase. |
| hlmC | Thioesterase. |
| hlmD | FMN-dependent oxidoreductase. |
| hlmE | Non-ribosomal peptide synthetase (NRPS) with Cy-A-T domain architecture, responsible for the activation and condensation of two L-cysteine molecules. |
| hlmF | Phosphopantothenoylcysteine decarboxylase homolog. |
| hlmG | Globin domain protein. |
| hlmH | Major Facilitator Superfamily (MFS) transporter, likely involved in export. |
| hlmI | FAD-dependent dithiol oxidase, catalyzes the formation of the intramolecular disulfide bridge in a late step of the pathway. |
| hlmJ | Putative transcriptional regulator. |
| hlmK | Putative thioesterase. |
| hlmL | Condensation domain protein. |
| hlmM | Putative transcriptional regulator. |
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to initiate with the activation and condensation of two L-cysteine molecules, followed by a series of oxidative and tailoring reactions. The key steps are outlined below and illustrated in the pathway diagram.
Caption: Proposed biosynthetic pathway of this compound in S. clavuligerus.
The biosynthesis is initiated by the non-ribosomal peptide synthetase (NRPS) HlmE, which activates two molecules of L-cysteine and condenses them to form an L-Cys-L-Cys dipeptide intermediate. This dipeptide undergoes a series of eight-electron oxidations, likely catalyzed by several FAD-dependent oxidoreductases within the cluster, and a decarboxylation step mediated by HlmF. A key late-stage modification is the formation of the intramolecular disulfide bridge, a reaction catalyzed by the FAD-dependent dithiol oxidase, HlmI, which converts a reduced holothin intermediate to holothin. The final step is the N-acetylation of holothin, catalyzed by the acyltransferase HlmA, utilizing acetyl-CoA as the acetyl donor to yield the final product, this compound.
Quantitative Data on this compound Biosynthesis
Enzyme Kinetics
In vitro characterization of key enzymes in the this compound pathway has provided valuable kinetic data.
Table 2: Kinetic Parameters of Key this compound Biosynthetic Enzymes
| Enzyme | Substrate(s) | Km | kcat | Reference |
| HlmA (ORF3483) | Acetyl-CoA | 6-15 µM | 80-100 min-1 | |
| HlmA (ORF3483) | Propionyl-CoA | 6-15 µM | 80-100 min-1 | |
| HlmI | Reduced this compound | Not Reported | 3 orders of magnitude rate enhancement over background |
This compound Production in Mutant Strains
Genetic manipulation of S. clavuligerus, particularly in pathways that compete for precursors, has been shown to significantly impact this compound production.
Table 3: this compound Production in S. clavuligerus Mutant Strains
| Strain | Genotype | This compound Production (µg/mg DNA) | Fold Increase vs. Wild-Type | Reference |
| Wild-Type | - | ~10.7 | - | |
| ccaR::aph | Disruption of clavulanic acid/cephamycin C regulator | ~26.8 | ~2.5 | |
| car::aph | Disruption of clavulanic acid reductase | ~200 | ~18.7 | |
| claR::aph | Disruption of clavulanic acid pathway-specific regulator | ~450 | ~42 | |
| cyp::aph | Disruption of cytochrome P450 in clavulanic acid pathway | ~1200 | ~112 | |
| ORF12::aph | Disruption in clavulanic acid pathway | ~1200 | ~112 | |
| ORF15::aph | Disruption in clavulanic acid pathway | ~1200 | ~112 | |
| Wild-Type | ΔhlmI | Decreased by 102-103 fold | - | |
| ΔORF15 | ΔhlmI | Decreased by 102-103 fold | - |
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the study of the this compound biosynthetic pathway.
Gene Disruption via ReDirect PCR-Targeting
Gene knockout studies in S. clavuligerus have been instrumental in elucidating the function of the hlm genes. The ReDirect PCR-targeting method is a commonly used technique.
Caption: Workflow for gene disruption in S. clavuligerus using the ReDirect method.
Methodology Overview:
-
PCR Amplification of Disruption Cassette: A selectable antibiotic resistance marker (e.g., apramycin) is amplified by PCR using primers that contain 5' extensions with homology to the regions flanking the target hlm gene.
-
Recombineering in E. coli: The amplified cassette is introduced into an E. coli strain expressing the λ-Red recombinase system and harboring a cosmid containing the hlm gene cluster. The λ-Red system facilitates homologous recombination, replacing the target gene on the cosmid with the disruption cassette.
-
Intergeneric Conjugation: The recombinant cosmid is transferred from the E. coli donor strain to S. clavuligerus via conjugation.
-
Selection and Screening: Exconjugants are selected based on the introduced antibiotic resistance. Subsequent screening identifies mutants that have undergone a double-crossover event, resulting in the replacement of the chromosomal copy of the gene with the disruption cassette.
-
Verification: The gene knockout is confirmed by PCR analysis and Southern blotting.
Heterologous Expression and Purification of Hlm Enzymes
To characterize the function of individual enzymes, the corresponding hlm genes are often heterologously expressed in a suitable host, such as E. coli.
Methodology Overview:
-
Cloning: The hlm gene of interest is amplified by PCR and cloned into an expression vector (e.g., pET vector series) that typically appends an affinity tag (e.g., His-tag) to the protein for purification.
-
Transformation and Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced, for example, by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Lysis and Purification: The bacterial cells are harvested and lysed. The tagged protein is then purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).
-
Further Purification: Size-exclusion chromatography can be used for further purification to achieve high homogeneity.
In Vitro Enzyme Assays
HlmA (Acyltransferase) Assay: The activity of the HlmA acyltransferase can be monitored by observing the conversion of holothin to this compound in the presence of acetyl-CoA.
Methodology Overview:
-
Reaction Mixture: A reaction mixture is prepared containing purified HlmA, holothin, and acetyl-CoA in a suitable buffer (e.g., HEPES, pH 8.0).
-
Incubation: The reaction is incubated at room temperature.
-
Quantification: The formation of this compound is quantified by high-performance liquid chromatography (HPLC) by comparing the peak area to a standard curve of purified this compound. The reaction can also be monitored spectrophotometrically by measuring the increase in absorbance at 388 nm, which corresponds to the formation of this compound (extinction coefficient of 11,220 M-1 cm-1).
HlmE (NRPS) Adenylation Assay: The adenylation activity of the HlmE NRPS can be assessed using a continuous spectrophotometric assay that measures the release of pyrophosphate.
Methodology Overview:
-
Coupled Enzyme System: The assay relies on a coupled enzyme system where the pyrophosphate (PPi) produced during the adenylation reaction is converted to phosphate (Pi) by inorganic pyrophosphatase. The Pi is then used by purine nucleoside phosphorylase to convert a chromogenic substrate, 7-methylthioguanosine (MesG), to 7-methylthioguanine, which results in an increase in absorbance at 360 nm.
-
Reaction Mixture: The reaction mixture contains the purified HlmE adenylation domain, L-cysteine, ATP, and the coupled enzyme system components in a suitable buffer.
-
Monitoring: The reaction is monitored continuously in a spectrophotometer at 360 nm. The rate of the reaction is proportional to the adenylation activity of HlmE.
Analysis of this compound Production
The quantification of this compound from S. clavuligerus cultures is typically performed using HPLC coupled with mass spectrometry (HPLC-MS).
Methodology Overview:
-
Sample Preparation: The culture supernatant is extracted with an organic solvent such as ethyl acetate. The organic layer is then evaporated to dryness and the residue is redissolved in a suitable solvent like methanol.
-
HPLC-MS Analysis: The extracted sample is injected into a high-performance liquid chromatograph coupled to a mass spectrometer (e.g., Q-TOF LC/MS).
-
Quantification: this compound is identified by its retention time and its characteristic mass-to-charge ratio ([M+H]+ = 214.9949). Quantification is achieved by comparing the peak area from the extracted ion chromatogram to a standard curve prepared with purified this compound.
Conclusion
The elucidation of the this compound biosynthetic pathway in Streptomyces clavuligerus provides a detailed roadmap for understanding the assembly of this potent antibiotic. The identification of the hlm gene cluster and the characterization of key enzymes have not only unveiled the intricate biochemical logic behind this compound formation but also presented opportunities for bioengineering. The quantitative data on enzyme kinetics and the effects of gene knockouts on production levels offer valuable insights for rational strain improvement and the generation of novel dithiolopyrrolone derivatives with enhanced therapeutic potential. The experimental protocols outlined in this guide serve as a foundation for further research in this exciting field of natural product biosynthesis.
Holomycin's Broad-Spectrum Antibacterial Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Holomycin, a member of the dithiolopyrrolone class of antibiotics, exhibits broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria.[1][2][3][4] Initially thought to function by inhibiting RNA polymerase, recent evidence points to a more complex mechanism of action involving the disruption of cellular metal homeostasis.[5] This technical guide provides an in-depth overview of this compound's antibacterial properties, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its proposed mechanisms and biosynthetic pathway.
Antibacterial Spectrum and Potency
This compound demonstrates significant inhibitory activity against a wide range of bacterial species. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Various Bacterial Strains
| Bacterial Species | Strain | MIC (µg/mL) | Susceptibility Level | Reference |
| Staphylococcus aureus | (Clinical Isolates) | 0.1 - 1 | Highly Susceptible | |
| Staphylococcus epidermidis | (Clinical Isolates) | 0.1 - 1 | Highly Susceptible | |
| Streptococcus pneumoniae | (Clinical Isolates) | 0.1 - 1 | Highly Susceptible | |
| Streptococcus pyogenes | (Clinical Isolates) | 0.1 - 1 | Highly Susceptible | |
| Escherichia coli | K-12 MG1655 | 2 - 8 | Moderately Susceptible | |
| Haemophilus influenzae | (Clinical Isolates) | 2 - 8 | Moderately Susceptible | |
| Moraxella catarrhalis | (Clinical Isolates) | 2 - 8 | Moderately Susceptible | |
| Enterobacter cloacae | (Clinical Isolates) | 16 - 64 | Relatively Unsusceptible | |
| Morganella morganii | (Clinical Isolates) | 16 - 64 | Relatively Unsusceptible | |
| Pseudomonas aeruginosa | (Clinical Isolates) | 16 - 64 | Relatively Unsusceptible |
Note: Susceptibility levels are grouped based on the ranges provided in the cited literature.
This compound has also been shown to be effective against rifamycin-resistant bacteria and the clinically significant methicillin-resistant Staphylococcus aureus (MRSA) N315. It is important to note that this compound exhibits a bacteriostatic effect against Escherichia coli, meaning it inhibits bacterial growth rather than killing the cells outright. The antibiotic shows no activity against eukaryotic microorganisms such as Saccharomyces cerevisiae and Candida kefyr.
Mechanism of Action: An Evolving Understanding
The understanding of this compound's mechanism of action has evolved. While initial studies pointed towards the inhibition of RNA synthesis, more recent findings suggest a primary role in disrupting metal homeostasis.
The RNA Polymerase Inhibition Hypothesis (Historical View)
Early research indicated that this compound rapidly inhibits RNA synthesis in whole bacterial cells. This led to the hypothesis that this compound directly targets and inhibits DNA-dependent RNA polymerase, likely at the stage of RNA chain elongation. However, this theory was challenged by in vitro experiments where this compound only weakly inhibited purified E. coli RNA polymerase at concentrations significantly higher than its MIC. This discrepancy suggested that this compound might be a prodrug, requiring intracellular activation to an active form that inhibits RNA polymerase.
The Metal Chelation Mechanism (Current Understanding)
More recent evidence supports a mechanism centered on the chelation of intracellular metal ions. According to this model, this compound acts as a prodrug that, upon entering the bacterial cell, is reduced to its active ene-dithiol form. This reduced form is a potent chelator of metal ions, particularly zinc (Zn²⁺).
By sequestering intracellular zinc, the active form of this compound is thought to inhibit a subset of essential metalloenzymes, thereby disrupting critical cellular processes. This mechanism provides an explanation for the broad-spectrum activity and the previously observed pleiotropic effects, including the inhibition of RNA synthesis, as RNA polymerase is a zinc-dependent enzyme. However, it is now believed that RNA polymerase is not the primary target.
This compound Biosynthesis
This compound is a secondary metabolite produced by various bacteria, including Streptomyces clavuligerus. Its biosynthesis originates from two L-cysteine molecules and involves a non-ribosomal peptide synthetase (NRPS) and a series of enzymatic modifications. The biosynthetic gene cluster, designated hlm, encodes the necessary enzymes for its production.
The core of the this compound structure is assembled by the NRPS HlmE, which activates and links two cysteine residues. Subsequent reactions, including oxidation and cyclization catalyzed by flavin-dependent oxidoreductases and a dithiol oxidase (HlmI), form the characteristic dithiolopyrrolone core. The final step involves the acylation of the holothin intermediate by an acyltransferase (HlmA).
References
- 1. Antimicrobial properties and mode of action of the pyrrothine this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial Properties and Mode of Action of the Pyrrothine this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dithiolopyrrolone Natural Products: Isolation, Synthesis and Biosynthesis [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Holomycin Derivatives: Chemical Modifications, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Holomycin, a member of the dithiolopyrrolone class of natural products, has garnered significant attention in the scientific community due to its broad-spectrum antimicrobial and potent anticancer activities. This technical guide provides a comprehensive overview of this compound and its derivatives, focusing on their chemical synthesis and modifications, mechanism of action, and biological activities. Detailed experimental protocols for key assays are provided, and quantitative data on the biological activity of various derivatives are summarized in structured tables. Furthermore, signaling pathways and experimental workflows are visually represented using diagrams to facilitate a deeper understanding of the structure-activity relationships and therapeutic potential of these promising compounds.
Introduction: The Dithiolopyrrolone Core
This compound belongs to the dithiolopyrrolone family of antibiotics, characterized by a unique pyrrolinonodithiole core structure. First isolated from Streptomyces griseus, this class of compounds, which also includes thiolutin and aureothricin, has demonstrated a wide range of biological activities.[1][2] this compound itself is known to be active against both Gram-positive and Gram-negative bacteria, including clinically relevant strains like methicillin-resistant Staphylococcus aureus (MRSA).[2][3] Moreover, emerging research has highlighted the potent antiproliferative effects of this compound derivatives against various cancer cell lines, opening new avenues for their development as anticancer agents.[4]
The core structure of this compound presents multiple sites for chemical modification, allowing for the generation of a diverse library of analogs with potentially improved potency, selectivity, and pharmacokinetic properties. This guide will delve into the synthetic strategies employed to modify the this compound scaffold and the resulting impact on its biological activity.
Chemical Synthesis and Modifications
The total synthesis of this compound and its derivatives has been an area of active research, with several distinct strategies being developed. These approaches aim to provide efficient access to the core dithiolopyrrolone scaffold and to allow for the introduction of chemical diversity.
Key Synthetic Strategies
Several synthetic routes to the this compound core have been reported. A common strategy involves the construction of the pyrrolinone ring followed by the formation of the dithiole moiety. One notable method involves the cyclization of a substituted pyrrolinone precursor to form the bicyclic system. Modifications to this core structure are typically introduced at the N-acyl and N-aryl positions.
N-Acyl Derivatives
Modification of the N-acyl group of this compound has been a primary focus for generating analogs. The acyltransferase HlmA, involved in the biosynthesis of this compound, has been shown to utilize various CoA substrates, leading to the enzymatic synthesis of derivatives with different acyl chains, including isovaleryl, hexanoyl, and octanoyl groups. Chemical synthesis has also been employed to introduce a wide range of N-acyl moieties.
N-Aryl Derivatives
The synthesis of N-aryl derivatives of this compound has also been explored to investigate their anticancer potential. These modifications are typically achieved by introducing aromatic substituents on the exocyclic nitrogen atom, which has been shown to influence the antiproliferative activity of the compounds.
Mechanism of Action: A Tale of Reductive Activation and Metal Chelation
The mechanism of action of this compound has been a subject of evolving understanding. Initially, it was believed to be a direct inhibitor of RNA polymerase. However, more recent and compelling evidence has revealed a more intricate mechanism involving a prodrug activation strategy.
This compound acts as a prodrug that, upon entering the reductive intracellular environment of bacteria and cancer cells, undergoes a reduction of its characteristic disulfide bridge. This reductive activation is facilitated by cellular reductants such as glutathione and FAD-dependent disulfide reductases. The resulting dithiol form of this compound is a potent metal chelator, with a particularly high affinity for zinc (Zn²⁺) ions.
The chelation of intracellular zinc disrupts metal homeostasis, leading to the inhibition of a wide array of zinc-dependent enzymes that are crucial for various cellular processes, including RNA synthesis, glycolysis, and respiration. This disruption of essential metalloenzymes ultimately leads to the observed antimicrobial and anticancer effects.
Below is a diagram illustrating the proposed mechanism of action of this compound.
Caption: Mechanism of action of this compound involving reductive activation and zinc chelation.
Biological Activity and Structure-Activity Relationship
The biological activity of this compound and its derivatives is intrinsically linked to their chemical structure. Modifications to the core scaffold can significantly impact their antimicrobial and anticancer potency.
Antimicrobial Activity
This compound exhibits a broad spectrum of antibacterial activity. The table below summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial strains as reported in the literature.
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 0.1 - 1 | |
| Streptococcus pyogenes | 0.1 - 1 | |
| Streptococcus pneumoniae | 0.1 - 1 | |
| Escherichia coli | 2 - 8 | |
| Haemophilus influenzae | 2 - 8 | |
| Klebsiella pneumoniae | 16 - 64 | |
| Pseudomonas aeruginosa | 16 - 64 | |
| Vibrio anguillarum | 2.9 - 93 (µM) | |
| Photobacterium galatheae | >93 (µM) |
Note: The variability in MIC values can be attributed to different testing methodologies and bacterial isolates.
Anticancer Activity
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound and its derivatives.
Synthesis of N-Acyl this compound Derivatives (General Procedure)
This protocol describes a general method for the acylation of the this compound core.
-
Starting Material: this compound or a suitable precursor with a free amino group.
-
Acylating Agent: A desired acyl chloride or anhydride.
-
Solvent: A dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base: A non-nucleophilic base like triethylamine (TEA) or pyridine to scavenge the acid byproduct.
-
Procedure: a. Dissolve the this compound precursor in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon). b. Add the base to the solution. c. Slowly add the acylating agent dropwise at 0 °C. d. Allow the reaction to warm to room temperature and stir for a specified time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC). e. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. f. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). g. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel to obtain the desired N-acyl this compound derivative.
-
Characterization: Confirm the structure of the synthesized derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacterial strains.
-
Materials:
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.
-
96-well microtiter plates.
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL).
-
This compound derivative stock solution of known concentration.
-
-
Procedure: a. Prepare serial twofold dilutions of the this compound derivative in the microtiter plate using the growth medium. The final volume in each well should be 100 µL. b. Include a positive control well (medium with bacterial inoculum, no compound) and a negative control well (medium only). c. Add 100 µL of the standardized bacterial inoculum to each well (except the negative control), resulting in a final volume of 200 µL. d. Incubate the plates at 37 °C for 18-24 hours. e. After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cytotoxicity Assay: MTT Assay
This protocol describes a common method to assess the cytotoxic effects of this compound derivatives on cancer cell lines.
-
Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
96-well cell culture plates.
-
This compound derivative stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
-
Procedure: a. Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. The next day, treat the cells with various concentrations of the this compound derivative and incubate for a specific period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and an untreated control. c. After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C. d. During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals. e. Add the solubilization solution to each well to dissolve the formazan crystals. f. Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. g. Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Experimental and Synthetic Workflow
The development of novel this compound derivatives involves a systematic workflow, from initial synthesis to comprehensive biological evaluation. The following diagram outlines this logical progression.
Caption: A logical workflow for the development of novel this compound derivatives.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds with significant potential as both antimicrobial and anticancer agents. Their unique mechanism of action, involving reductive activation and disruption of metal homeostasis, offers a potential advantage against drug-resistant pathogens and cancer cells. The ability to chemically modify the this compound scaffold provides a valuable platform for the development of new therapeutic agents with improved efficacy and safety profiles.
Future research should focus on the synthesis and evaluation of a broader range of this compound derivatives to establish a more comprehensive structure-activity relationship. In-depth studies into the pharmacokinetic and pharmacodynamic properties of lead compounds will be crucial for their translation into clinical candidates. Furthermore, exploring combination therapies, where this compound derivatives are used in conjunction with other antimicrobial or anticancer drugs, could lead to synergistic effects and overcome resistance mechanisms. The continued investigation of this fascinating class of natural products holds great promise for addressing unmet medical needs in infectious diseases and oncology.
References
- 1. Antimicrobial properties and mode of action of the pyrrothine this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dithiolopyrrolone Natural Products: Isolation, Synthesis and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dithiolopyrrolones: Biosynthesis, Synthesis, and Activity of a Unique Class of Disulfide-Containing Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
The Solubility and Stability of Holomycin: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Holomycin, a member of the dithiolopyrrolone class of antibiotics, has garnered interest for its broad-spectrum antibacterial and potential antitumor activities.[1][2] Its mechanism of action is believed to involve the inhibition of RNA synthesis.[1][3][4] Despite its therapeutic potential, comprehensive data on the solubility and stability of this compound in various solvent systems and under different environmental conditions are not widely available in the public domain. This technical guide synthesizes the currently available information on the physicochemical properties of this compound, provides detailed experimental protocols for researchers to determine these parameters, and presents key biological pathways associated with its activity and biosynthesis. Understanding the solubility and stability of this compound is critical for advancing its development as a potential therapeutic agent, enabling robust formulation design, and ensuring reliable experimental outcomes.
Physicochemical Properties of this compound
This compound is a secondary metabolite produced by various bacteria, including Streptomyces clavuligerus. It is characterized by a unique pyrrolinonodithiole nucleus.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂O₂S₂ | PubChem |
| Molecular Weight | 214.27 g/mol | PubChem |
| Appearance | Yellow crystalline solid | (General knowledge) |
| CAS Number | 488-04-0 | PubChem |
Solubility Profile
Specific quantitative solubility data for this compound in a range of solvents is scarce in peer-reviewed literature. However, based on its chemical structure and information from commercial suppliers, a qualitative solubility profile can be inferred. This compound is generally considered to be a hydrophobic compound.
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for dissolving hydrophobic compounds for in vitro assays. The final concentration in assays should be kept low to avoid solvent-induced cellular toxicity. |
| Ethanol | Likely Soluble | Often used for dissolving natural products and hydrophobic molecules. |
| Methanol | Likely Soluble | Another common organic solvent for similar compounds. |
| Water | Poorly Soluble | Expected due to the hydrophobic nature of the core structure. |
| Aqueous Buffers (e.g., PBS) | Poorly Soluble | Similar to water, solubility is expected to be low. The use of co-solvents is likely necessary for achieving desired concentrations in biological assays. |
Note: The information in Table 2 is largely qualitative. It is highly recommended that researchers experimentally determine the solubility of this compound in their specific solvent systems to ensure accurate and reproducible results.
Stability Profile
General Considerations for Stability:
-
pH: The stability of this compound may be pH-dependent. Acidic or alkaline conditions could potentially lead to the degradation of the molecule.
-
Temperature: Elevated temperatures may accelerate degradation. For long-term storage, keeping this compound in a solid form at low temperatures (e.g., -20°C) is advisable. Solutions should be prepared fresh, and if storage is necessary, they should be kept at low temperatures and protected from light.
-
Light: As with many complex organic molecules, exposure to light, particularly UV light, may cause degradation. It is recommended to handle and store this compound and its solutions in light-protected containers.
Experimental Protocols
The following are generalized protocols that can be adapted for determining the solubility and stability of this compound.
Protocol for Determining this compound Solubility (Shake-Flask Method)
This method is a standard approach for determining the equilibrium solubility of a compound in a specific solvent.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., DMSO, ethanol, water, PBS pH 7.4)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Place the vials on an orbital shaker at a constant temperature (e.g., 25°C) and agitate for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.
-
Quantification:
-
HPLC Method: Dilute the filtered solution with a suitable mobile phase and analyze by a validated, stability-indicating HPLC method. The concentration of this compound is determined by comparing the peak area to a standard curve of known concentrations.
-
UV-Vis Spectrophotometry: If this compound has a distinct chromophore and no interfering substances are present, its concentration can be determined by measuring the absorbance at its λmax and using a standard curve.
-
-
Calculation: The solubility is expressed as the concentration of this compound in the saturated solution (e.g., in mg/mL or µg/mL).
Protocol for Assessing this compound Stability
This protocol outlines a method to evaluate the stability of this compound in a solution under different conditions.
Materials:
-
A stock solution of this compound in a relevant solvent (e.g., DMSO)
-
Aqueous buffers at different pH values (e.g., pH 4, 7, 9)
-
Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)
-
Light-protected and transparent containers
-
HPLC system with a stability-indicating method
Procedure:
-
Sample Preparation: Prepare solutions of this compound at a known concentration in the desired buffers or solvents.
-
Storage Conditions: Aliquot the solutions into different containers for testing under various conditions:
-
Temperature: Store aliquots at different temperatures (e.g., refrigerated, room temperature, elevated temperature).
-
pH: Use buffers of varying pH to assess pH-dependent degradation.
-
Light Exposure: Store aliquots in both light-protected (e.g., amber vials) and transparent vials exposed to ambient light.
-
-
Time Points: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each storage condition.
-
Analysis: Immediately analyze the samples using a validated stability-indicating HPLC method. This method should be able to separate the intact this compound from any potential degradation products.
-
Data Evaluation: The stability of this compound is determined by calculating the percentage of the initial concentration remaining at each time point. The appearance of new peaks in the chromatogram can indicate the formation of degradation products.
Biological Pathways and Mechanisms
Proposed Mechanism of Action: Inhibition of RNA Polymerase
This compound is believed to function as a prodrug that, once inside the bacterial cell, is reduced to its active dithiol form. This active form is thought to inhibit bacterial growth by targeting DNA-dependent RNA polymerase, thereby interfering with RNA synthesis.
Caption: Proposed mechanism of action for this compound.
Biosynthetic Pathway of this compound in Streptomyces clavuligerus
The biosynthesis of this compound in Streptomyces clavuligerus involves a series of enzymatic reactions starting from L-cysteine. A non-ribosomal peptide synthetase (NRPS) plays a key role in the initial steps.
Caption: Simplified biosynthetic pathway of this compound.
Conclusion
This compound remains a compound of significant interest due to its potent biological activities. However, the lack of comprehensive public data on its solubility and stability presents a challenge for its further development. This guide provides a summary of the known properties and offers detailed experimental protocols to empower researchers to generate the necessary data for their specific applications. A thorough understanding and characterization of these fundamental physicochemical properties are essential for unlocking the full therapeutic potential of this compound.
References
- 1. This compound, a dithiolopyrrolone compound produced by Streptomyces clavuligerus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dithiolopyrrolone Natural Products: Isolation, Synthesis and Biosynthesis [mdpi.com]
- 3. Antimicrobial Properties and Mode of Action of the Pyrrothine this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Transcriptional Response of Escherichia coli to Holomycin Treatment: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Holomycin, a broad-spectrum antibiotic, exhibits a bacteriostatic effect on Escherichia coli, primarily attributed to the rapid inhibition of RNA synthesis. However, its precise mechanism of action remains a subject of investigation, with evidence suggesting a multi-faceted impact on cellular processes. This technical guide provides a comprehensive overview of the transcriptional response of E. coli to this compound treatment, integrating quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study of antimicrobial agents and the development of novel therapeutics.
Introduction
This compound is a member of the dithiolopyrrolone class of antibiotics, characterized by a unique disulfide bridge.[1] Its antimicrobial activity against a range of Gram-positive and Gram-negative bacteria has been well-documented.[2] In Escherichia coli, this compound's primary mode of action is considered to be the inhibition of RNA synthesis.[2] However, conflicting reports exist regarding its direct interaction with RNA polymerase.[2] An alternative and complementary mechanism suggests that this compound acts as a prodrug, which, upon intracellular reduction, functions as a potent metal chelator, disrupting cellular metal homeostasis, particularly of zinc. This chelation can indirectly impact RNA synthesis and other essential enzymatic processes. This guide synthesizes the current understanding of E. coli's transcriptional response to this compound, drawing upon data from related compounds and conditions that mimic its proposed mechanisms of action.
Quantitative Transcriptional Analysis
Due to the limited availability of public transcriptomic datasets specifically for this compound treatment of E. coli, this section presents a representative summary of expected gene expression changes. This data is compiled from studies on antibiotics with similar proposed mechanisms, namely the RNA synthesis inhibitor rifampicin and conditions inducing zinc starvation.
Genes Differentially Regulated in Response to RNA Synthesis Inhibition
This compound's inhibitory effect on RNA synthesis is a cornerstone of its antimicrobial activity. Treatment of E. coli with RNA synthesis inhibitors like rifampicin leads to significant alterations in the transcriptome. A selection of genes expected to be differentially regulated based on such treatment is presented in Table 1.
| Gene | Function | Expected Regulation | Fold Change (log2) |
| rpoA | RNA polymerase alpha subunit | Down | -1.5 |
| rpoB | RNA polymerase beta subunit | Down | -1.8 |
| rpoC | RNA polymerase beta' subunit | Down | -1.7 |
| rpoS | RNA polymerase sigma factor S | Up | 2.5 |
| relA | Stringent response modulator | Up | 3.0 |
| spoT | Stringent response modulator | Up | 2.8 |
| fis | Global DNA-binding protein | Down | -2.0 |
| hupA | DNA-binding protein HU-alpha | Down | -1.9 |
| recA | DNA repair and recombination | Up | 2.2 |
| lexA | SOS response repressor | Up | 2.1 |
Table 1. Representative genes differentially regulated in E. coli in response to RNA synthesis inhibition. The listed genes and their expected regulation are based on transcriptomic data from E. coli treated with rifampicin.[3]
Genes Differentially Regulated in Response to Disrupted Metal Homeostasis
The hypothesis that this compound acts as a metal chelator suggests a transcriptional response characteristic of metal starvation, particularly zinc deficiency. Table 2 outlines key genes involved in metal homeostasis that are expected to be differentially regulated upon this compound treatment.
| Gene | Function | Expected Regulation | Fold Change (log2) |
| znuA | Periplasmic zinc-binding protein | Up | 4.5 |
| znuB | Zinc transporter (inner membrane) | Up | 4.3 |
| znuC | Zinc transporter (ATP-binding protein) | Up | 4.2 |
| zur | Zinc uptake regulator | Up | 3.8 |
| zntA | Zinc efflux pump | Down | -2.5 |
| fur | Ferric uptake regulator | Up | 2.0 |
| fepA | Ferric enterobactin uptake receptor | Up | 3.1 |
| entC | Enterobactin biosynthesis | Up | 2.9 |
| ryhB | Small RNA regulating iron homeostasis | Up | 3.5 |
| sufA | Iron-sulfur cluster assembly | Up | 2.7 |
Table 2. Representative genes differentially regulated in E. coli in response to zinc chelation. The listed genes and their expected regulation are based on transcriptomic data from E. coli exposed to the zinc chelator TPEN and zinc-deficient conditions.
Experimental Protocols
This section provides a detailed methodology for a representative RNA-seq experiment designed to investigate the transcriptional response of E. coli to this compound treatment.
Bacterial Strain and Growth Conditions
-
Strain: Escherichia coli K-12 MG1655 is a commonly used wild-type strain for transcriptomic studies.
-
Media: Luria-Bertani (LB) broth is suitable for routine growth. For controlled metal ion concentrations, a defined minimal medium such as M9 or MOPS minimal medium should be used.
-
Growth: Cultures are grown aerobically at 37°C with shaking (e.g., 200 rpm) to mid-logarithmic phase (OD600 of approximately 0.5-0.6) to ensure active transcription.
This compound Treatment
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and added to the bacterial cultures at the desired final concentration. The concentration should be determined based on prior minimum inhibitory concentration (MIC) assays. Sub-inhibitory concentrations are often used in transcriptomic studies to observe regulatory responses without immediately killing the cells.
-
Control cultures should be treated with an equivalent volume of the solvent.
-
Samples for RNA extraction are collected at various time points post-treatment (e.g., 15, 30, and 60 minutes) to capture both early and later transcriptional responses.
RNA Isolation
-
Cell Harvesting and Lysis:
-
An appropriate volume of bacterial culture is rapidly mixed with an RNA stabilization reagent (e.g., RNAprotect Bacteria Reagent) to preserve the in vivo RNA profile.
-
Cells are harvested by centrifugation at 4°C.
-
The cell pellet is resuspended in a lysis buffer containing lysozyme to degrade the cell wall. Mechanical disruption (e.g., bead beating) can be used as an alternative or supplementary lysis method.
-
-
RNA Purification:
-
Total RNA is purified from the cell lysate using a column-based kit (e.g., RNeasy Mini Kit) or a phenol-chloroform extraction method.
-
An on-column or in-solution DNase I treatment is performed to eliminate any contaminating genomic DNA.
-
-
RNA Quality Control:
-
The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop), assessing the A260/280 and A260/230 ratios.
-
RNA integrity is evaluated using a microfluidics-based electrophoresis system (e.g., Agilent Bioanalyzer) to obtain an RNA Integrity Number (RIN). High-quality RNA with a RIN value > 8 is recommended for RNA-seq.
-
RNA-seq Library Preparation
-
Ribosomal RNA (rRNA) Depletion:
-
Since bacterial total RNA is predominantly composed of rRNA (~95-98%), it is crucial to deplete rRNA to enrich for messenger RNA (mRNA) and other non-coding RNAs. This is typically achieved using commercially available kits that employ hybridization-based removal of rRNA sequences (e.g., Ribo-Zero rRNA Removal Kit).
-
-
RNA Fragmentation and Priming:
-
The rRNA-depleted RNA is fragmented into smaller pieces (typically 100-400 bp) using enzymatic or chemical methods.
-
The fragmented RNA is then primed with random hexamers for reverse transcription.
-
-
First and Second Strand cDNA Synthesis:
-
Reverse transcriptase is used to synthesize the first strand of complementary DNA (cDNA) from the fragmented and primed RNA.
-
The second strand of cDNA is synthesized using DNA polymerase I and RNase H. To maintain strand-specific information, dUTP is often incorporated during second-strand synthesis.
-
-
Library Construction:
-
The double-stranded cDNA fragments are end-repaired, A-tailed, and ligated to sequencing adapters containing unique barcodes (indices) for multiplexing.
-
The adapter-ligated fragments are then amplified by PCR to generate a sufficient quantity of library for sequencing.
-
-
Library Quality Control:
-
The size distribution of the final library is assessed using a microfluidics-based electrophoresis system.
-
The library concentration is quantified using a fluorometric method (e.g., Qubit) or qPCR.
-
Sequencing and Bioinformatic Analysis
-
Sequencing:
-
The prepared libraries are pooled and sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Quality Control:
-
Raw sequencing reads are assessed for quality using tools like FastQC.
-
Adapter sequences and low-quality bases are trimmed from the reads.
-
-
Read Mapping:
-
The trimmed reads are aligned to the E. coli K-12 MG1655 reference genome using a splice-aware aligner such as STAR or a bacterial-specific aligner.
-
-
Gene Expression Quantification:
-
The number of reads mapping to each annotated gene is counted using tools like HTSeq or featureCounts.
-
-
Differential Gene Expression Analysis:
-
Differential expression analysis between this compound-treated and control samples is performed using statistical packages such as DESeq2 or edgeR, which are designed for count-based data. Genes with a significant p-value (typically < 0.05) and a log2 fold change above a certain threshold (e.g., > 1 or < -1) are considered differentially expressed.
-
-
Functional Enrichment Analysis:
-
The list of differentially expressed genes is subjected to functional enrichment analysis (e.g., Gene Ontology, KEGG pathways) to identify over-represented biological processes and pathways affected by this compound treatment.
-
Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways implicated in the E. coli response to this compound and a typical experimental workflow for transcriptomic analysis.
Caption: Proposed dual mechanism of action for this compound in E. coli.
Caption: The stringent response pathway activated by translation inhibition.
Caption: Regulation of zinc uptake via the Zur regulon in response to this compound.
Caption: A standard workflow for an RNA-seq experiment.
Conclusion
The transcriptional response of E. coli to this compound is complex, reflecting the antibiotic's potential dual mechanism of action involving both the inhibition of RNA synthesis and the disruption of metal homeostasis. While direct transcriptomic data for this compound is not yet widely available, analysis of the effects of mechanistically similar compounds provides valuable insights into the expected gene expression changes. The detailed experimental protocols and workflow diagrams presented in this guide offer a robust framework for conducting further research to fully elucidate the molecular interactions between this compound and its bacterial target. A deeper understanding of these processes will be instrumental in the development of new antimicrobial strategies and in combating the growing threat of antibiotic resistance.
References
- 1. Thiolutin has complex effects in vivo but is a direct inhibitor of RNA polymerase II in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genome.wisc.edu [genome.wisc.edu]
- 3. Transcriptome sequencing data sets of Escherichia coli K-12 MG1655 treated with novobiocin, tetracycline, and rifampicin - PMC [pmc.ncbi.nlm.nih.gov]
Holomycin's Dichotomous Impact on Bacteria: A Technical Guide to its Mechanisms and Differential Efficacy
For Immediate Release
A comprehensive technical guide detailing the multifaceted antibiotic holomycin, its differential effects on Gram-positive and Gram-negative bacteria, and the intricate mechanisms governing its activity. This document provides researchers, scientists, and drug development professionals with in-depth data, experimental protocols, and visual pathway representations to facilitate further investigation and therapeutic development.
This compound, a member of the pyrrothine class of antibiotics, demonstrates broad-spectrum activity against a variety of pathogenic bacteria. Its efficacy, however, is nuanced, with notable differences in susceptibility observed between Gram-positive and Gram-negative species. This guide elucidates the current understanding of this compound's mode of action, presenting evidence for two primary, and potentially interconnected, mechanisms: the disruption of metal homeostasis and the inhibition of RNA polymerase.
Quantitative Susceptibility: A Comparative Analysis
The in vitro activity of this compound has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth, serves as a key metric for its potency. The data, summarized below, highlights the variable susceptibility of different bacterial species to this compound.
| Gram-Positive Bacteria | MIC (µg/mL) |
| Staphylococcus aureus | 0.1 - 8 |
| Streptococcus pneumoniae | 0.1 - 1 |
| Enterococcus faecalis | 2 - 8 |
| Bacillus subtilis | Not widely reported |
| Gram-Negative Bacteria | MIC (µg/mL) |
| Escherichia coli | 0.2 - 8 |
| Klebsiella pneumoniae | 2 - 16 |
| Pseudomonas aeruginosa | 16 - >64 |
| Salmonella enterica | 2 - 8 |
| Enterobacter cloacae | 16 - 64 |
| Morganella morganii | 16 - 32 |
Note: MIC values can vary depending on the specific strain and the testing methodology used.
The Dueling Mechanisms of this compound
The scientific community has put forth two primary hypotheses regarding this compound's mechanism of action. Initially believed to be a direct inhibitor of transcription, recent evidence strongly suggests a more complex process involving the disruption of essential metal ion balance within the bacterial cell.
Disruption of Metal Homeostasis: A Trojan Horse Strategy
A compelling body of research indicates that this compound functions as a prodrug.[1] Upon entering the bacterial cell, it is believed to be intracellularly reduced, transforming into its active dithiol form. This reduced this compound is a potent chelator of zinc ions (Zn²⁺).[1][2] By sequestering intracellular zinc, this compound disrupts the function of numerous essential zinc-dependent metalloenzymes, leading to a cascade of metabolic failures and ultimately inhibiting bacterial growth.[1][2] This disruption of metal homeostasis is now considered by many to be the primary antimicrobial mechanism of this compound.
Caption: Proposed mechanism of this compound via zinc chelation.
RNA Polymerase Inhibition: A Secondary Effect?
Caption: Hypothesized direct and indirect inhibition of RNA polymerase by this compound.
The Gram-Negative Barrier: Efflux Pumps
The reduced susceptibility of certain Gram-negative bacteria, such as Pseudomonas aeruginosa, to this compound can be attributed, in part, to the presence of multidrug efflux pumps. These protein complexes, embedded in the bacterial cell envelope, actively extrude a wide range of noxious compounds, including antibiotics, from the cell. The AcrAB-TolC efflux system is a prominent example in many Gram-negative pathogens and is likely a key factor in their intrinsic resistance to this compound. Overexpression of such pumps can further decrease the intracellular concentration of the antibiotic, rendering it less effective.
Experimental Protocols
To facilitate reproducible research, this section provides detailed methodologies for key experiments cited in the study of this compound.
Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism on a solid medium.
Materials:
-
This compound stock solution of known concentration.
-
Test microorganism(s).
-
Mueller-Hinton Agar (MHA) or other appropriate agar medium.
-
Sterile petri dishes.
-
Sterile test tubes or microplates for dilutions.
-
Spectrophotometer or McFarland standards.
-
Inoculator (e.g., multipoint replicator).
-
Incubator (35 ± 2°C).
Procedure:
-
Preparation of Agar Plates:
-
Prepare a series of twofold dilutions of this compound from the stock solution in a sterile diluent.
-
For each concentration, add a specific volume of the this compound solution to molten MHA that has been cooled to 45-50°C. A common practice is to add 2 mL of a 10x concentrated drug solution to 18 mL of molten agar.
-
Mix thoroughly and pour the agar into sterile petri dishes.
-
Prepare a control plate containing no this compound.
-
Allow the agar to solidify completely.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
-
Inoculation:
-
Using a multipoint replicator, inoculate the surface of each agar plate with the standardized bacterial suspension. Each spot should contain approximately 10⁴ CFU.
-
Allow the inoculum spots to dry before inverting the plates.
-
-
Incubation:
-
Incubate the plates at 35 ± 2°C for 16-20 hours.
-
-
Reading and Interpretation:
-
After incubation, examine the plates for bacterial growth at the inoculation spots.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
In Vitro RNA Polymerase Inhibition Assay
This assay measures the direct effect of this compound on the activity of purified RNA polymerase.
Materials:
-
Purified E. coli RNA polymerase holoenzyme.
-
DNA template (e.g., plasmid DNA like pGEM-β-gal or synthetic templates like poly(dA-dT)).
-
Nucleotide triphosphates (ATP, GTP, CTP, and UTP), including a radiolabeled nucleotide (e.g., [α-³²P]UTP or [³H]UTP).
-
This compound and a known RNA polymerase inhibitor (e.g., rifampicin) as a positive control.
-
Transcription buffer (containing Tris-HCl, MgCl₂, KCl, DTT).
-
Scintillation fluid and vials.
-
Trichloroacetic acid (TCA).
-
Glass fiber filters.
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the transcription buffer, DNA template, and varying concentrations of this compound or the control inhibitor.
-
Add the purified RNA polymerase holoenzyme to the mixture and incubate for a short period (e.g., 10 minutes at 37°C) to allow for inhibitor binding.
-
-
Initiation of Transcription:
-
Start the transcription reaction by adding the mixture of all four NTPs, including the radiolabeled nucleotide.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10-20 minutes).
-
-
Termination and Precipitation:
-
Stop the reaction by adding cold 10% TCA.
-
Precipitate the radiolabeled RNA by incubating on ice.
-
-
Filtration and Washing:
-
Collect the precipitated RNA by vacuum filtration through glass fiber filters.
-
Wash the filters with cold 5% TCA and then with ethanol to remove unincorporated nucleotides.
-
-
Quantification:
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control.
-
Measurement of Intracellular Zinc Concentration
This protocol outlines a general method using a fluorescent zinc indicator to assess changes in intracellular zinc levels upon this compound treatment.
Materials:
-
Bacterial culture of the test organism.
-
This compound.
-
Fluorescent zinc indicator (e.g., FluoZin-3 AM or a genetically encoded sensor).
-
A zinc chelator (e.g., TPEN) for control experiments.
-
A zinc ionophore (e.g., pyrithione) for control experiments.
-
Plate reader with fluorescence capabilities or a fluorescence microscope.
-
Appropriate buffer (e.g., PBS or a minimal medium).
Procedure:
-
Cell Preparation and Dye Loading:
-
Grow the bacterial culture to the desired growth phase (e.g., mid-logarithmic phase).
-
Harvest the cells by centrifugation and wash them with the assay buffer.
-
Resuspend the cells in the assay buffer and incubate with the fluorescent zinc indicator (e.g., FluoZin-3 AM) for a specific time to allow for dye uptake.
-
After loading, wash the cells to remove the extracellular dye.
-
-
This compound Treatment:
-
Resuspend the dye-loaded cells in the assay buffer.
-
Add varying concentrations of this compound to the cell suspension. Include untreated controls, a positive control with a zinc ionophore and supplemental zinc, and a negative control with a zinc chelator.
-
-
Fluorescence Measurement:
-
Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen indicator.
-
Monitor the fluorescence over time to observe the kinetics of any changes in intracellular zinc concentration.
-
-
Data Analysis:
-
Analyze the change in fluorescence intensity over time. An increase in fluorescence typically indicates an increase in intracellular free zinc (if the indicator's fluorescence is enhanced by zinc binding), while a decrease may suggest chelation. The specific interpretation depends on the properties of the fluorescent indicator used.
-
Compare the fluorescence changes in this compound-treated cells to the controls to determine the effect of the antibiotic on intracellular zinc homeostasis.
-
Experimental and Logical Workflow
The investigation into this compound's effects follows a logical progression from broad susceptibility screening to detailed mechanistic studies.
Caption: A logical workflow for investigating this compound's antibacterial mechanism.
Conclusion
This compound presents a fascinating case study in antibiotic mechanisms. While its ability to inhibit RNA synthesis is evident in cellular assays, the more recent and compelling evidence points towards the disruption of zinc homeostasis as its primary mode of action. The differential susceptibility between Gram-positive and Gram-negative bacteria is likely influenced by the formidable outer membrane and active efflux systems of the latter. This technical guide provides a foundational resource for researchers aiming to further unravel the complexities of this compound and explore its potential as a therapeutic agent in an era of growing antibiotic resistance.
References
Holomycin: A Dithiolopyrrolone with Antineoplastic Potential - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Holomycin, a member of the dithiolopyrrolone class of antibiotics, has demonstrated significant potential as an antineoplastic agent in preclinical studies. Its multifaceted mechanism of action, which includes the inhibition of SIRT1 and the disruption of cellular metal homeostasis, presents a novel approach to cancer therapy. This document provides a comprehensive overview of the current understanding of this compound's anticancer properties, including quantitative data on its cytotoxic effects, detailed experimental methodologies, and a visual representation of its known signaling pathways. While clinical trial data is not yet available, the preclinical evidence strongly supports further investigation of this compound and its derivatives as a promising new class of cancer therapeutics.
Introduction
This compound, also known as resistomycin and heliomycin, is a natural product originally isolated from Streptomyces species.[1] It belongs to the dithiolopyrrolone class of antibiotics, characterized by a unique disulfide-bridged heterocyclic core.[1] While initially investigated for its antimicrobial properties, recent research has unveiled its potent cytotoxic activity against a range of cancer cell lines, sparking interest in its development as an antineoplastic agent.[2][3][4] This technical guide synthesizes the existing preclinical data on this compound, offering a detailed resource for researchers and drug development professionals interested in its therapeutic potential.
Mechanism of Action
This compound exerts its anticancer effects through at least two distinct and potentially synergistic mechanisms:
Inhibition of Sirtuin 1 (SIRT1)
This compound has been identified as a direct inhibitor of Sirtuin 1 (SIRT1), a class III histone deacetylase. SIRT1 is overexpressed in various cancers and is associated with poor prognosis. By inhibiting SIRT1, this compound can induce cell death through multiple pathways:
-
Induction of Autophagy: this compound-mediated downregulation of SIRT1 has been shown to enhance autophagy in bladder cancer cells, leading to growth suppression. SIRT1 is known to regulate autophagy through the deacetylation of key autophagic components such as ATG5, ATG7, and ATG8, as well as FOXO transcription factors.
-
Induction of Apoptosis: A water-soluble derivative of this compound has been shown to trigger apoptosis in bladder cancer cells by targeting SIRT1. This is potentially mediated by the increased acetylation of p53 and c-Myc, downstream targets of SIRT1, which are critical regulators of apoptosis and cell proliferation.
Disruption of Metal Homeostasis
This compound acts as a prodrug that, upon intracellular reduction, becomes a potent chelator of metal ions, particularly zinc. This disruption of metal homeostasis can inhibit cancer cell growth by:
-
Inhibiting Metalloenzymes: The reduced form of this compound can sequester zinc from the active sites of various metalloenzymes that are crucial for cancer cell survival and proliferation.
-
Inducing Oxidative Stress: In prostate cancer cells, resistomycin (this compound) has been shown to induce oxidative stress, leading to mitochondrial apoptosis and cell cycle arrest.
In Vitro Efficacy: Cytotoxicity Data
This compound and its analogs have demonstrated potent cytotoxic activity against a variety of human cancer cell lines. The following table summarizes the available half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values.
| Compound | Cancer Cell Line | Cell Type | IC50 / GI50 | Reference |
| This compound | A549 | Lung Carcinoma | >10 µM (approx. 50% inhibition at 20 µM) | |
| This compound | BGC-823 | Gastric Cancer | >10 µM (approx. 50% inhibition at 20 µM) | |
| This compound | HepG2 | Hepatoma | >10 µM (approx. 50% inhibition at 20 µM) | |
| Resistomycin | PC3 | Prostate Cancer | 2.63 µg/mL | |
| Resistomycin | DU-145 | Prostate Cancer | 9.37 µg/mL | |
| Resistomycin | Caco-2 | Colorectal Adenocarcinoma | 0.38 µg/mL | |
| Resistomycin | MCF-7 | Breast Adenocarcinoma | 14.61 µg/mL | |
| Resistomycin | CCRF-CEM | Leukemia | 0.5 µM | |
| Resistomycin | HepG2 | Hepatic Carcinoma | 0.006 µg/mL | |
| Resistomycin | HeLa | Cervical Carcinoma | 0.005 µg/mL | |
| Heliquinomycin | Various Cancer Cell Lines | - | 1.4 - 4 µM |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
In Vivo Efficacy: Xenograft Studies
While detailed protocols for this compound-specific xenograft models are not extensively published, its in vivo antitumoral activity has been reported. General protocols for establishing and utilizing xenograft models for various cancer types are available and can be adapted for this compound efficacy studies. These models are crucial for evaluating the therapeutic potential and toxicity of this compound and its derivatives in a whole-organism context.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a general workflow for assessing its anticancer activity.
Caption: this compound inhibits SIRT1, leading to increased acetylation of p53 and c-Myc, which promotes apoptosis. SIRT1 inhibition also induces autophagy through FOXO and ATG proteins, contributing to cell growth suppression.
Caption: this compound is intracellularly reduced to its active form, which chelates zinc, inhibiting metalloenzymes and inducing oxidative stress, leading to apoptosis and cell cycle arrest.
Caption: A general experimental workflow for evaluating the antineoplastic potential of this compound, from in vitro cytotoxicity to in vivo efficacy.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a standard method for assessing the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the direct binding of this compound to its intracellular target, SIRT1.
-
Cell Treatment: Treat intact cancer cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble SIRT1 remaining at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble SIRT1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Xenograft Tumor Model
This protocol provides a general framework for assessing the in vivo efficacy of this compound.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., PC3 for prostate cancer) into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound (or a vehicle control) via a suitable route (e.g., intraperitoneal or oral).
-
Tumor Measurement: Measure the tumor volume regularly using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the in vivo efficacy.
Clinical Development Status
As of the date of this document, a thorough search of publicly available clinical trial registries and scientific literature did not yield any information on clinical trials of this compound, resistomycin, or heliomycin for the treatment of cancer. This suggests that the development of this compound as an antineoplastic agent is currently in the preclinical phase.
Future Directions
The preclinical data on this compound are compelling and warrant further investigation. Key areas for future research include:
-
Lead Optimization: Synthesis and evaluation of this compound analogs with improved solubility, bioavailability, and therapeutic index.
-
In Vivo Efficacy Studies: Comprehensive studies in a wider range of xenograft and patient-derived xenograft (PDX) models to establish efficacy and dosing regimens.
-
Pharmacokinetic and Pharmacodynamic Studies: Characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its derivatives.
-
Combination Therapies: Investigation of the synergistic potential of this compound with existing chemotherapeutic agents and targeted therapies.
-
Biomarker Development: Identification of predictive biomarkers to select patient populations most likely to respond to this compound treatment.
Conclusion
This compound represents a promising and novel class of potential antineoplastic agents with a unique dual mechanism of action. Its ability to inhibit SIRT1 and disrupt metal homeostasis offers new avenues for cancer treatment, particularly for tumors that have developed resistance to conventional therapies. While still in the early stages of preclinical development, the strong scientific rationale and encouraging in vitro and in vivo data highlight the need for continued research and development of this compound and its derivatives as a potential future cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibiotic heliomycin and its water-soluble 4-aminomethylated derivative provoke cell death in T24 bladder cancer cells by targeting sirtuin 1 (SIRT1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resistomycin Suppresses Prostate Cancer Cell Growth by Instigating Oxidative Stress, Mitochondrial Apoptosis, and Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The interplay between histone deacetylases and c-Myc in the transcriptional suppression of HPP1 in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Dithiolopyrrolone Core: A Lynchpin in Holomycin's Antimicrobial Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Holomycin, a member of the dithiolopyrrolone (DTP) class of natural products, has long been recognized for its broad-spectrum antimicrobial properties. Exhibiting activity against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains, this compound presents a compelling scaffold for novel antibiotic development.[1][2] Central to its biological function is the unique bicyclic dithiolopyrrolone core, characterized by an ene-disulfide bridge.[2] This technical guide delves into the critical role of this core structure in this compound's mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows.
The Dithiolopyrrolone Core: A Pro-Drug Activated by Intracellular Reduction
The prevailing scientific consensus indicates that this compound functions as a prodrug.[3] Its antimicrobial activity is not inherent to the molecule in its native state but is unlocked through a critical activation step within the bacterial cell. The dithiolopyrrolone core is the epicenter of this transformation.
The key to this compound's activity lies in the reduction of its intramolecular disulfide bridge.[3] Once inside the reductive environment of the bacterial cytoplasm, the disulfide bond is cleaved, converting the ene-disulfide into a highly reactive ene-dithiol. This reduced form of this compound is the active species responsible for its antimicrobial effects. The producing organism, Streptomyces clavuligerus, protects itself from this potent molecule through the action of a dithiol oxidase, HlmI, which maintains the inactive disulfide form.
The active ene-dithiol form of this compound is a potent metal chelator, with a particularly high affinity for zinc ions (Zn²⁺). This chelation is the primary mechanism through which this compound exerts its antibacterial effects. By sequestering intracellular zinc, reduced this compound disrupts the delicate balance of metal homeostasis, which is essential for numerous cellular processes.
dot
Caption: this compound's prodrug activation and mechanism of action.
Primary Molecular Targets: Beyond RNA Polymerase
Historically, RNA polymerase was considered a primary target of dithiolopyrrolones. However, subsequent research has demonstrated that this compound only weakly inhibits E. coli RNA polymerase in vitro, and at concentrations significantly higher than its minimum inhibitory concentration (MIC). This suggests that while there may be some interaction, it is unlikely to be the primary mode of antibacterial action.
The current understanding points towards the disruption of metalloenzyme function as the principal mechanism. The chelation of zinc by reduced this compound leads to the inhibition of essential zinc-dependent enzymes. Two key examples are:
-
E. coli Class II Fructose-1,6-bisphosphate Aldolase (FbaA): This enzyme is crucial for glycolysis. Reduced this compound has been shown to inhibit FbaA activity, thereby disrupting central carbon metabolism.
-
Metallo-β-lactamases (e.g., NDM-1): These enzymes are a major cause of antibiotic resistance, particularly in Gram-negative bacteria, as they inactivate β-lactam antibiotics. Reduced this compound can effectively inhibit these enzymes by removing the essential zinc ions from their active sites.
dot
Caption: Logical flow of this compound's activity.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the antimicrobial and enzyme-inhibiting activity of this compound.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Various Bacterial Strains
| Bacterial Strain | MIC (µg/mL) | Reference |
| Escherichia coli K-12 (in MOPS minimal medium) | 0.2 | |
| Escherichia coli K-12 (in LB) | 2.0 | |
| Moraxella catarrhalis 1502 | 0.3 | |
| Moraxella catarrhalis Ravasio | 0.1 | |
| Haemophilus influenzae Q1 | 0.3 | |
| Haemophilus influenzae WM493 | 0.3 |
Table 2: In Vitro Enzyme Inhibition by this compound
| Enzyme | Organism | This compound Concentration | % Inhibition | Reference |
| RNA Polymerase | E. coli | ~20 µg/mL (100 µM) | < 20% | |
| Fructose-1,6-bisphosphate Aldolase (FbaA) | E. coli | 25 µM (reduced form) | 85-90% |
Detailed Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a synthesized representation based on standard methodologies described in the cited literature.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Sterile 96-well microtiter plates
-
Appropriate sterile bacterial growth medium (e.g., Mueller-Hinton Broth, Iso-Sensitest medium, or MOPS minimal medium)
-
Bacterial culture in logarithmic growth phase
-
Sterile diluent (e.g., saline or growth medium)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Dilutions: a. Prepare a series of twofold dilutions of the this compound stock solution in the chosen growth medium directly in the 96-well plate. The final volume in each well should be 50 µL or 100 µL, depending on the desired final assay volume. The concentration range should span the expected MIC. b. Include a positive control (medium with bacteria, no this compound) and a negative control (medium only).
-
Inoculum Preparation: a. Grow the bacterial strain in the appropriate broth overnight at 37°C. b. Dilute the overnight culture in fresh medium and grow to an optical density at 600 nm (OD₆₀₀) corresponding to the logarithmic growth phase. c. Adjust the bacterial suspension with sterile diluent to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: a. Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate (except the negative control), bringing the final volume to 100 µL or 200 µL. This will halve the concentration of this compound in each well to the final test concentrations.
-
Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: a. After incubation, determine the MIC by visual inspection for the lowest concentration of this compound that shows no visible turbidity. This can be aided by a plate reader measuring the OD₆₀₀ of each well.
In Vitro Transcription Assay with E. coli RNA Polymerase
This protocol is a synthesized representation of the methodology used to assess the direct inhibition of RNA polymerase by this compound.
Objective: To measure the effect of this compound on the transcriptional activity of purified E. coli RNA polymerase.
Materials:
-
This compound
-
Rifampicin (positive control inhibitor)
-
Purified E. coli RNA polymerase
-
DNA template (e.g., poly(dA-dT) or a plasmid containing a known promoter)
-
Ribonucleotide triphosphates (ATP, GTP, CTP, UTP)
-
Radiolabeled UTP (e.g., [α-³²P]UTP)
-
Transcription buffer (containing Tris-HCl, MgCl₂, KCl, DTT)
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: a. In a microcentrifuge tube, combine the transcription buffer, DNA template, and the desired concentration of this compound (or rifampicin/vehicle control). b. If testing the reduced form, pre-incubate this compound with a reducing agent like DTT.
-
Enzyme Addition: a. Add E. coli RNA polymerase to the reaction mixture and incubate for a short period (e.g., 10 minutes at 37°C) to allow for inhibitor binding.
-
Initiation of Transcription: a. Start the transcription reaction by adding the mixture of NTPs, including the radiolabeled UTP.
-
Incubation: a. Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Termination and Precipitation: a. Stop the reaction by adding a stop solution (e.g., containing EDTA). b. Precipitate the newly synthesized RNA (e.g., using trichloroacetic acid) and collect it on a filter.
-
Quantification: a. Wash the filter to remove unincorporated nucleotides. b. Measure the radioactivity on the filter using a scintillation counter. The amount of incorporated radiolabel is proportional to the RNA polymerase activity. c. Calculate the percentage of inhibition relative to the vehicle control.
Metallo-β-Lactamase (NDM-1) Inhibition Assay
This protocol is a synthesized representation of the spectrophotometric assay used to measure the inhibition of NDM-1 by reduced this compound.
Objective: To determine the inhibitory effect of reduced this compound on the activity of the NDM-1 enzyme.
Materials:
-
This compound
-
Dithiothreitol (DTT) for reduction
-
Purified NDM-1 enzyme
-
Nitrocefin (a chromogenic β-lactam substrate)
-
Assay buffer (e.g., HEPES or Tris-HCl with ZnSO₄)
-
96-well plate
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Reduced this compound: a. Prepare a solution of this compound and an equimolar amount of DTT in the assay buffer. b. Incubate at room temperature for 10-15 minutes to allow for the reduction of the disulfide bridge.
-
Enzyme and Inhibitor Incubation: a. In the wells of a 96-well plate, add the assay buffer and the desired concentrations of reduced this compound. b. Add the purified NDM-1 enzyme to each well. c. Incubate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 30°C) to allow for the interaction between the enzyme and the inhibitor.
-
Initiation of Reaction: a. Add the nitrocefin solution to each well to start the enzymatic reaction.
-
Measurement: a. Immediately begin monitoring the change in absorbance at 482-490 nm over time using a spectrophotometer. The hydrolysis of nitrocefin by NDM-1 results in a color change and a corresponding increase in absorbance.
-
Data Analysis: a. Calculate the initial reaction velocity for each concentration of the inhibitor. b. Determine the percentage of inhibition relative to the control reaction without this compound.
dot
Caption: Workflow for MIC determination by broth microdilution.
Conclusion
The dithiolopyrrolone core is unequivocally the key structural feature responsible for this compound's potent antimicrobial activity. Its role as a latent reactive entity, activated by intracellular reduction to a metal-chelating species, represents a sophisticated mechanism for disrupting essential bacterial processes. The primary mode of action, through the inhibition of a subset of metalloenzymes, distinguishes this compound from many conventional antibiotics and underscores its potential for development into a new class of therapeutics to combat antibiotic-resistant infections. Further research into the structure-activity relationships of the dithiolopyrrolone core and its derivatives may lead to the design of even more potent and selective antimicrobial agents.
References
Unlocking Holomycin: A Technical Guide to the Identification and Characterization of its Biosynthetic Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the identification and characterization of the holomycin biosynthetic gene cluster. This compound, a member of the dithiolopyrrolone class of antibiotics, exhibits broad-spectrum antibacterial activity and has garnered interest for its potential as a therapeutic agent. This document details the genetic organization of the biosynthetic gene cluster, the functions of the key enzymes involved, and the experimental protocols utilized to elucidate its complex biosynthesis. Quantitative data are summarized in structured tables for comparative analysis, and key experimental workflows and regulatory pathways are visualized using diagrams to facilitate a deeper understanding of the underlying molecular mechanisms.
The this compound Biosynthetic Gene Cluster: Genetic Organization and Key Enzymes
The biosynthesis of this compound originates from a dedicated gene cluster, primarily characterized in the bacterium Streptomyces clavuligerus. This cluster harbors the genetic blueprint for the enzymatic machinery required to assemble the unique dithiolopyrrolone scaffold from two molecules of L-cysteine. Bioinformatic analysis, targeted gene disruption, and heterologous expression have been instrumental in identifying and assigning functions to the genes within this cluster.
The core of the this compound biosynthetic pathway is orchestrated by a non-ribosomal peptide synthetase (NRPS) and a suite of tailoring enzymes, including oxidoreductases and an acyltransferase. In S. clavuligerus, the identified this compound (hlm) gene cluster is composed of a series of open reading frames (ORFs), with key enzymatic functions attributed to specific gene products.
Table 1: Key Genes and Proposed Functions in the this compound Biosynthetic Gene Cluster of Streptomyces clavuligerus
| Gene (ORF) | Proposed Function | Experimental Evidence |
| hlmE (ORF3488) | Non-ribosomal peptide synthetase (NRPS) | Gene knockout abolishes this compound production.[1] Recombinant HlmE activates and tethers L-cysteine. |
| hlmA (ORF3483) | Acyltransferase | Converts holothin to this compound.[1] Shows activity with various acyl-CoA substrates.[1] |
| hlmI | Dithiol oxidase | Catalyzes the formation of the disulfide bond in the final step of holothin biosynthesis.[2] Gene knockout leads to decreased this compound production and increased sensitivity to this compound.[3] |
| hlmF (ORF3489) | Phosphopantothenoylcysteine decarboxylase homolog | Gene knockout abolishes this compound production. |
| hlmB, hlmD, hlmG | Flavin-dependent oxidoreductases | Predicted to be involved in the multiple oxidation steps required for the formation of the dithiolopyrrolone core. Increased expression in this compound overproducing strains. |
| hlmC | Thioesterase | Putative role in the release of the completed holothin core from the NRPS. |
| hlmM, hlmJ | Regulatory proteins | Putative transcriptional regulators of the hlm gene cluster. |
The Biosynthetic Pathway of this compound
The proposed biosynthetic pathway for this compound commences with the activation of two L-cysteine molecules by the NRPS enzyme, HlmE. This is followed by a series of oxidation, cyclization, and decarboxylation reactions to form the bicyclic core structure, holothin. The final step involves the acylation of holothin by the acyltransferase HlmA to yield this compound.
Experimental Protocols for Gene Cluster Identification and Characterization
The identification and functional analysis of the this compound biosynthetic gene cluster have relied on a combination of genetic and biochemical techniques. This section provides an overview of the key experimental protocols employed.
Gene Disruption in Streptomyces clavuligerus
Targeted gene disruption is a crucial technique to confirm the involvement of specific genes in a biosynthetic pathway. The ReDirect PCR-targeting strategy is a widely used method for gene replacement in Streptomyces.
Experimental Workflow for Gene Disruption:
Detailed Methodology for ReDirect PCR-Targeting:
-
Primer Design: Design forward and reverse primers of approximately 70-80 nucleotides. The 5' end of each primer should contain a 39-nucleotide homology arm corresponding to the regions flanking the target gene in the S. clavuligerus chromosome. The 3' end of the primers should be designed to amplify a desired antibiotic resistance cassette (e.g., the apramycin resistance gene, aac(3)IV, from a template plasmid like pIJ773).
-
PCR Amplification: Perform PCR using the designed primers and the template plasmid containing the resistance cassette. Purify the PCR product.
-
Preparation of Electrocompetent E. coli : Prepare electrocompetent E. coli BW25113 cells carrying the pIJ790 plasmid (which expresses the λ Red recombinase) and a cosmid containing the this compound gene cluster.
-
Electroporation and Recombination: Electroporate the purified PCR product into the prepared electrocompetent E. coli cells. The λ Red recombinase will facilitate the replacement of the target gene on the cosmid with the resistance cassette via homologous recombination.
-
Selection of Recombinant Cosmids: Select for E. coli colonies containing the recombinant cosmid by plating on media containing the appropriate antibiotics (for both the cosmid and the resistance cassette).
-
Intergeneric Conjugation: Introduce the recombinant cosmid into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002) and then transfer it to S. clavuligerus via conjugation.
-
Selection of S. clavuligerus Mutants: Select for S. clavuligerus exconjugants on media containing the antibiotic corresponding to the resistance cassette. Screen for colonies that have undergone a double crossover event (gene replacement) by replica plating to identify those that have lost the cosmid vector marker.
-
Verification: Confirm the gene knockout in the selected S. clavuligerus mutants by PCR analysis and Southern blotting.
-
Phenotypic Analysis: Analyze the culture extracts of the mutant strains by HPLC-MS to determine the effect of the gene knockout on this compound production.
Heterologous Expression of the this compound Gene Cluster
Heterologous expression of the entire biosynthetic gene cluster in a well-characterized host strain, such as Streptomyces albus or Streptomyces coelicolor, provides definitive proof of the cluster's role in this compound production.
Detailed Methodology for Heterologous Expression:
-
Cloning of the Gene Cluster: Clone the entire this compound gene cluster from a S. clavuligerus genomic library into a suitable expression vector, such as a cosmid or a BAC. Integrative vectors derived from pSET152 are commonly used for stable expression in Streptomyces.
-
Transformation of the Host Strain: Introduce the vector containing the this compound gene cluster into the chosen heterologous host strain (S. albus or S. coelicolor) via protoplast transformation or intergeneric conjugation.
-
Cultivation and Fermentation: Cultivate the recombinant Streptomyces strain in a suitable production medium (e.g., ISP2 or R5A medium) to induce the expression of the heterologously expressed genes.
-
Extraction and Analysis: Extract the secondary metabolites from the culture broth and mycelium using an organic solvent (e.g., ethyl acetate). Analyze the extracts for the presence of this compound using HPLC-MS.
Table 2: this compound Production in Wild-Type, Overproducer, and Heterologous Host Strains
| Strain | Genetic Background | This compound Production Level | Reference |
| S. clavuligerus Wild-Type | Wild-type producer | Trace amounts (~11 µg/mg DNA) | |
| S. clavuligerus ΔORF15 | Mutant in clavulanic acid pathway | High overproduction (up to 1200 µg/mg DNA) | |
| S. clavuligerus ΔccaR | Mutant in a global regulatory gene | Moderate overproduction | |
| S. clavuligerus ΔclaR | Mutant in a pathway-specific regulator | High overproduction | |
| S. albus (with this compound cluster) | Heterologous host | Production confirmed, but generally lower than overproducers | |
| S. coelicolor (with this compound cluster) | Heterologous host | Production confirmed, but significantly lower (500-fold less than S. clavuligerus oppA2::aph mutant) |
Biochemical Characterization of Key Enzymes
In vitro characterization of the biosynthetic enzymes is essential to understand their specific roles and catalytic mechanisms.
ATP-[32P]PPi Exchange Assay for NRPS Adenylation Domain Activity:
This assay is used to determine the substrate specificity of the adenylation (A) domain of the NRPS.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Tris-HCl buffer (pH 7.5-8.0)
-
MgCl₂
-
ATP
-
[32P]Pyrophosphate ([32P]PPi)
-
The amino acid substrate to be tested (e.g., L-cysteine)
-
Purified HlmE (NRPS) enzyme
-
-
Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 30°C) for a defined period.
-
Quenching and Precipitation: Stop the reaction by adding a solution of perchloric acid and sodium pyrophosphate. Precipitate the [32P]ATP formed by the exchange reaction by adding activated charcoal.
-
Washing: Wash the charcoal pellet multiple times with water and sodium pyrophosphate to remove unincorporated [32P]PPi.
-
Quantification: Measure the radioactivity of the charcoal pellet using a scintillation counter. The amount of radioactivity is proportional to the activity of the A-domain with the tested amino acid.
Acyltransferase (HlmA) Activity Assay:
This assay measures the ability of HlmA to transfer an acyl group to the holothin core.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
HEPES buffer (pH 8.0)
-
Holothin (the substrate)
-
An acyl-CoA donor (e.g., acetyl-CoA, propionyl-CoA)
-
Purified HlmA enzyme
-
-
Incubation: Incubate the reaction mixture at room temperature.
-
Analysis: Analyze the reaction products by HPLC-MS to detect the formation of this compound or other acylated holothin derivatives.
Table 3: Kinetic Parameters of this compound Biosynthetic Enzymes
| Enzyme | Substrate | Km (µM) | kcat (min-1) | Reference |
| HlmA (ORF3483) | Acetyl-CoA | 6-15 | 80-100 | |
| HlmA (ORF3483) | Propionyl-CoA | 6-15 | 80-100 | |
| HlmA (ORF3483) | Octanoyl-CoA | ~30 | ~0.07 | |
| HlmE (ORF3488) A-domain | L-Cysteine | ~1000 | ~98 |
Regulation of this compound Biosynthesis
The production of this compound in S. clavuligerus is tightly regulated and appears to be interconnected with the biosynthesis of other secondary metabolites, notably the β-lactam antibiotic clavulanic acid.
Regulatory Network of this compound Biosynthesis:
The expression of the hlm gene cluster is influenced by both pathway-specific and global regulatory proteins. For instance, mutations in genes of the clavulanic acid biosynthetic pathway, such as ccaR (a global regulator) and claR (a pathway-specific regulator), lead to a significant overproduction of this compound. This suggests a complex cross-talk between these two biosynthetic pathways, potentially at the level of precursor supply or transcriptional regulation. The genes hlmM and hlmJ within the this compound cluster are predicted to encode regulatory proteins, but their precise roles are yet to be fully elucidated.
Conclusion and Future Perspectives
The identification and characterization of the this compound biosynthetic gene cluster have provided significant insights into the intricate enzymatic processes that lead to the formation of this potent antibiotic. The methodologies outlined in this guide, from targeted gene disruption to heterologous expression and in vitro biochemical assays, represent a powerful toolkit for the study of natural product biosynthesis.
Future research in this area will likely focus on several key aspects:
-
Elucidation of the complete regulatory network: A deeper understanding of the transcriptional control of the hlm cluster will be crucial for developing rational strategies to enhance this compound production.
-
Biochemical characterization of all biosynthetic enzymes: Detailed kinetic and structural studies of the remaining uncharacterized enzymes will provide a complete picture of the biosynthetic pathway.
-
Biosynthetic engineering: The knowledge of the this compound biosynthetic pathway can be leveraged to produce novel this compound analogs with improved therapeutic properties through combinatorial biosynthesis and metabolic engineering approaches.
This technical guide serves as a valuable resource for researchers in academia and industry who are interested in the discovery, characterization, and development of novel antibiotics. The detailed protocols and compiled data provide a solid foundation for further investigations into the fascinating world of this compound biosynthesis.
References
- 1. Identification of the gene cluster for the dithiolopyrrolone antibiotic this compound in Streptomyces clavuligerus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dithiolopyrrolones: Biosynthesis, Synthesis, and Activity of a Unique Class of Disulfide-Containing Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Streptomyces clavuligerus HlmI is an intramolecular disulfide-forming dithiol oxidase in this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Holomycin's Efficacy Against Rifamycin-Resistant Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents with unique mechanisms of action. Rifamycins, cornerstone drugs for treating severe bacterial infections, are increasingly compromised by resistance, primarily through mutations in the RNA polymerase β-subunit gene (rpoB). Holomycin, a dithiolopyrrolone antibiotic, has demonstrated significant activity against a broad spectrum of bacteria, including strains resistant to rifamycins. This technical guide provides an in-depth analysis of this compound's activity against rifamycin-resistant bacteria, detailing its proposed mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the underlying molecular and experimental logic.
Introduction: The Challenge of Rifamycin Resistance
Rifamycins, such as rifampin (also known as rifampicin), are potent bactericidal antibiotics that function by inhibiting bacterial DNA-dependent RNA polymerase (RNAP), a crucial enzyme for transcription.[1][2] They bind to the β-subunit of RNAP, physically blocking the path of the elongating RNA transcript, thereby halting transcription initiation.[2][3] However, the clinical utility of rifamycins is threatened by the rapid emergence of resistant mutants.[4] The predominant mechanism of resistance involves point mutations within the rpoB gene, which alter the antibiotic's binding site on the RNAP, reducing its affinity and rendering the drug ineffective. This creates an urgent need for compounds that can circumvent this resistance mechanism. This compound has emerged as a promising candidate, demonstrating efficacy against bacteria harboring these specific rpoB mutations.
This compound's Mechanism of Action: A Different Approach to RNAP Inhibition
This compound's antibacterial activity is primarily attributed to the rapid inhibition of RNA synthesis. However, its interaction with RNA polymerase differs significantly from that of rifampin.
-
Targeting Elongation, Not Initiation : Experimental evidence suggests that this compound inhibits the elongation phase of RNA transcription, whereas rifampin inhibits initiation . This was demonstrated in E. coli by observing the kinetics of β-galactosidase production after inducing the lac operon. Treatment with this compound caused an immediate halt in enzyme synthesis, characteristic of an elongation inhibitor. In contrast, rifampin-treated cells continued to produce the enzyme for several minutes, as transcripts already in the process of elongation were completed.
-
Distinct Binding Site : The fact that this compound remains active against S. aureus strains with rpoB mutations conferring rifampin resistance strongly implies that its binding site on the RNA polymerase is different from that of rifampin. This lack of cross-resistance is a key therapeutic advantage.
-
The Prodrug Hypothesis : Interestingly, this compound is a weak inhibitor of purified E. coli RNA polymerase in in vitro assays, requiring concentrations far exceeding its minimum inhibitory concentration (MIC) to show an effect. This has led to the hypothesis that this compound is a prodrug, which is converted to a more active form within the bacterial cell.
-
An Alternative View: Metal Chelation : More recent studies propose an alternative or complementary mechanism. This research suggests that this compound is reductively activated within the cell and functions as a high-affinity zinc chelator. This action disrupts bacterial metal homeostasis and inhibits zinc-dependent metalloenzymes. In this model, RNA polymerase is not considered the primary target, which could also explain the lack of cross-resistance with rifampin.
Quantitative Data: this compound's Antimicrobial Spectrum
This compound exhibits broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria. The tables below summarize its efficacy, with a focus on strains relevant to rifamycin resistance.
Table 1: General Antimicrobial Activity of this compound
| Susceptibility Level | Minimum Inhibitory Concentration (MIC) Range |
|---|---|
| Highly Susceptible | 0.1 - 1 µg/mL |
| Moderately Susceptible | 2 - 8 µg/mL |
| Relatively Unsusceptible | 16 - 64 µg/mL |
Data sourced from agar dilution testing against a range of pathogenic bacteria.
Table 2: this compound Activity against Rifampin-Resistant Staphylococcus aureus
| Strain | Rifampin MIC (µg/mL) | This compound MIC (µg/mL) | Thiolutin MIC (µg/mL) | Key rpoB Mutation |
|---|---|---|---|---|
| Wild Type | <0.015 | 0.5 | 0.5 | None |
| Rif-R Mutant 1 | 0.25 | 0.5 | 0.5 | H481Y |
| Rif-R Mutant 2 | 256 | 0.5 | 0.5 | Q468R, H481Y |
| Rif-R Mutant 3 | 1024 | 0.5 | 0.5 | L464P, H481Y, S486L |
This table presents a summary of data showing that despite high-level rifampin resistance conferred by various rpoB mutations, the MIC of this compound remains unchanged, indicating a lack of cross-resistance.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols for key experiments used to characterize this compound's activity.
Minimum Inhibitory Concentration (MIC) Determination
A. Broth Microdilution (for E. coli, S. aureus)
-
Medium Preparation : Prepare Iso-Sensitest broth according to the manufacturer's instructions.
-
Antibiotic Dilution : Prepare a two-fold serial dilution of this compound in the broth in a 96-well microtiter plate.
-
Inoculum Preparation : Culture bacteria to the mid-logarithmic phase. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation : Incubate the plates at 37°C for 18-24 hours.
-
MIC Reading : The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
B. Agar Dilution
-
Medium Preparation : Prepare Mueller-Hinton agar (or another appropriate medium) and cool to 50°C.
-
Antibiotic Incorporation : Add appropriate volumes of this compound stock solution to the molten agar to create a series of plates with two-fold increasing concentrations of the antibiotic. Include a drug-free control plate.
-
Inoculum Preparation : Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation : Spot-inoculate approximately 10⁴ CFU of each bacterial strain onto the surface of the agar plates using a multipoint inoculator.
-
Incubation : Incubate the plates at 37°C for 18-24 hours.
-
MIC Reading : The MIC is the lowest concentration of the antibiotic that inhibits visible growth.
In Vitro RNA Polymerase Transcription Assay
This assay measures the direct inhibitory effect of a compound on purified RNA polymerase.
-
Reaction Mixture : Prepare a reaction mixture containing buffer, NTPs (ATP, GTP, CTP), a radiolabeled nucleotide (e.g., [α-³²P]UTP), a DNA template (e.g., synthetic poly(dA-dT) or a plasmid), and purified E. coli RNA polymerase.
-
Inhibitor Addition : Add varying concentrations of this compound or rifampin (as a control) to the reaction tubes. Include a no-drug control.
-
Initiation and Incubation : Initiate the transcription reaction by adding the enzyme or template and incubate at 37°C for a defined period (e.g., 10-20 minutes).
-
Termination and Precipitation : Stop the reaction by adding a stop solution. Precipitate the newly synthesized, radiolabeled RNA using trichloroacetic acid (TCA).
-
Quantification : Collect the precipitated RNA on filter paper, wash to remove unincorporated nucleotides, and measure the incorporated radioactivity using a scintillation counter.
-
Analysis : Calculate the percentage of inhibition at each drug concentration relative to the no-drug control.
β-Galactosidase Induction Assay
This whole-cell assay differentiates between inhibitors of transcription initiation and elongation.
-
Bacterial Strain : Use an E. coli strain capable of inducing the lac operon, such as CSH141.
-
Culture Growth : Grow the culture in a suitable medium to early logarithmic phase.
-
Induction : Induce the lac operon by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) at time zero.
-
Antibiotic Addition : At a set time post-induction (e.g., 2 minutes), add the test antibiotic (this compound or rifampin) at a concentration of 4x its MIC.
-
Sampling : Collect samples from the culture at regular intervals (e.g., every 1-2 minutes) both before and after antibiotic addition.
-
Enzyme Assay : Lyse the cells in each sample (e.g., with toluene) and measure β-galactosidase activity using a substrate like o-nitrophenyl-β-D-galactopyranoside (ONPG), which produces a colored product upon cleavage. Measure absorbance at 420 nm.
-
Data Analysis : Plot β-galactosidase activity against time. An immediate plateau in activity after drug addition indicates inhibition of elongation. A gradual plateau indicates inhibition of initiation.
Visualizations: Pathways and Processes
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Rifampin blocks transcription initiation while this compound blocks elongation.
Caption: Workflow for differentiating transcription inhibitor types.
Caption: Logical relationship between rpoB mutation and antibiotic resistance.
Conclusion and Future Directions
This compound demonstrates clear and potent activity against rifamycin-resistant bacteria, including clinically relevant pathogens like S. aureus. Its distinct mechanism of action, which targets a different step in transcription or potentially disrupts metal homeostasis, allows it to bypass the most common form of rifamycin resistance mediated by rpoB mutations. The lack of cross-resistance is this compound's most significant clinical asset.
Further research is warranted to:
-
Elucidate the definitive mechanism of action , clarifying the interplay between RNAP inhibition and metal chelation.
-
Confirm the prodrug hypothesis by identifying the activated form of this compound within the bacterial cell.
-
Evaluate its efficacy and safety in preclinical and clinical settings to determine its potential as a therapeutic agent for treating multidrug-resistant infections.
The development of this compound and its analogs could provide a much-needed therapeutic option to combat the growing threat of rifamycin-resistant pathogens.
References
- 1. collaborate.princeton.edu [collaborate.princeton.edu]
- 2. The Enzymes of the Rifamycin Antibiotic Resistome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Properties and Mode of Action of the Pyrrothine this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rifamycins--obstacles and opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Holomycin Extraction from Streptomyces clavuligerus Culture
These application notes provide a comprehensive protocol for the extraction, purification, and characterization of the antibiotic holomycin from Streptomyces clavuligerus cultures. The methodologies detailed below are intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a broad-spectrum dithiolopyrrolone antibiotic produced by the Gram-positive bacterium Streptomyces clavuligerus. It exhibits antibacterial activity against a range of bacteria and is a subject of interest for drug discovery and development. The production of this compound by S. clavuligerus is often inversely correlated with the production of other secondary metabolites, such as clavulanic acid. Certain genetic modifications, such as the disruption of the ccaR gene, can lead to the overproduction of this compound.
Data Presentation
The yield of this compound is highly dependent on the specific strain of Streptomyces clavuligerus used (wild-type vs. overproducing mutants) and the cultivation method. The following table summarizes representative quantitative data for this compound production.
| Parameter | Solid Culture (ISP4 Agar) | Liquid Culture (GSPG Medium) | Reference(s) |
| Producing Strain | S. clavuligerus ORF15::apr (overproducing mutant) | Not explicitly reported | [1][2] |
| Reported Yield | ~15 mg/L | Yields from liquid culture are not well-documented in the literature, but production is confirmed. | [1][2] |
| Culture Volume | 2 L | Not applicable | [1] |
| Incubation Time | 5–7 days | 3–5 days | |
| Incubation Temp. | 30°C | 30°C |
Experimental Protocols
Part 1: Culture of Streptomyces clavuligerus for this compound Production
This protocol describes both solid and liquid culture methods to produce this compound. The choice of an overproducing mutant strain of S. clavuligerus is recommended for higher yields.
1.1: Inoculum Preparation
-
Prepare a seed culture by inoculating 50 mL of sterile Tryptic Soy Broth (TSB) with spores or mycelia of S. clavuligerus.
-
Incubate the seed culture at 30°C for 24–48 hours with shaking at 200 rpm.
1.2: Solid Culture (ISP4 Medium)
-
Medium Composition (per 1 L):
-
Soluble Starch: 10.0 g
-
K₂HPO₄: 1.0 g
-
MgSO₄·7H₂O: 1.0 g
-
NaCl: 1.0 g
-
(NH₄)₂SO₄: 2.0 g
-
CaCO₃: 2.0 g
-
Trace Elements Solution: 1.0 mL (FeSO₄·7H₂O 0.1 g/L, MnCl₂·4H₂O 0.1 g/L, ZnSO₄·7H₂O 0.1 g/L)
-
Agar: 20.0 g
-
Distilled Water: to 1 L
-
-
Procedure:
-
Prepare and sterilize the ISP4 medium.
-
Pour the medium into sterile petri dishes.
-
Inoculate the agar surface with the seed culture.
-
Incubate the plates at 30°C for 5–7 days, or until the characteristic yellow color of this compound is observed.
-
1.3: Liquid Culture (GSPG Medium)
-
Medium Composition (per 1 L):
-
Glycerol: 15.0 g
-
Sucrose: 20.0 g
-
L-Proline: 2.5 g
-
Glutamic Acid: 1.5 g
-
NaCl: 5.0 g
-
K₂HPO₄: 2.0 g
-
MgSO₄·7H₂O: 1.0 g
-
CaCl₂: 0.4 g
-
MnCl₂·4H₂O: 0.1 g
-
FeCl₃·6H₂O: 0.1 g
-
ZnCl₂: 0.05 g
-
MOPS: 20.9 g
-
Distilled Water: to 1 L
-
-
Procedure:
-
Prepare and sterilize the GSPG medium.
-
Inoculate the medium with 10–100 µL of the seed culture per 10 mL of medium.
-
Incubate at 30°C for 3–5 days with shaking at 200 rpm.
-
Part 2: Extraction of this compound
2.1: Solid Culture Extraction
-
Cut the agar from the petri dishes into small pieces.
-
Transfer the agar pieces to a flask and add ethyl acetate at a 2:1 (v/v) ratio.
-
Macerate and stir the mixture for 4-6 hours at room temperature.
-
Filter the mixture to separate the agar debris from the ethyl acetate extract.
-
Concentrate the ethyl acetate extract in vacuo using a rotary evaporator to obtain the crude this compound extract.
2.2: Liquid Culture Extraction
-
Centrifuge the culture at 10,000 x g for 15 minutes to pellet the mycelia.
-
Collect the supernatant and mix it with an equal volume of ethyl acetate in a separatory funnel.
-
Shake vigorously and allow the layers to separate.
-
Collect the upper ethyl acetate layer.
-
Repeat the extraction of the aqueous layer with ethyl acetate to maximize recovery.
-
Pool the ethyl acetate extracts and concentrate in vacuo using a rotary evaporator.
Part 3: Purification and Characterization of this compound
3.1: High-Performance Liquid Chromatography (HPLC) Purification
-
Sample Preparation: Dissolve the crude extract in a minimal volume of methanol.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 10% to 90% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode array detector (DAD) monitoring at 244, 300, and 388 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the this compound peak, which should have a characteristic yellow color and UV-Vis spectrum.
-
Post-Purification: Evaporate the solvent from the collected fractions to obtain purified this compound.
3.2: Characterization
-
UV-Vis Spectroscopy:
-
Dissolve the purified this compound in methanol.
-
Scan for absorbance maxima, which should be observed at approximately 244, 300, and 388 nm.
-
Quantify the concentration using the molar extinction coefficient at 388 nm (ε = 11,220 M⁻¹cm⁻¹).
-
-
Mass Spectrometry (MS):
-
Analyze the purified sample by electrospray ionization mass spectrometry (ESI-MS).
-
This compound should be detected as the protonated molecule [M+H]⁺ at an m/z of approximately 215.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound extraction.
Caption: Simplified this compound biosynthetic pathway.
Caption: Regulation of this compound biosynthesis.
References
Application Notes: Purification of Holomycin from Crude Extracts
Introduction
Holomycin is a dithiolopyrrolone antibiotic with broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2] Its mode of action is believed to involve the inhibition of RNA synthesis.[1][2][3] Produced by various microorganisms, including Streptomyces clavuligerus and the marine bacterium Photobacterium galatheae S2753, the effective isolation and purification of this compound are crucial for research into its therapeutic potential and for drug development. This document provides detailed protocols for the purification of this compound from crude microbial extracts, tailored for researchers, scientists, and drug development professionals.
Principle of Purification
The purification strategy for this compound leverages its physicochemical properties. The typical workflow involves an initial solvent extraction from the fermentation broth or solid culture, followed by chromatographic separation techniques to isolate the compound from other metabolites and impurities. The final purified product is then characterized using spectroscopic methods.
Data Presentation
The following table summarizes quantitative data reported for this compound purification. It is important to note that yields can vary significantly based on the producing strain, fermentation conditions, and the scale of the purification.
| Purification Stage | Organism/Strain | Culture Volume/Type | Yield | Purity | Reference |
| Final Purified this compound | Streptomyces clavuligerus (ORF15::apr mutant) | 2 L ISP4 Agar Culture | ~30 mg | High (confirmed by NMR and HRMS) |
Experimental Protocols
Protocol 1: Extraction of this compound from Crude Culture
This protocol describes the initial extraction of this compound from either liquid or solid microbial cultures using an organic solvent. Ethyl acetate is the most commonly reported solvent for this purpose.
Materials:
-
Fermentation culture (liquid or solid)
-
Ethyl acetate
-
Centrifuge and centrifuge bottles (for liquid culture)
-
Separatory funnel (for liquid culture)
-
Spatula or scraper (for solid culture)
-
Large flasks or beakers
-
Rotary evaporator
-
Methanol
Procedure:
For Liquid Culture:
-
Harvest the culture broth and centrifuge at 10,000 rpm to separate the supernatant from the cell mass.
-
Transfer the supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate to the separatory funnel.
-
Shake vigorously for 1-2 minutes to ensure thorough mixing and extraction.
-
Allow the layers to separate. The organic (ethyl acetate) layer contains the this compound.
-
Collect the upper organic phase.
-
Repeat the extraction of the aqueous phase with ethyl acetate at least one more time to maximize recovery.
-
Pool the organic extracts.
-
Concentrate the pooled ethyl acetate extract to dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
Resuspend the dried crude extract in a small volume of methanol for further purification.
For Solid Culture (e.g., Agar Plates):
-
Grow the producing organism on a suitable solid medium such as ISP4 agar.
-
After incubation, dice the agar into small pieces.
-
Transfer the agar pieces into a large flask.
-
Add a sufficient volume of ethyl acetate to completely cover the agar.
-
Agitate the mixture on a shaker for several hours or let it stand overnight to allow for extraction.
-
Filter the mixture to separate the ethyl acetate from the agar.
-
Collect the ethyl acetate extract and concentrate it to dryness using a rotary evaporator.
-
Resuspend the resulting crude extract in a minimal volume of methanol.
Protocol 2: Silica Gel Column Chromatography
This protocol is an effective primary purification step to separate this compound from the crude extract based on polarity.
Materials:
-
Crude this compound extract (resuspended in a minimal amount of solvent)
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Solvents: Hexane and Ethyl Acetate (HPLC grade)
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates (Silica Gel 60)
-
TLC developing chamber and visualization system (UV light)
Procedure:
-
Prepare the column by packing it with silica gel slurried in 100% hexane.
-
Load the concentrated crude extract onto the top of the silica gel bed.
-
Elute the column with a step-wise gradient of hexane and ethyl acetate. A suggested gradient is as follows (200 mL each step): 100% hexane, 90:10, 80:20, 70:30, 60:40, 50:50, 40:60, 30:70, 20:80, 10:90 (v/v) of hexane:ethyl acetate, and finally 100% ethyl acetate.
-
Collect fractions of a consistent volume (e.g., 25 mL) throughout the elution process.
-
Monitor the collected fractions using TLC. Spot a small amount of each fraction onto a TLC plate.
-
Develop the TLC plate using a suitable solvent system, such as chloroform-methanol (9:1) or benzene-acetone (1:1). This compound has reported Rf values of 0.5 and 0.3 in these systems, respectively.
-
Visualize the TLC plate under UV light. This compound appears as a yellow compound.
-
Pool the fractions containing this compound based on their similar TLC profiles.
-
Evaporate the solvent from the pooled fractions to obtain the semi-purified this compound extract.
Protocol 3: High-Performance Liquid Chromatography (HPLC)
HPLC is used as the final step to achieve high-purity this compound.
Materials:
-
Semi-purified this compound extract
-
HPLC system with a UV detector
-
Reverse-phase C18 column
-
HPLC-grade solvents (e.g., methanol, acetonitrile, water)
-
0.1% Trifluoroacetic acid (TFA) or Formic acid (optional, for peak shaping)
-
Collection vials
Procedure:
-
Dissolve the semi-purified extract in a suitable solvent, such as methanol.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Set up the HPLC system. A typical method would involve a C18 column and a gradient elution.
-
Example HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 100 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.5 - 1.0 mL/min
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over 20-30 minutes.
-
Detection: Monitor the eluate using a UV detector at this compound's characteristic absorbance maxima: 246 nm, 300 nm, and 388 nm.
-
-
Inject the sample and run the HPLC method.
-
Collect the peak corresponding to this compound based on its retention time and UV spectrum.
-
Evaporate the solvent from the collected fraction to yield purified this compound.
Protocol 4: Analytical Confirmation
Confirm the identity and purity of the final product using the following methods.
-
UV-Vis Spectrometry: Dissolve a small amount of the purified compound in methanol. The UV spectrum should show characteristic absorption peaks at approximately 246, 300, and 388 nm.
-
Mass Spectrometry (MS): Use Electrospray Ionization (ESI-MS) to confirm the molecular weight. This compound should give an m/z peak of 215 [M+H]+.
-
Tandem MS (MS/MS): Further fragmentation should yield characteristic ions, such as m/z 173 and 197.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For complete structural elucidation and confirmation, acquire 1H and 13C NMR spectra.
Visualizations
Caption: Workflow for the purification of this compound from crude extracts.
References
Application Notes and Protocols: Laboratory Synthesis of Holomycin and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Holomycin is a member of the dithiolopyrrolone class of antibiotics, characterized by a unique bicyclic structure containing a disulfide bridge.[1] First isolated from Streptomyces griseus, it exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[2][3] The mode of action is believed to be the inhibition of RNA synthesis, making it a subject of interest for the development of novel antimicrobial agents.[2][4] This document provides an overview of the laboratory synthesis of this compound and its analogs, including detailed protocols and quantitative data to aid researchers in this field.
Chemical Structures
This compound and its related analogs, thiolutin and aureothricin, share a common dithiolopyrrolone core with variations at the acyl group attached to the pyrrole nitrogen.
-
This compound: R = H
-
Thiolutin: R = CH₃
-
Aureothricin: R = CH₂CH₃
Biosynthesis of this compound
The biosynthetic pathway of this compound has been elucidated in Streptomyces clavuligerus. The pathway involves a non-ribosomal peptide synthetase (NRPS) that utilizes two cysteine residues as building blocks. A series of oxidation and cyclization reactions, catalyzed by enzymes such as HlmI (a thioredoxin-oxidoreductase-like enzyme), lead to the formation of the characteristic dithiolopyrrolone core. Understanding this pathway has opened avenues for the engineered biosynthesis of novel this compound analogs by utilizing different acyl-CoA substrates.
Laboratory Synthesis of this compound
Several total syntheses of this compound have been reported. Two notable approaches are summarized below.
Buchi and Lukas Synthesis
A seven-step synthesis starting from benzyl-protected cysteine. Key steps include the amidation of the cysteine nitrogen with diketene followed by a one-pot cyclization/condensation to form a tetramic acid intermediate. An elegant Beckman rearrangement is then employed to introduce the requisite amide functionality.
Ellis et al. Synthesis
A ten-stage synthesis featuring two key reactions:
-
Base-catalyzed cyclization of 5-methoxalylamino-4-methoxycarbonyl-2-p-methoxyphenyl-2-methyl-1,3-dithiin to construct the pyrrolinone ring.
-
Contraction of a dithioketal intermediate to form the cyclic enol disulfide core of this compound.
Experimental Protocols
The following are representative protocols for key steps in the synthesis of this compound, based on published literature.
Protocol 1: Synthesis of the Pyrrolinone Ring (Based on Ellis et al.)
Objective: To construct the substituted pyrrolinone ring via cyclization.
Materials:
-
5-methoxalylamino-4-methoxycarbonyl-2-p-methoxyphenyl-2-methyl-1,3-dithiin
-
Base (e.g., sodium methoxide)
-
Anhydrous solvent (e.g., methanol)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve the starting dithiin derivative in the anhydrous solvent under an inert atmosphere.
-
Cool the solution to the appropriate temperature (e.g., 0 °C).
-
Slowly add the base to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a suitable acidic solution.
-
Extract the product with an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 7-hydroxy-4-methoxycarbonyl-2-p-methoxyphenyl-2-methyl-6-oxo-5,6-dihydro-1,3-dithiino[5,4-b]pyrrole.
Protocol 2: Dithiolopyrrolone Core Formation (General Approach)
Objective: To form the characteristic disulfide bridge of the this compound core.
Materials:
-
A suitable dithiol precursor
-
Oxidizing agent (e.g., iodine, air)
-
Solvent (e.g., methanol, dichloromethane)
Procedure:
-
Dissolve the dithiol precursor in the chosen solvent.
-
Add the oxidizing agent portion-wise or bubble air through the solution.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the starting material is consumed, remove the excess oxidizing agent (if necessary).
-
Work up the reaction by washing with an appropriate aqueous solution.
-
Extract the product with an organic solvent.
-
Dry and concentrate the organic layer.
-
Purify the product by chromatography to obtain the dithiolopyrrolone.
Quantitative Data
The following tables summarize typical quantitative data for the synthesis of this compound and its analogs. (Note: The specific values are placeholders and should be replaced with data from the cited literature).
Table 1: Reaction Yields for Key Synthetic Steps
| Step | Reaction | Starting Material | Product | Yield (%) | Reference |
| 1 | Pyrrolinone formation | Dithiin derivative | Pyrrolinone intermediate | 75% | |
| 2 | Disulfide bridge formation | Dithiol precursor | This compound core | 85% | |
| 3 | Acylation | This compound core | Thiolutin | 90% |
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ... |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ... |
| HRMS (ESI) | m/z: [M+H]⁺ calculated for C₇H₆N₂O₂S₂ ...; found ... |
Table 3: Biological Activity of this compound and Analogs
| Compound | Target Organism | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | 0.1 - 1 | |
| This compound | Escherichia coli | 2 - 8 | |
| Thiolutin | Staphylococcus aureus | ... | |
| Aureothricin | Escherichia coli | ... | |
| Analog X | Pseudomonas aeruginosa | >64 |
Visualizations
Synthetic Pathway of this compound
Caption: Simplified synthetic pathway to this compound.
Biosynthetic Pathway of this compound
References
- 1. Dithiolopyrrolones: Biosynthesis, Synthesis, and Activity of a Unique Class of Disulfide-Containing Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antimicrobial Properties and Mode of Action of the Pyrrothine this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dithiolopyrrolone natural products: isolation, synthesis and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Using Holomycin as a Tool to Study Bacterial Transcription
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Holomycin is a broad-spectrum antibiotic belonging to the dithiolopyrrolone class of natural products.[1] Initially, it was believed to directly inhibit bacterial transcription, making it a potential tool for studying this fundamental cellular process.[2] However, recent research has unveiled a more complex mechanism of action. This compound acts as a prodrug that, upon intracellular reduction, becomes a potent chelator of metal ions, particularly zinc.[3][4] This disruption of metal homeostasis affects a variety of zinc-dependent metalloenzymes, with the inhibition of transcription being a downstream consequence.[3] These findings open new avenues for utilizing this compound as a tool to investigate the interplay between metal ion availability and bacterial gene expression.
This document provides detailed application notes and experimental protocols for using this compound to study bacterial transcription, catering to researchers, scientists, and drug development professionals.
Mechanism of Action
The current understanding of this compound's mechanism of action involves a two-step process:
-
Prodrug Activation: this compound, in its native disulfide form, enters the bacterial cell. The reducing intracellular environment facilitates the reduction of its disulfide bridge, converting it into the active dithiol form, referred to as reduced this compound (red-holomycin).
-
Metal Chelation and Disruption of Homeostasis: Red-holomycin is a high-affinity zinc chelator. It sequesters intracellular zinc, leading to a state of zinc starvation. This disruption of zinc homeostasis has pleiotropic effects on the bacterial cell, including the inhibition of essential zinc-dependent metalloenzymes.
While initial hypotheses suggested direct inhibition of RNA polymerase, in vitro studies have shown that this compound itself is a weak inhibitor of this enzyme. The observed inhibition of RNA synthesis in whole cells is now largely attributed to the indirect effects of zinc depletion on RNA polymerase or other transcription-related factors.
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Various Bacterial Strains
The following table summarizes the MIC values of this compound against a range of Gram-positive and Gram-negative bacteria, providing a baseline for determining appropriate experimental concentrations.
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus 8325-4 | 0.5 | |
| Staphylococcus aureus (clinical isolate) | 0.3 | |
| Streptococcus pneumoniae 386 | 0.3 | |
| Streptococcus pyogenes 203 | 0.1 | |
| Enterococcus faecalis 131 | 8 | |
| Escherichia coli K-12 MG1655 | 0.5 | |
| Escherichia coli (clinical isolate) | 2 | |
| Haemophilus influenzae Q1 | 0.3 | |
| Moraxella catarrhalis 1502 | 0.3 | |
| Pseudomonas aeruginosa (clinical isolate) | 64 | |
| Enterobacter cloacae (clinical isolate) | 32 | |
| Morganella morganii (clinical isolate) | 32 |
Mandatory Visualizations
Figure 1: Initial hypothesis of this compound's direct inhibition of RNA polymerase.
Figure 2: Current model of this compound's mechanism as a prodrug that disrupts zinc homeostasis.
Experimental Protocols
Protocol 1: In Vitro Transcription Inhibition Assay
This assay directly measures the effect of this compound on the activity of purified bacterial RNA polymerase.
Materials:
-
Purified bacterial RNA Polymerase (Holoenzyme)
-
Linear DNA template containing a known promoter (e.g., T7 promoter)
-
Ribonucleotide Triphosphates (ATP, GTP, CTP, UTP)
-
[α-³²P]UTP or other labeled nucleotide
-
Transcription Buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 100 mM KCl, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
Dithiothreitol (DTT)
-
Stop Solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Denaturing polyacrylamide gel (6-8%)
-
Phosphorimager or autoradiography film
Procedure:
-
Inhibitor Preparation:
-
Prepare a reaction mix containing transcription buffer and the desired concentration of this compound.
-
To test the effect of the reduced form, pre-incubate this compound with an equimolar concentration of DTT for 10-15 minutes at room temperature. A DMSO-only control should be included.
-
-
Enzyme Incubation:
-
Add purified RNA polymerase to the inhibitor mix and incubate for 20 minutes at room temperature to allow for potential binding.
-
-
Transcription Initiation:
-
Start the transcription reaction by adding the DNA template and the NTP mix (containing the labeled nucleotide).
-
The final reaction volume is typically 20-50 µL.
-
-
Incubation:
-
Incubate the reaction at 37°C for 30 minutes.
-
-
Termination:
-
Stop the reaction by adding an equal volume of Stop Solution.
-
-
Analysis:
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the ³²P-labeled RNA transcripts from unincorporated nucleotides using a denaturing polyacrylamide gel.
-
Visualize the transcripts by phosphorimaging or autoradiography and quantify the signal to determine the extent of inhibition relative to the DMSO control.
-
Protocol 2: In Vivo RNA Synthesis Inhibition Assay
This assay measures the effect of this compound on RNA synthesis in whole bacterial cells.
Materials:
-
Bacterial strain of interest
-
Appropriate growth medium (e.g., Luria-Bertani broth)
-
[³H]-Uridine
-
This compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v), ice-cold
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Cell Culture:
-
Grow the bacterial culture to the mid-logarithmic phase (OD₆₀₀ ~ 0.4-0.6).
-
-
Inhibitor Treatment:
-
Add this compound at the desired concentration (e.g., 4x MIC) to the experimental culture. An equivalent volume of DMSO should be added to the control culture.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C with shaking.
-
-
Radiolabeling:
-
Add [³H]-Uridine to both cultures to a final concentration of 1-5 µCi/mL.
-
-
Time Course Sampling:
-
At various time points (e.g., 0, 5, 10, 15, 30 minutes) after adding the radiolabel, withdraw aliquots (e.g., 100 µL) from each culture.
-
-
Precipitation and Filtration:
-
Immediately add the aliquots to an equal volume of ice-cold 10% TCA to precipitate macromolecules.
-
Incubate on ice for 30 minutes.
-
Collect the precipitate by vacuum filtration through glass fiber filters.
-
Wash the filters twice with ice-cold 5% TCA and once with 70% ethanol.
-
-
Quantification:
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
Plot the counts per minute (CPM) against time to determine the rate of RNA synthesis and the extent of inhibition by this compound.
-
Protocol 3: β-Galactosidase Induction Assay
This assay is used to study the effect of this compound on the induction of gene expression, using the lac operon as a model system.
Materials:
-
E. coli strain with a functional lacZ gene (e.g., K-12 strains)
-
Luria-Bertani (LB) broth
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction
-
This compound stock solution (in DMSO)
-
Z-buffer (60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄, 50 mM β-mercaptoethanol, pH 7.0)
-
o-Nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in Z-buffer)
-
1 M Na₂CO₃ solution
-
Spectrophotometer
Procedure:
-
Cell Culture and Induction:
-
Grow an E. coli culture to an OD₆₀₀ of approximately 0.4-0.6.
-
Induce the lac operon by adding IPTG to a final concentration of 1 mM.
-
Immediately after induction, add this compound at the desired concentration (e.g., 4x MIC) to the experimental culture. Add an equivalent volume of DMSO to the control culture.
-
-
Time Course Sampling:
-
At various time points after induction (e.g., 0, 5, 10, 15, 30, 60 minutes), remove aliquots (e.g., 1 mL) from both cultures and place them on ice.
-
-
Cell Lysis:
-
To each aliquot, add a few drops of chloroform and a drop of 0.1% SDS. Vortex vigorously for 10 seconds to lyse the cells.
-
-
Enzyme Assay:
-
Pre-warm the lysed cell suspensions to 28°C.
-
Start the reaction by adding 200 µL of ONPG solution to each tube and start a timer.
-
Incubate at 28°C until a yellow color develops.
-
Stop the reaction by adding 500 µL of 1 M Na₂CO₃ solution and record the time.
-
-
Measurement and Calculation:
-
Centrifuge the tubes to pellet cell debris.
-
Measure the absorbance of the supernatant at 420 nm (for the yellow o-nitrophenol) and 550 nm (to correct for light scattering).
-
Calculate the β-galactosidase activity in Miller units using the following formula:
-
Miller Units = 1000 × [ (OD₄₂₀ - 1.75 × OD₅₅₀) / (Time (min) × Volume (mL) × OD₆₀₀) ]
-
-
Concluding Remarks
This compound presents a unique tool for investigating the intricate relationship between metal homeostasis and bacterial transcription. While its primary mode of action is not the direct inhibition of RNA polymerase, its ability to induce zinc starvation provides a valuable method for studying the consequences of metal ion depletion on gene expression and other cellular processes. The protocols provided herein offer a starting point for researchers to explore these effects in their bacterial systems of interest. It is crucial to consider the indirect nature of this compound's effect on transcription when designing experiments and interpreting results.
References
Application Notes: Determination of Minimum Inhibitory Concentration (MIC) of Holomycin
Introduction
Holomycin is a broad-spectrum antibiotic belonging to the dithiolopyrrolone class of natural products. It exhibits activity against a variety of Gram-positive and Gram-negative bacteria.[1][2] Understanding the potency of this compound against specific bacterial strains is crucial for its potential development as a therapeutic agent. The Minimum Inhibitory Concentration (MIC) assay is a fundamental technique in microbiology used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3][4] These application notes provide a detailed protocol for determining the MIC of this compound using the broth microdilution method, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[5]
Mechanism of Action
This compound functions as a prodrug. After entering the bacterial cell, its cyclic disulfide bond is reduced, converting it into its active dithiol form. This active form of this compound is a potent chelator of intracellular metal ions, particularly zinc (Zn2+). By sequestering these essential metal ions, this compound disrupts the function of various metalloenzymes, thereby interfering with critical cellular processes such as RNA synthesis. This unique mode of action makes it a subject of interest for combating multi-drug-resistant bacterial infections.
Principle of the MIC Assay
The broth microdilution MIC assay involves preparing a series of two-fold dilutions of this compound in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. Following an incubation period, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of this compound at which no visible growth occurs.
Data Presentation: this compound MIC Values
The following table summarizes previously reported MIC values of this compound against various bacterial species. These values can serve as a reference for selecting an appropriate concentration range for testing.
| Bacterial Species | Strain | MIC (µg/mL) | MIC (µM) | Reference |
| Escherichia coli | BW25113 | - | 32 | |
| Escherichia coli | MG1655 | 0.2 | - | |
| Staphylococcus aureus | COL | - | 16 | |
| Staphylococcus aureus | Oxford | 4 | - | |
| Staphylococcus aureus | Carter37 | 2 | - | |
| Vibrio sp. | S0703 | - | 2.9 | |
| Vibrio sp. | S1396 | - | 23.3 | |
| Phaeobacter piscinae | S26 | - | 46.5 |
Experimental Protocols
This protocol is based on the CLSI M07 standard for broth microdilution.
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microtiter plates
-
Bacterial strains for testing (e.g., E. coli ATCC 25922, S. aureus ATCC 29213 as quality control strains)
-
Sterile petri dishes
-
Spectrophotometer
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl)
-
Multichannel pipette
-
Incubator (35 ± 2°C)
Protocol
1. Preparation of this compound Stock Solution
-
Solvent Selection: this compound is sparingly soluble in water. A water-miscible organic solvent with minimal antibacterial activity, such as DMSO, is recommended. A solvent toxicity control should be performed.
-
Stock Solution Preparation:
-
Aseptically weigh out a precise amount of this compound powder.
-
Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
This stock solution can be stored at -20°C or lower. Avoid repeated freeze-thaw cycles.
-
2. Inoculum Preparation
-
From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test bacterium.
-
Transfer the colonies to a tube containing 5 mL of sterile saline.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Within 15 minutes of preparation, dilute this adjusted suspension 1:150 in CAMHB. This will result in a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
3. Preparation of the Microtiter Plate
-
Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate.
-
Add an additional 50 µL of the this compound stock solution, appropriately diluted in CAMHB to achieve twice the desired highest starting concentration, to the wells in column 1. This will bring the total volume in column 1 to 100 µL.
-
Using a multichannel pipette, perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2. Mix by pipetting up and down.
-
Continue this serial dilution across the plate to column 10.
-
After mixing the wells in column 10, discard 50 µL.
-
Column 11 will serve as the growth control (no antibiotic).
-
Column 12 will serve as the sterility control (no bacteria).
4. Inoculation and Incubation
-
Using a multichannel pipette, add 50 µL of the standardized bacterial inoculum (prepared in Step 2) to each well from column 1 to column 11. Do not inoculate the sterility control wells in column 12.
-
The final volume in each well (columns 1-11) will be 100 µL.
-
Cover the plate with a lid and incubate at 35 ± 2°C for 16-20 hours in ambient air.
5. Reading and Interpreting the Results
-
After incubation, place the microtiter plate on a reading stand.
-
Visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of this compound at which there is no visible growth. This can be observed as a clear well.
-
The growth control (column 11) should show distinct turbidity.
-
The sterility control (column 12) should remain clear.
Mandatory Visualizations
Caption: Workflow for this compound Minimum Inhibitory Concentration (MIC) Assay.
Caption: Proposed Mechanism of Action of this compound.
References
- 1. Antimicrobial Properties and Mode of Action of the Pyrrothine this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. testinglab.com [testinglab.com]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
Determining the Bioactivity of Holomycin Against Pathogenic Bacteria: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Holomycin is a broad-spectrum antibiotic belonging to the dithiolopyrrolone class, demonstrating significant bioactivity against a variety of Gram-positive and Gram-negative pathogenic bacteria.[1][2][3][4][5] Its mechanism of action is multifaceted, primarily implicating the inhibition of RNA synthesis. More recent evidence suggests that this compound acts as a prodrug, which, upon intracellular reduction, chelates essential metal ions like zinc, thereby disrupting bacterial metal homeostasis and inhibiting crucial metalloenzymes. This application note provides a summary of the bioactivity of this compound against various pathogenic bacteria and detailed protocols for determining its Minimum Inhibitory Concentration (MIC).
Bioactivity and Antibacterial Spectrum of this compound
This compound exhibits a wide range of antibacterial activity. Its effectiveness can be categorized based on the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. Bacteria can be classified as highly susceptible (MICs of 0.1 to 1 µg/ml), moderately susceptible (MICs of 2 to 8 µg/ml), and relatively unsusceptible (MICs of 16 to 64 µg/ml). However, some bacteria, such as Enterobacter cloacae, Morganella morganii, and Pseudomonas aeruginosa, have shown resistance to this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Pathogenic Bacteria
| Bacterial Species | Gram Stain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Gram-positive | 0.1 - 1 | |
| Methicillin-resistantStaphylococcus aureus (MRSA) N315 | Gram-positive | - | |
| Listeria monocytogenes CIP 82110 | Gram-positive | - | |
| Escherichia coli | Gram-negative | 0.1 - 8 | |
| Klebsiella pneumoniae CIP 82.91 | Gram-negative | - | |
| Vibrio anguillarum 90-11-287 | Gram-negative | - | |
| Phaeobacter piscinae S26 | Gram-negative | 46.5 µM | |
| Vibrio sp. strain S0703 | Gram-negative | 2.9 µM | |
| Vibrio sp. strain S1396 | Gram-negative | 23.3 µM | |
| Vibrio sp. strain S1399 | Gram-negative | 23.3 µM |
Note: Some MIC values were reported in µM and have been presented as such. The specific MIC for some listed bacteria was not available in the provided search results.
Mechanism of Action: A Dual Threat
The antimicrobial properties of this compound stem from its ability to disrupt essential cellular processes in bacteria. The proposed mechanism involves a two-pronged attack on bacterial physiology.
Initially, it was believed that this compound directly inhibits DNA-dependent RNA polymerase, leading to a rapid cessation of RNA synthesis and a bacteriostatic effect. However, further research has revealed a more intricate mechanism. This compound is now understood to be a prodrug that is reductively activated within the bacterial cell. The reduced form of this compound is a potent chelator of intracellular zinc ions. This sequestration of zinc disrupts the function of numerous zinc-dependent metalloenzymes, including Class II fructose bisphosphate aldolase (FbaA), which is crucial for glycolysis. The inhibition of glycolysis can lead to an accumulation of ppGpp and a decrease in initiating nucleotide triphosphates (iNTPs), triggering the stringent response and consequently inhibiting RNA synthesis. This updated model suggests that the inhibition of RNA synthesis is a downstream effect of the disruption of metal homeostasis.
References
- 1. Antimicrobial Properties and Mode of Action of the Pyrrothine this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial properties and mode of action of the pyrrothine this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Dithiolopyrrolone Natural Products: Isolation, Synthesis and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
Application of Holomycin in Bacterial Cell Culture Experiments: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Holomycin is a broad-spectrum antibiotic belonging to the dithiolopyrrolone class of natural products.[1] It exhibits activity against a variety of Gram-positive and Gram-negative bacteria.[2][3][4] Notably, this compound is effective against rifamycin-resistant bacteria and the clinical pathogen methicillin-resistant Staphylococcus aureus (MRSA).[1] Its primary mode of action is the inhibition of RNA synthesis, although the precise mechanism is still under investigation, with recent evidence suggesting it may function as a prodrug that disrupts metal homeostasis. This document provides detailed application notes and protocols for the use of this compound in bacterial cell culture experiments.
Mechanism of Action
This compound's mechanism of action is multifaceted and is thought to involve several key steps. Initially believed to directly inhibit DNA-dependent RNA polymerase, more recent studies suggest a more complex process. It is now proposed that this compound acts as a prodrug, which is reductively activated within the bacterial cell. This activated form, reduced this compound, is a potent chelator of intracellular metal ions, particularly zinc (Zn²⁺). By sequestering these essential metal ions, this compound disrupts the function of various metalloenzymes, leading to the inhibition of critical cellular processes such as RNA synthesis and glucose metabolism. This disruption of metal homeostasis ultimately results in a bacteriostatic effect, where bacterial growth is inhibited.
Caption: Proposed mechanism of action for this compound in bacterial cells.
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Various Bacterial Strains
The susceptibility of different bacterial species to this compound varies. The following table summarizes the MIC values reported in the literature.
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Oxford | 4 | |
| Staphylococcus aureus | Carter37 | 2 | |
| Staphylococcus aureus | F89 | 4 | |
| Staphylococcus epidermidis | PHLN20 | 1 | |
| Streptococcus agalactiae | Hester | 2 | |
| Streptococcus pneumoniae | ERY2 | 0.1 | |
| Streptococcus pneumoniae | PU7 | 0.3 | |
| Streptococcus pyogenes | CN10 | 16 | |
| Enterococcus faecalis | 1 | 4 | |
| Escherichia coli | DC0 | 2 | |
| Escherichia coli | DC2 | 0.5 | |
| Escherichia coli | K-12 MG1655 | 0.2 | |
| Escherichia coli | BW25113 | 32 µM (~6.8 µg/mL) | |
| Klebsiella pneumoniae | E70 | 8 | |
| Proteus mirabilis | C889 | 4 | |
| Enterobacter cloacae | N1 | 64 | |
| Pseudomonas aeruginosa | - | >64 |
Note: MIC values can vary depending on the specific strain, culture medium, and experimental conditions.
Table 2: Effective Concentrations of this compound in E. coli Cell Culture Experiments
The following table outlines the concentrations of this compound used to elicit specific effects in E. coli.
| Experimental Effect | E. coli Strain | This compound Concentration | Observed Outcome | Reference |
| Partial Growth Suppression | MG1655 | 0.2 µg/mL (MIC) | Small increases in culture turbidity and viable cell numbers compared to control. | |
| Complete Cessation of Growth | MG1655 | 0.4 - 1.6 µg/mL (2-8x MIC) | No increase in culture turbidity or viable cell count (bacteriostatic effect). | |
| Inhibition of Macromolecular Synthesis | MG1655 | 4x MIC | Rapid inhibition of RNA synthesis. | |
| Chemical Genomics Screen | K-12 | 0.1 - 0.4 µg/mL | Used to identify genes involved in this compound sensitivity. |
Experimental Protocols
The following are detailed protocols for key experiments involving this compound in bacterial cell culture.
Caption: General experimental workflow for studying this compound's effects.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is adapted from standard methods and parameters mentioned in the literature.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Sterile 96-well microtiter plates
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth, MOPS minimal medium)
-
Bacterial culture in early logarithmic phase
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Bacterial Inoculum:
-
Inoculate a single bacterial colony into 5 mL of growth medium and incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh medium to an optical density at 600 nm (OD₆₀₀) of approximately 0.01 (corresponds to ~1 x 10⁶ CFU/mL).
-
-
Prepare this compound Dilutions:
-
In the first column of the 96-well plate, add 200 µL of growth medium containing the highest desired concentration of this compound.
-
Add 100 µL of growth medium to all other wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate.
-
-
Inoculate the Plate:
-
Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Include a positive control (bacteria, no this compound) and a negative control (medium only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the OD₆₀₀.
-
Protocol 2: Assessment of Bacteriostatic vs. Bactericidal Activity
This protocol determines whether this compound kills bacteria (bactericidal) or simply inhibits their growth (bacteriostatic).
Materials:
-
Bacterial culture in early logarithmic phase
-
This compound at various concentrations (e.g., 1x, 2x, 4x, 8x MIC)
-
Sterile centrifuge tubes
-
Phosphate-buffered saline (PBS)
-
Agar plates of the appropriate growth medium
Procedure:
-
Expose Bacteria to this compound:
-
Inoculate a bacterial culture to an OD₆₀₀ of ~0.1 in fresh growth medium.
-
Add this compound to different tubes at the desired concentrations (1x, 2x, 4x, 8x MIC). Include a no-holomycin control.
-
Incubate at 37°C with shaking for a set time course (e.g., 0, 1, 2, 4, 6 hours).
-
-
Determine Viable Cell Count:
-
At each time point, take a 1 mL aliquot from each tube.
-
Centrifuge the cells, remove the supernatant containing this compound, and resuspend the pellet in 1 mL of sterile PBS.
-
Perform serial dilutions of the cell suspension in PBS.
-
Plate 100 µL of appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours and count the number of colonies to determine the CFU/mL.
-
-
Data Analysis:
-
Plot CFU/mL versus time for each this compound concentration.
-
A significant drop in CFU/mL indicates a bactericidal effect.
-
If the CFU/mL remains relatively constant compared to the initial count, the effect is bacteriostatic. This compound has been shown to have a bacteriostatic effect on E. coli.
-
Protocol 3: Macromolecule Synthesis Inhibition Assay
This assay measures the effect of this compound on the synthesis of RNA, DNA, protein, and lipids using radiolabeled precursors.
Materials:
-
Bacterial culture in early logarithmic phase
-
This compound (e.g., at 4x MIC)
-
Radiolabeled precursors:
-
[³H]uridine (for RNA synthesis)
-
[³H]thymidine (for DNA synthesis)
-
[³H]glutamine (for protein synthesis)
-
[³H]acetate (for lipid synthesis)
-
-
Trichloroacetic acid (TCA), ice-cold
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Prepare Cultures:
-
Grow a bacterial culture to an OD₆₀₀ of ~0.2.
-
Divide the culture into separate flasks for each macromolecule to be assayed.
-
-
Add Precursors and this compound:
-
Add the respective radiolabeled precursor to each flask and incubate for a short period to allow for baseline incorporation.
-
Add this compound (at 4x MIC) to the test flasks. Include a no-holomycin control.
-
-
Time Course Sampling:
-
At various time points (e.g., 0, 5, 10, 15, 30 minutes) after adding this compound, remove aliquots (e.g., 100 µL) from each flask.
-
-
Precipitate and Wash:
-
Immediately add the aliquots to an equal volume of ice-cold 10% TCA to precipitate the macromolecules.
-
Incubate on ice for 30 minutes.
-
Collect the precipitate by vacuum filtration through a glass fiber filter.
-
Wash the filter with ice-cold 5% TCA and then with ethanol.
-
-
Measure Radioactivity:
-
Place the dried filter in a scintillation vial with scintillation fluid.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the counts per minute (CPM) versus time. A rapid decrease or plateau in CPM in the this compound-treated samples compared to the control indicates inhibition of that specific macromolecular synthesis pathway. Studies have shown this compound rapidly inhibits RNA synthesis in E. coli.
-
Conclusion
This compound is a valuable tool for studying bacterial physiology and for antimicrobial drug development. Its unique proposed mechanism of action, involving the disruption of metal homeostasis, makes it an interesting candidate for further investigation, particularly in the context of overcoming antibiotic resistance. The protocols provided here offer a framework for researchers to explore the effects of this compound in their own bacterial cell culture systems.
References
Holomycin as an Inhibitor of DNA-Dependent RNA Polymerase: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Holomycin, a member of the dithiolopyrrolone class of antibiotics, has been a subject of interest for its broad-spectrum antibacterial activity.[1][2] Historically, it was proposed to function as a direct inhibitor of DNA-dependent RNA polymerase (RNAP), the central enzyme in gene transcription.[3][4] However, accumulating evidence has refined this model, suggesting a more complex mechanism of action. This document provides a comprehensive overview of the current understanding of this compound's interaction with RNAP, detailed experimental protocols for its study, and a summary of relevant quantitative data.
Recent studies strongly indicate that this compound acts as a prodrug.[5] Upon entering the bacterial cell, it is intracellularly reduced to its active dithiol form, which functions as a potent metal chelator, particularly for zinc (Zn²⁺). This disruption of metal homeostasis is now considered its primary antimicrobial mechanism. While bacterial RNAP is a zinc-containing metalloenzyme, direct inhibition by the active form of this compound is weak in cell-free assays, especially when compared to classic RNAP inhibitors like rifampicin. The observed rapid inhibition of RNA synthesis in whole cells is likely an indirect consequence of the chelation of essential metal ions from RNAP or other crucial cellular metalloenzymes.
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the activity of this compound. It is important to note the discrepancy between its potent whole-cell activity (MICs) and its weak direct inhibition of purified RNA polymerase in vitro.
Table 1: In Vitro Inhibition of E. coli RNA Polymerase
| Compound | Concentration | Percent Inhibition | Template | Reference |
| This compound | Up to 100 µM (~21.4 µg/mL) | < 20% | - | |
| This compound | > MIC for E. coli | Weak inhibition (max ~35%) | poly(dA-dT) | |
| Rifampicin | 50 µM | Complete | - | |
| Rifampicin | ~0.02 µg/mL | ~50% (IC₅₀) | poly(dA-dT) & pGEM β-gal |
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound Against Various Bacteria
| Organism | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 4 | |
| Escherichia coli | - | |
| Enterobacter cloacae | No activity | |
| Morganella morganii | No activity | |
| Pseudomonas aeruginosa | No activity |
Note: Specific MIC values for E. coli were not consistently reported in the search results but are implied to be significantly lower than the concentrations at which weak in vitro RNAP inhibition is observed.
Mechanism of Action and Experimental Workflows
The following diagrams illustrate the proposed mechanism of this compound action and the workflows for key experimental protocols.
Caption: Proposed mechanism of this compound as a prodrug and intracellular metal chelator.
Caption: Experimental workflow for an in vitro transcription inhibition assay.
Experimental Protocols
In Vitro Transcription Inhibition Assay
This assay directly measures the effect of this compound on the activity of purified RNA polymerase.
Materials:
-
Purified E. coli RNA Polymerase (RNAP) Holoenzyme
-
Linear DNA template containing a suitable promoter (e.g., generated by PCR or by linearizing a plasmid)
-
Nucleotide Triphosphates (NTPs): ATP, GTP, CTP, UTP
-
Radiolabeled NTP: α-³²P-UTP or α-³²P-CTP
-
Transcription Buffer (e.g., 40 mM Tris-HCl pH 7.9, 150 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
-
This compound (and vehicle control, e.g., DMSO)
-
Dithiothreitol (DTT) or other reducing agent
-
Rifampicin (as a positive control)
-
RNA Gel Loading Buffer (e.g., 95% formamide, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Denaturing polyacrylamide gel (e.g., 6-8% acrylamide with 7M urea)
Protocol:
-
Inhibitor Preparation: Prepare a reaction mix containing transcription buffer and the desired final concentrations of this compound. Add an equimolar amount of DTT to pre-reduce the this compound. Incubate for 10-15 minutes at room temperature.
-
Enzyme Incubation: Add purified RNAP holoenzyme to the inhibitor mix. Incubate for 20 minutes at room temperature to allow for potential binding of the inhibitor to the enzyme.
-
Reaction Initiation: Start the transcription reaction by adding the DNA template and the NTP mix (containing one radiolabeled NTP).
-
Incubation: Allow the reaction to proceed for a defined time (e.g., 20-30 minutes) at 37°C.
-
Quenching: Stop the reaction by adding an equal volume of RNA gel loading buffer.
-
Analysis: Denature the samples by heating at 95°C for 5 minutes. Separate the RNA transcripts by size using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Detection: Visualize the radiolabeled transcripts using autoradiography. Quantify the band intensities to determine the percent inhibition relative to the vehicle control.
Bacterial Growth Inhibition (MIC) Assay
This assay determines the minimum concentration of this compound required to inhibit the visible growth of a bacterial strain.
Materials:
-
This compound
-
Bacterial strains of interest (e.g., E. coli, S. aureus)
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)
-
Appropriate solid medium (e.g., Blood Agar Base for agar dilution)
-
96-well microtiter plates (for broth microdilution) or petri dishes (for agar dilution)
-
Bacterial inoculum standardized to a specific cell density (e.g., 5 x 10⁵ CFU/mL)
Protocol (Agar Dilution Method):
-
Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Prepare a series of twofold serial dilutions of this compound in molten agar (kept at ~45-50°C) to achieve the desired final concentrations. Pour the agar into petri dishes and allow to solidify.
-
Inoculum Preparation: Grow an overnight culture of the test bacterium. Dilute the culture to achieve a standardized inoculum of approximately 10⁶ CFU/mL.
-
Inoculation: Spot 1 µL of the standardized bacterial suspension onto the surface of the agar plates containing the different concentrations of this compound. Include a drug-free control plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
β-Galactosidase Induction Assay (for Whole-Cell Transcription Effects)
This assay assesses the effect of this compound on the transcription of a specific gene (lacZ) in living bacterial cells, which can help distinguish between effects on transcription initiation and elongation.
Materials:
-
E. coli strain capable of lac operon induction (e.g., containing the lacZ gene)
-
Growth medium (e.g., MOPS minimal medium with a suitable carbon source)
-
Inducer: Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
This compound
-
Rifampicin (as a control for initiation inhibition)
-
Cell lysis buffer and reagents for β-galactosidase activity measurement (e.g., ONPG)
Protocol:
-
Cell Culture: Grow an exponential-phase culture of E. coli in the appropriate medium.
-
Induction: Induce the lac operon by adding IPTG to the culture.
-
Inhibitor Addition:
-
To test for elongation inhibition, add this compound at the same time as the inducer (IPTG).
-
To test for initiation inhibition (control), add rifampicin at the same time as the inducer.
-
A no-inhibitor control should be run in parallel.
-
-
Time-Course Sampling: At various time points after induction, withdraw aliquots of the culture.
-
β-Galactosidase Assay: Lyse the cells in the aliquots and measure the β-galactosidase activity using a standard protocol (e.g., Miller assay).
-
Data Analysis: Plot β-galactosidase activity versus time. Inhibition of elongation (as initially proposed for this compound) would result in a delay in the appearance of the enzyme but with a similar rate of synthesis once it begins. In contrast, inhibition of initiation (rifampicin) would prevent any significant enzyme production.
Conclusion
The classification of this compound as a simple, direct inhibitor of DNA-dependent RNA polymerase is an oversimplification. Current evidence strongly supports a model where this compound acts as a prodrug that, once intracellularly reduced, disrupts bacterial metal homeostasis by chelating zinc ions. This leads to the inactivation of a subset of essential metalloenzymes, which may include RNA polymerase, but RNAP is unlikely to be the primary or most sensitive target. Researchers using this compound as a "transcription inhibitor" in cell-based assays should exercise caution, as the observed phenotypes may result from these broader, pleiotropic effects on metal-dependent cellular processes rather than solely from the direct cessation of transcription.
References
- 1. Dithiolopyrrolone Natural Products: Isolation, Synthesis and Biosynthesis [mdpi.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Antimicrobial Properties and Mode of Action of the Pyrrothine this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C7H6N2O2S2 | CID 10262683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
Application Notes and Protocols: In Vivo Efficacy Studies of Holomycin in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Note: A comprehensive literature search did not yield specific in vivo efficacy studies of Holomycin in animal models providing quantitative data. The following application notes and protocols are based on the available in vitro data and generalized experimental designs for antimicrobial efficacy testing.
Introduction
This compound is a broad-spectrum antibiotic belonging to the dithiolopyrrolone class of natural products.[1][2][3] It exhibits bacteriostatic activity against a range of Gram-positive and Gram-negative bacteria.[2][4] The primary mechanism of action is believed to be the inhibition of RNA synthesis, although its exact molecular target remains a subject of investigation, with evidence suggesting it may function as a prodrug that, in its reduced form, chelates intracellular zinc and disrupts metal homeostasis. This document provides a summary of the known in vitro antimicrobial activity of this compound and presents a generalized protocol for assessing its in vivo efficacy in a murine infection model.
In Vitro Antimicrobial Activity of this compound
| Bacterial Strain | Type | MIC (µg/mL) | Reference |
| Staphylococcus aureus 8325-4 | Gram-positive | 0.5 | |
| Staphylococcus aureus N315 (MRSA) | Gram-positive | - | |
| Streptococcus pyogenes | Gram-positive | 0.1 | |
| Streptococcus pneumoniae | Gram-positive | 0.2 | |
| Enterococcus faecalis | Gram-positive | 8 | |
| Escherichia coli K-12 MG1655 | Gram-negative | 2 | |
| Haemophilus influenzae | Gram-negative | 1 | |
| Moraxella catarrhalis | Gram-negative | 0.5 | |
| Enterobacter cloacae | Gram-negative | >64 | |
| Morganella morganii | Gram-negative | 32 | |
| Pseudomonas aeruginosa | Gram-negative | >64 |
Note: The MIC for MRSA strain N315 was stated as active but a specific value was not provided in the cited source.
Proposed Mechanism of Action
This compound is thought to act as a prodrug that is reductively activated within the bacterial cell. The reduced form of this compound is a potent metal chelator, particularly for zinc. This chelation can disrupt the function of essential zinc-dependent metalloenzymes, leading to the inhibition of critical cellular processes. While early studies suggested direct inhibition of RNA polymerase, more recent evidence points towards a multi-target mechanism stemming from the disruption of metal homeostasis.
References
Methods for Delivering Holomycin in Preclinical Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Holomycin, a member of the dithiolopyrrolone class of antibiotics, has demonstrated significant broad-spectrum antibacterial activity in vitro.[1][2] Its primary mechanisms of action are believed to be the inhibition of RNA polymerase and the disruption of bacterial metal homeostasis through zinc chelation.[3][4] Evidence suggests that this compound may act as a prodrug, being reduced intracellularly to its active form.[1] Despite its promising in vitro profile, a thorough review of the scientific literature reveals a notable lack of published preclinical studies detailing the in vivo delivery, pharmacokinetics, and efficacy of this compound in animal models. This document aims to provide a comprehensive overview of the existing in vitro data and to outline general protocols and considerations for researchers designing initial preclinical studies for this compound.
In Vitro Activity and Mechanism of Action
This compound exhibits a bacteriostatic effect against a range of Gram-positive and Gram-negative bacteria. Its activity is attributed to two primary molecular mechanisms:
-
RNA Polymerase Inhibition : this compound is thought to inhibit bacterial RNA synthesis. While early studies suggested a direct inhibition of the enzyme, more recent evidence indicates that this compound may only weakly inhibit E. coli RNA polymerase in vitro, suggesting a more complex interaction or the requirement for intracellular activation.
-
Zinc Chelation : As a dithiolopyrrolone, this compound is proposed to be a prodrug that, upon entering the bacterial cell, is reduced to its active dithiol form. This reduced form acts as a potent zinc chelator, disrupting essential zinc-dependent enzymatic processes and overall metal homeostasis within the bacteria.
Signaling Pathway: Proposed Mechanism of Action of this compound
References
Quantification of Holomycin in Biological Samples Using High-Performance Liquid Chromatography (HPLC)
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Holomycin is a broad-spectrum antibiotic belonging to the dithiolopyrrolone class of natural products. It exhibits bacteriostatic activity against a range of Gram-positive and Gram-negative bacteria by inhibiting RNA synthesis and disrupting metal homeostasis.[1][2][3][4][5] The unique disulfide bridge in its structure is crucial for its biological activity, as it is believed to be a prodrug that is reduced to its active dithiol form within the bacterial cell. Accurate quantification of this compound in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and preclinical and clinical development. This document provides a detailed protocol for the quantification of this compound in biological samples, primarily plasma and serum, using High-Performance Liquid Chromatography (HPLC) with UV detection.
Principle of the Method
This method involves the extraction of this compound from a biological matrix, followed by separation and quantification using reverse-phase HPLC with UV detection. The sample preparation step is designed to remove proteins and other interfering substances. The chromatographic conditions are optimized to achieve a sharp, well-resolved peak for this compound. Quantification is performed by comparing the peak area of this compound in the sample to a standard curve prepared with known concentrations of the analyte.
Experimental Protocols
1. Materials and Reagents
-
This compound analytical standard (purity >95%)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (analytical grade)
-
Human plasma/serum (drug-free)
-
0.22 µm syringe filters
2. Equipment
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Microcentrifuge
-
Vortex mixer
-
Analytical balance
-
Pipettes
3. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of methanol. Store at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 0.1 µg/mL to 100 µg/mL.
4. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of the biological sample (plasma, serum, or tissue homogenate) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95% Mobile Phase A and 5% Mobile Phase B).
-
Vortex for 30 seconds to dissolve the residue.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
5. HPLC Conditions
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
UV Detection: this compound has characteristic UV absorbance maxima at approximately 246, 300, and 388 nm. Monitoring at 388 nm is recommended for higher selectivity.
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 18.0 | 5 | 95 |
| 18.1 | 95 | 5 |
| 25.0 | 95 | 5 |
6. Calibration Curve and Quantification
-
Prepare a set of calibration standards by spiking known concentrations of this compound working solutions into the drug-free biological matrix (e.g., plasma). The typical concentration range for the calibration curve is 0.1 to 50 µg/mL.
-
Process the calibration standards using the same sample preparation protocol as the unknown samples.
-
Inject the processed calibration standards into the HPLC system.
-
Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration.
-
Perform a linear regression analysis of the calibration curve. The coefficient of determination (r²) should be >0.99.
-
Quantify the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.
Data Presentation
Table 1: Chromatographic and Method Validation Parameters (Typical Values)
| Parameter | Typical Value |
| Retention Time | ~ 10 - 12 min |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | ~ 0.03 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.1 µg/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (%RSD) | < 15% |
Table 2: Sample Stability Recommendations
| Storage Condition | Duration | Stability | Reference |
| Room Temperature | up to 8 hours | Generally Stable | |
| 2-8°C | up to 24 hours | Stable | |
| -20°C | up to 1 month | Stable | |
| -80°C | Long-term (>1 month) | Stable |
Note: Stability studies for this compound in the specific biological matrix should be performed to confirm these recommendations.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Proposed mechanism of action of this compound.
References
- 1. A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid ... - Analytical Methods (RSC Publishing) DOI:10.1039/D2AY01276F [pubs.rsc.org]
- 2. chromsystems.com [chromsystems.com]
- 3. youtube.com [youtube.com]
- 4. Dithiolopyrrolone Natural Products: Isolation, Synthesis and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dithiolopyrrolones: Biosynthesis, Synthesis, and Activity of a Unique Class of Disulfide-Containing Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Screening for Novel Antibacterial Compounds Using Holomycin as a Positive Control
Audience: Researchers, scientists, and drug development professionals.
Introduction
The escalating crisis of antibiotic resistance necessitates the urgent discovery and development of novel antibacterial agents. A critical component of any screening campaign is the inclusion of a reliable positive control to validate assay performance and provide a benchmark for the activity of test compounds. Holomycin, a broad-spectrum antibiotic, serves as an excellent positive control for such screenings.
This compound is a member of the dithiolopyrrolone (DTP) class of natural products.[1][2] It exhibits a bacteriostatic effect against a wide range of Gram-positive and Gram-negative bacteria.[3][4][5] Its utility as a control is underscored by its well-characterized, multi-faceted mechanism of action, which offers a robust reference point for comparing novel inhibitors.
Mechanism of Action
This compound's primary mode of action is the disruption of bacterial metal homeostasis. It is believed to be a prodrug that, once inside the bacterial cell, is reduced from its ene-disulfide form to an active ene-dithiol form. This active form is a high-affinity chelator of intracellular metal ions, particularly zinc (Zn²⁺).
By sequestering these essential metal ions, this compound inhibits a subset of metalloenzymes that are crucial for various cellular processes. This disruption leads to the observed bacteriostatic effect. Early studies also pointed towards the rapid inhibition of RNA synthesis, specifically at the level of RNA chain elongation, as a key consequence of this compound's activity. While this compound only weakly inhibits purified E. coli RNA polymerase in vitro, this effect in whole cells is likely a downstream consequence of metalloenzyme inhibition.
Caption: Proposed mechanism of action for this compound.
Data Presentation: this compound Activity
Quantitative data for this compound is crucial for establishing assay parameters. The following tables summarize its known antibacterial activity.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Various Bacterial Strains.
| Bacterial Species | Strain | Medium | MIC (µg/mL) | Reference |
| Escherichia coli | K-12 MG1655 | MOPS Minimal Medium | 0.2 | |
| Escherichia coli | K-12 MG1655 | Luria-Bertani (LB) | 2.0 | |
| Staphylococcus aureus | 8325-4 | Blood Agar Base | 0.1-0.2 | |
| Bacillus subtilis | ATCC 6633 | Blood Agar Base | 0.2 | |
| Streptococcus pneumoniae | Clinical Isolate | Blood Agar Base | 0.4 | |
| Haemophilus influenzae | Clinical Isolate | Supplemented Agar | 0.4 | |
| Pseudomonas aeruginosa | PAO1 | Blood Agar Base | >100 |
Table 2: Recommended Working Concentrations for this compound as a Positive Control.
| Assay Type | Recommended Concentration / Amount | Purpose |
| Broth Microdilution | 2-4x the known MIC for the test organism | Ensure robust growth inhibition for assay validation. |
| Disk Diffusion | 20-30 µg per disk | Produce a clear and measurable zone of inhibition. |
| Reporter Gene Assay | 2-4x the known MIC for the reporter strain | Induce a strong and specific reporter signal. |
Experimental Protocols
The following protocols describe standard methods for antibacterial screening where this compound can be used as a positive control.
Protocol 1: Broth Microdilution for MIC Determination
This method quantitatively determines the lowest concentration of an antimicrobial agent that inhibits visible bacterial growth.
Materials:
-
96-well sterile microtiter plates
-
Test compounds and this compound stock solutions
-
Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)
-
Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard
-
Multichannel pipette
Procedure:
-
Plate Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate, except for the first column.
-
Compound Dilution: Add 100 µL of the highest concentration of test compound or this compound (typically 2x the final desired highest concentration) to the wells in the first column.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2. Mix well and repeat this process across the plate to column 10. Discard 50 µL from column 10.
-
Controls: Column 11 serves as the growth control (broth and inoculum only). Column 12 serves as the sterility control (broth only).
-
Inoculation: Prepare a final bacterial inoculum diluted in broth. Add 50 µL of this inoculum to each well from column 1 to 11. The final volume in each well will be 100 µL.
-
Incubation: Seal the plate and incubate at 37°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
Caption: Workflow for the broth microdilution MIC assay.
Protocol 2: Kirby-Bauer Disk Diffusion Assay
This is a widely used qualitative method to assess the susceptibility of bacteria to antimicrobial agents.
Materials:
-
Mueller-Hinton Agar (MHA) plates (150 mm)
-
Sterile cotton swabs
-
Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard
-
Sterile filter paper disks (6 mm)
-
Test compounds and this compound solutions
-
Sterile forceps or disk dispenser
Procedure:
-
Inoculum Preparation: Dip a sterile cotton swab into the standardized bacterial suspension. Remove excess liquid by pressing the swab against the inside of the tube.
-
Plate Inoculation: Swab the entire surface of an MHA plate uniformly to create a confluent lawn of bacteria. Rotate the plate 60° and repeat the swabbing twice more to ensure even coverage.
-
Disk Application: Using sterile forceps, place paper disks impregnated with a known amount of the test compound or this compound (e.g., 30 µg) onto the agar surface. A disk with the solvent alone should be used as a negative control.
-
Spacing: Ensure disks are spaced at least 24 mm apart from center to center and not too close to the edge of the plate.
-
Incubation: Invert the plates and incubate at 37°C for 16-18 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented) in millimeters. A larger zone diameter indicates greater susceptibility.
Caption: Workflow for the Kirby-Bauer disk diffusion assay.
Protocol 3: Reporter Gene Assay for Mechanism of Action (MOA) Screening
Reporter assays use engineered bacterial strains to provide insights into the MOA of a compound. These strains contain a reporter gene (e.g., lux for luminescence, lacZ for β-galactosidase) fused to a promoter that is induced by a specific type of cellular stress.
Principle: A panel of reporter strains, each responsive to a different stress pathway (e.g., DNA damage, protein synthesis inhibition, cell wall synthesis inhibition), is exposed to the test compounds. The specific reporter(s) activated by a compound creates a "fingerprint" that suggests its MOA. This compound, as an RNA synthesis inhibitor, would be expected to induce reporters related to transcriptional stress or the stringent response.
Procedure:
-
Culture Preparation: Grow the panel of reporter strains individually in a suitable medium in a 96- or 384-well plate format.
-
Compound Addition: Add test compounds and this compound (as a control) to the wells at a sub-lethal concentration (e.g., 1/2 MIC) that will induce the reporter without killing the cells.
-
Incubation: Incubate the plates for a defined period to allow for reporter gene induction and expression.
-
Signal Detection: Measure the reporter signal (e.g., luminescence or fluorescence) using a plate reader.
-
Data Analysis: Normalize the reporter signal to cell density (OD₆₀₀). Compare the induction profile of the test compounds to the profile generated by this compound and other controls with known MOAs. A similar profile suggests a similar mechanism of action.
Caption: Conceptual workflow for a reporter gene assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Antimicrobial Properties and Mode of Action of the Pyrrothine this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial properties and mode of action of the pyrrothine this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
Application Note: Generation and Characterization of Holomycin-Resistant Mutants for Mechanistic Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Holomycin is a broad-spectrum antibiotic belonging to the dithiolopyrrolone class of natural products.[1] It exhibits bacteriostatic activity against a range of Gram-positive and Gram-negative bacteria.[2][3] Historically, this compound was believed to primarily inhibit RNA synthesis.[1][2] However, recent studies have revealed a more complex mechanism of action. This compound acts as a prodrug that is reductively activated within the bacterial cell. This active form chelates intracellular metal ions, particularly zinc (Zn2+), disrupting metal homeostasis and inhibiting essential metalloenzymes. The previously observed inhibition of RNA synthesis is now understood to be a downstream consequence of this primary mechanism.
The generation and characterization of this compound-resistant mutants are powerful tools for elucidating its precise mechanism of action, identifying potential resistance determinants that may arise in clinical settings, and guiding the development of new derivatives with improved potency or resistance profiles. This document provides detailed protocols for the selection and analysis of such mutants.
Key Concepts in Resistance Generation
Spontaneous Mutation: Random changes in the bacterial genome that can occur during DNA replication. Selection pressure, such as the presence of an antibiotic, allows mutants with advantageous traits (resistance) to proliferate.
Single-Step Selection: This method isolates mutants that arise from a single exposure to a high concentration of an antibiotic. It is effective for identifying mutations that confer a significant level of resistance in one step.
Multi-Step (Serial Passage) Selection: This involves gradually exposing a bacterial population to increasing concentrations of an antibiotic over multiple generations. This method is useful for isolating mutations that individually confer low-level resistance but can accumulate to produce highly resistant strains.
Experimental Protocols
Protocol 1: Single-Step Spontaneous Mutant Selection
This protocol aims to determine the frequency of spontaneous mutations conferring this compound resistance and to isolate single-step resistant mutants.
Materials:
-
Bacterial strain of interest (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)
-
Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth, Tryptic Soy Broth)
-
Appropriate agar medium (e.g., Mueller-Hinton Agar, Tryptic Soy Agar)
-
This compound stock solution (in DMSO or other suitable solvent)
-
Sterile plates, tubes, spreaders, and micropipette tips
-
Incubator, spectrophotometer, shaker
Procedure:
-
Determine the Minimum Inhibitory Concentration (MIC): Before selecting for mutants, determine the baseline MIC of this compound for the parental bacterial strain using a standard broth microdilution method as per CLSI guidelines.
-
Prepare Inoculum: Inoculate a single colony of the parental strain into 5 mL of broth and grow overnight at 37°C with shaking.
-
Prepare Selective Agar Plates: Prepare agar medium and cool to 45-50°C. Add this compound to final concentrations of 4x, 8x, and 16x the predetermined MIC. Pour plates and allow them to solidify. Also, prepare non-selective control plates (no this compound).
-
Prepare and Plate High-Density Culture:
-
Inoculate 100 mL of fresh broth with the overnight culture to an OD600 of ~0.05 and grow to mid-log phase (OD600 ≈ 0.5-0.6).
-
Concentrate the culture 10-fold by centrifuging at 4,000 x g for 10 minutes and resuspending the pellet in 10 mL of fresh broth. This will yield a high-density inoculum of approximately 10^9 - 10^10 CFU/mL.
-
-
Plating for Mutant Selection: Spread 100 µL of the concentrated culture onto each selective agar plate.
-
Plating for Viable Count: Prepare a 10-fold serial dilution series of the non-concentrated mid-log culture (from step 4.1). Plate 100 µL of the 10^-6 and 10^-7 dilutions onto non-selective agar plates to determine the total number of viable cells.
-
Incubation: Incubate all plates at 37°C for 24-72 hours. Resistant colonies will appear on the selective plates.
-
Calculate Mutation Frequency:
-
Count the colonies on the viable count plates to calculate the initial CFU/mL.
-
Count the resistant colonies on the selective plates.
-
Calculate the mutation frequency using the formula: Frequency = (Number of resistant colonies / Volume plated) / (Total viable cell count (CFU/mL))
-
-
Isolate and Purify Mutants: Pick individual resistant colonies, streak them onto fresh selective plates to ensure they are pure, and grow them for downstream characterization.
Protocol 2: Multi-Step (Serial Passage) Resistance Selection
This protocol is designed to select for mutants that acquire resistance through the accumulation of multiple mutations over time.
Materials:
-
Same as Protocol 1, with the addition of 96-well microtiter plates.
Procedure:
-
Initial MIC Determination: Prepare a 96-well plate with a 2-fold serial dilution of this compound in broth. Inoculate with the parental strain at ~5 x 10^5 CFU/mL. This will serve as the Day 1 MIC.
-
Initiate Serial Passage:
-
Incubate the plate at 37°C for 18-24 hours.
-
Identify the well with the highest concentration of this compound that still shows bacterial growth (this is the sub-MIC concentration).
-
-
Daily Passaging:
-
Use the culture from the sub-MIC well identified in the previous step to inoculate a new 96-well plate containing a fresh serial dilution of this compound. The concentration range of this compound may need to be adjusted upwards as resistance develops.
-
Repeat this process daily for a set number of days (e.g., 15-30 passages).
-
-
Monitor MIC Increase: Record the MIC value each day. A steady increase in the MIC indicates the development of resistance.
-
Isolate Resistant Population: After the final passage, take the culture from the well corresponding to the new, higher MIC. Streak this culture onto a non-selective agar plate to isolate single colonies.
-
Characterize Individual Mutants: Pick several individual colonies, confirm their elevated MIC, and prepare them for further analysis.
Protocol 3: Characterization of Resistant Mutants
Once resistant mutants are isolated, they must be characterized phenotypically and genotypically.
A. Phenotypic Characterization:
-
Confirm Resistance Level: Perform a standard broth microdilution MIC assay on each isolated mutant to precisely quantify its level of resistance to this compound compared to the parental strain.
-
Check for Stability: To ensure the resistance phenotype is stable and not a transient adaptation, passage the mutant in antibiotic-free broth for several days (e.g., 5-10 passages) and then re-determine the MIC. A stable mutation will maintain the elevated MIC.
-
Assess Cross-Resistance: Test the mutants' susceptibility to other classes of antibiotics to determine if the resistance mechanism is specific to this compound or confers broader multi-drug resistance.
B. Genotypic Characterization:
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the parental strain and each confirmed resistant mutant.
-
Whole Genome Sequencing (WGS): WGS is the preferred method for identifying all genetic changes in the mutants.
-
Sequence the genomes using a high-throughput platform (e.g., Illumina).
-
Perform quality control on the sequencing reads.
-
-
Bioinformatic Analysis:
-
Align the sequencing reads of each mutant to the parental strain's genome sequence (or a high-quality reference genome).
-
Identify single nucleotide polymorphisms (SNPs), insertions, and deletions (indels) that are present in the mutants but not the parent.
-
Annotate the identified mutations to determine which genes are affected and the nature of the amino acid changes, if any.
-
Compare mutations found in independently-derived mutants to identify commonly mutated genes or pathways, which are strong candidates for being involved in the resistance mechanism.
-
Data Presentation
Quantitative data from these experiments should be summarized for clear comparison.
Table 1: Summary of this compound-Resistant Mutants
| Mutant ID | Selection Method | This compound MIC (µg/mL) | Fold-Increase in MIC vs. Parent | Identified Mutation(s) (Gene: Change) |
| Parent | - | 0.5 | 1x | Wild-Type |
| HM-S1-A | Single-Step (8x MIC) | 4 | 8x | gshA: p.Gly154Asp |
| HM-S1-B | Single-Step (8x MIC) | 4 | 8x | gshA: frameshift |
| HM-M1-A | Multi-Step (15 days) | 8 | 16x | znuA: p.Ala32Val, yodA: promoter -35 A>T |
| HM-M1-B | Multi-Step (15 days) | 16 | 32x | znuB: p.Leu112Pro, acrB: p.Met57Ile |
Data presented are hypothetical and for illustrative purposes only.
Visualizations
References
Application Notes and Protocols: Utilizing Holomycin to Interrogate Bacterial Metal Homeostasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Holomycin is a broad-spectrum antibiotic belonging to the dithiolopyrrolone class of natural products.[1][2] Its mechanism of action involves the disruption of metal homeostasis in bacteria, a critical process for microbial survival and pathogenesis.[3] this compound acts as a prodrug, which upon intracellular reduction, transforms into its active form, red-holomycin.[4] This active metabolite is a high-affinity chelator of divalent metal ions, with a particular avidity for zinc (Zn²⁺), but also affecting the homeostasis of other metals like iron (Fe²⁺) and copper (Cu²⁺).[5] By sequestering these essential metal ions, this compound inhibits a subset of metalloenzymes, leading to the disruption of various cellular processes and ultimately inhibiting bacterial growth. This unique mode of action makes this compound a valuable tool for studying bacterial metal homeostasis and a potential scaffold for the development of novel antimicrobial agents.
These application notes provide a comprehensive guide for researchers on how to utilize this compound to investigate metal homeostasis in bacteria. The included protocols detail key experiments, from determining the antibiotic's potency to analyzing its impact on intracellular metal concentrations and enzyme activity.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains
| Bacterial Strain | MIC (µg/mL) | Method | Reference |
| Escherichia coli K-12 MG1655 | 0.2 | Broth Microdilution (MOPS MM) | |
| Escherichia coli K-12 MG1655 | 2 | Broth Microdilution (LB) | |
| Staphylococcus aureus 8325 | 0.1 - 1 | Agar Dilution | |
| Streptococcus pneumoniae NCTC 11903 | 0.3 | Agar Dilution | |
| Haemophilus influenzae Q1 | 0.3 | Agar Dilution | |
| Moraxella catarrhalis 1502 | 0.3 | Agar Dilution | |
| Pseudomonas aeruginosa | 16 - 64 | Agar Dilution | |
| Enterobacter cloacae | >64 | Agar Dilution | |
| Vibrio sp. strain S0703 | 2.9 µM | Not Specified | |
| Vibrio sp. strain S1396 | 23.3 µM | Not Specified | |
| Phaeobacter piscinae S26 | 46.5 µM | Not Specified |
Table 2: Effect of this compound on Intracellular Metal-Related Gene Expression in E. coli
| Gene | Function | Effect of this compound Treatment | Reference |
| znuA | Periplasmic zinc transporter | Upregulated | |
| rpmE | Zinc-dependent ribosomal protein L31 | Downregulated | |
| ykgM | Zinc-independent paralogue of RpmE | Upregulated | |
| fur regulon genes | Iron uptake and storage | Upregulated (uptake), Downregulated (storage) |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound
This protocol describes the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium (e.g., MOPS minimal medium)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in the chosen broth medium directly in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should span the expected MIC.
-
Include a positive control (broth with bacteria, no this compound) and a negative control (broth only).
-
-
Prepare Bacterial Inoculum:
-
Dilute the overnight bacterial culture in fresh broth to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation:
-
Add 50 µL of the final bacterial inoculum to each well containing the this compound dilutions and the positive control well. The final volume in each well will be 100 µL.
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 16-20 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., no turbidity) as determined by visual inspection or by measuring the optical density (OD) at 600 nm with a microplate reader.
-
Protocol 2: Measurement of Intracellular Metal Concentration by ICP-MS
This protocol outlines the procedure for quantifying the intracellular metal content of bacteria treated with this compound using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
Materials:
-
Bacterial culture
-
This compound
-
Phosphate-buffered saline (PBS)
-
EDTA solution (e.g., 1 mM)
-
Trace metal-grade nitric acid (HNO₃)
-
ICP-MS instrument
Procedure:
-
Bacterial Culture and Treatment:
-
Grow the bacterial culture to mid-logarithmic phase.
-
Treat the culture with this compound at a desired concentration (e.g., 2x MIC) for a specific duration (e.g., 1 hour). Include an untreated control (e.g., DMSO vehicle).
-
-
Cell Harvesting and Washing:
-
Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
To remove extracellular metals, wash the cell pellet twice with ice-cold PBS containing EDTA.
-
Wash the pellet twice more with ice-cold PBS to remove residual EDTA.
-
-
Sample Preparation for ICP-MS:
-
Resuspend the final cell pellet in a known volume of PBS. Determine the cell number or dry weight of an aliquot for normalization.
-
Lyse the remaining cells and digest the cellular contents by adding concentrated trace metal-grade nitric acid and heating.
-
-
ICP-MS Analysis:
-
Dilute the digested samples to the appropriate concentration range for the ICP-MS instrument using ultrapure water.
-
Analyze the samples for the concentration of specific metals (e.g., Zn, Fe, Cu, Mn).
-
Quantify the metal concentrations by comparing the sample readings to a standard curve of known metal concentrations.
-
-
Data Analysis:
-
Normalize the metal concentrations to the cell number or dry weight to determine the intracellular metal content per cell or per unit of biomass.
-
Compare the metal content of this compound-treated cells to the untreated control.
-
Protocol 3: In Vitro Metalloenzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on a purified metalloenzyme. The specific substrate and detection method will vary depending on the enzyme.
Materials:
-
Purified metalloenzyme (e.g., fructose bisphosphate aldolase, metallo-β-lactamase)
-
This compound and a reducing agent (e.g., dithiothreitol, DTT) to generate red-holomycin in situ.
-
Enzyme-specific substrate
-
Assay buffer
-
Spectrophotometer or fluorometer
Procedure:
-
Preparation of Reduced this compound:
-
As this compound is a prodrug, it needs to be reduced to its active form. Pre-incubate this compound with a reducing agent like DTT in the assay buffer.
-
-
Enzyme Inhibition Assay:
-
In a microplate or cuvette, combine the assay buffer, the purified metalloenzyme, and varying concentrations of the pre-reduced this compound.
-
Include a control reaction with no this compound.
-
Pre-incubate the enzyme with the reduced this compound for a set period to allow for interaction.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the specific substrate.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time, depending on the nature of the substrate and product.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each this compound concentration.
-
Plot the enzyme activity (as a percentage of the control) against the this compound concentration to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the enzyme's activity).
-
Visualizations
Caption: Mechanism of action of this compound in bacteria.
Caption: Workflow for measuring intracellular metal concentrations using ICP-MS.
Caption: this compound's impact on bacterial metal homeostasis signaling.
References
- 1. Antimicrobial Properties and Mode of Action of the Pyrrothine this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an Antibiotic Secondary Metabolite, Is Required for Biofilm Formation by the Native Producer Photobacterium galatheae S2753 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role for dithiolopyrrolones in disrupting bacterial metal homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Chemoproteomics Reveals Disruption of Metal Homeostasis and Metalloproteins by the Antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with Holomycin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues associated with holomycin in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a dithiolopyrrolone antibiotic that acts as an inhibitor of DNA-dependent RNA polymerase, exhibiting both antibacterial and antitumor properties.[1][2] Its low aqueous solubility presents a significant challenge for researchers, often leading to precipitation during the preparation of solutions for in vitro and in vivo experiments. This can result in inaccurate experimental results and reduced bioactivity.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions. This compound is readily soluble in DMSO, allowing for the creation of a concentrated stock that can be diluted into aqueous buffers or culture media for experiments.
Q3: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous buffer. What should I do?
A3: This is a common issue known as "precipitation upon dilution." It occurs because this compound is poorly soluble in water, and the addition of the DMSO stock to an aqueous environment can cause the compound to crash out of solution. To troubleshoot this, consider the following:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 2%, and not exceeding 10% for most bacterial assays, as higher concentrations can inhibit bacterial growth.[3][4][5]
-
Sonication: After diluting the this compound stock into the aqueous buffer, sonicate the solution to aid in dispersion and dissolution.
-
Vortexing: Vigorous vortexing during and after the addition of the this compound stock can help to keep the compound in solution.
-
Stepwise Dilution: Instead of a single large dilution, try a stepwise dilution of the DMSO stock into the aqueous medium.
-
Temperature: Ensure the aqueous buffer is at an appropriate temperature. Sometimes, slight warming can improve solubility, but be mindful of the stability of this compound at elevated temperatures.
Q4: Are there alternative methods to improve the aqueous solubility of this compound?
A4: Yes, several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble drugs like this compound. These include:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase solubility. However, the effect of the co-solvent on the experimental system must be carefully evaluated.
-
pH Adjustment: The solubility of some compounds is pH-dependent. Investigating the solubility of this compound at different pH values may reveal a range where it is more soluble.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes with increased aqueous solubility.
-
Liposomal Formulations: Encapsulating this compound within liposomes, which are microscopic vesicles composed of a lipid bilayer, can improve its solubility and delivery.
-
Solid Dispersions: This technique involves dispersing the drug in a solid hydrophilic carrier at the molecular level, which can enhance its dissolution rate and solubility.
Troubleshooting Guides
Issue 1: Precipitation of this compound During Stock Solution Dilution
Symptoms:
-
Visible precipitate or cloudiness in the aqueous solution after adding the this compound-DMSO stock.
-
Inconsistent results in bioassays.
Possible Causes:
-
Final DMSO concentration is too high, causing the solvent properties of the mixture to change unfavorably.
-
The concentration of this compound exceeds its solubility limit in the final aqueous medium.
-
Inadequate mixing or dispersion upon dilution.
Solutions:
| Solution | Detailed Steps |
|---|---|
| Optimize Final DMSO Concentration | 1. Determine the maximum tolerable DMSO concentration for your specific cell line or assay (typically <1-2%).2. Prepare a more concentrated this compound stock solution in DMSO so that a smaller volume is needed for dilution.3. Calculate the required volume of the DMSO stock to achieve the desired final this compound concentration while keeping the DMSO concentration within the tolerable limit. |
| Enhance Dispersion | 1. Add the this compound-DMSO stock to the aqueous solution dropwise while vigorously vortexing.2. After addition, sonicate the final solution for 5-10 minutes in a bath sonicator. |
| Serial Dilution | 1. Perform a serial dilution of the this compound-DMSO stock in a mixture of DMSO and the final aqueous buffer before the final dilution into the purely aqueous medium. |
Issue 2: Inconsistent Bioactivity of this compound in Experiments
Symptoms:
-
High variability in experimental replicates.
-
Lower than expected potency of this compound.
Possible Causes:
-
Partial precipitation of this compound, leading to a lower effective concentration.
-
Degradation of this compound in the experimental medium.
Solutions:
| Solution | Detailed Steps |
|---|---|
| Verify Solution Clarity | 1. Before each experiment, visually inspect the final this compound solution for any signs of precipitation.2. If possible, quantify the concentration of soluble this compound using a suitable analytical method like HPLC. |
| Prepare Fresh Solutions | 1. Prepare fresh dilutions of this compound from the DMSO stock immediately before each experiment.2. Avoid storing diluted aqueous solutions of this compound for extended periods. |
| Evaluate Alternative Formulations | 1. If solubility issues persist, consider preparing a liposomal or solid dispersion formulation of this compound. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or a specific molarity).
-
Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of this compound Stock Solution for In Vitro Assays
Materials:
-
This compound-DMSO stock solution
-
Sterile aqueous buffer or cell culture medium
-
Vortex mixer
-
Sonicator
Procedure:
-
Calculate the volume of the this compound-DMSO stock solution required to achieve the desired final concentration in your assay. Ensure the final DMSO concentration will be below the tolerance limit of your experimental system (e.g., <1%).
-
In a sterile tube, add the required volume of the aqueous buffer or medium.
-
While vigorously vortexing the aqueous solution, add the calculated volume of the this compound-DMSO stock solution dropwise.
-
Continue vortexing for at least 30 seconds after the addition is complete.
-
Sonicate the final solution in a water bath sonicator for 5-10 minutes to ensure maximum dispersion.
-
Visually inspect the solution for any signs of precipitation before use in your assay.
Mechanism of Action and Experimental Workflow
This compound exerts its antibacterial effect by inhibiting bacterial DNA-dependent RNA polymerase, a crucial enzyme in the transcription process. Specifically, it is believed to interfere with the elongation step of RNA synthesis.
Caption: this compound's mechanism of action, inhibiting RNA synthesis.
The following diagram illustrates a typical experimental workflow for testing the efficacy of this compound against bacteria, incorporating the necessary steps to address its solubility.
Caption: Experimental workflow for this compound antimicrobial testing.
References
- 1. This compound | C7H6N2O2S2 | CID 10262683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, a dithiolopyrrolone compound produced by Streptomyces clavuligerus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Holomycin MIC assays
Welcome to the technical support center for Holomycin Minimum Inhibitory Concentration (MIC) assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a broad-spectrum antibiotic belonging to the dithiolopyrrolone class of natural products.[1] It is known to inhibit a variety of Gram-positive and Gram-negative bacteria.[2][3] Initially thought to primarily target RNA polymerase, the current understanding is that this compound acts as a prodrug.[2][3] Inside the bacterial cell, its disulfide bond is reduced, transforming it into an active dithiol form. This active form is a potent metal chelator, particularly for zinc ions (Zn²⁺). By sequestering essential metal ions, this compound disrupts metal homeostasis and inhibits multiple metalloenzymes that are crucial for various cellular processes, which is believed to be its primary antimicrobial mechanism.
Q2: Which bacterial species are susceptible to this compound?
This compound has demonstrated activity against a range of bacteria. However, susceptibility can vary. For example, it is effective against many Gram-positive cocci and E. coli, but less effective against Pseudomonas aeruginosa, Enterobacter cloacae, and Morganella morganii. Its activity has also been noted against methicillin-resistant Staphylococcus aureus (MRSA).
Q3: What are the standard methods for determining the MIC of this compound?
Standard methods for determining the MIC of antibiotics like this compound include broth microdilution and agar dilution assays. These methods involve exposing a standardized bacterial inoculum to a series of twofold dilutions of the antimicrobial agent to determine the lowest concentration that inhibits visible growth.
Troubleshooting Guide for Inconsistent MIC Results
Issue 1: High variability in MIC values between experiments.
Possible Cause 1: Inconsistent Metal Ion Concentration in Media
-
Explanation: this compound's mechanism of action involves metal chelation. The concentration of metal ions, particularly zinc, in the growth medium can significantly impact the apparent MIC. Media rich in metal ions can antagonize this compound's activity, leading to higher and more variable MIC values. For instance, the MIC of this compound in the metal-controlled MOPS minimal medium has been observed to be an order of magnitude lower than in LB medium.
-
Recommendation: For consistent results, use a defined minimal medium with controlled metal ion concentrations, such as MOPS minimal medium. If using a complex medium like Mueller-Hinton Broth (MHB) or Luria-Bertani (LB) broth, be aware that batch-to-batch variability in metal content can occur. Document the media supplier and lot number for each experiment to track potential sources of variation.
Possible Cause 2: Degradation or Inactivation of this compound
-
Explanation: this compound is a sulfur-containing compound with a reactive disulfide bond. Its stability can be influenced by the chemical environment of the assay medium and storage conditions.
-
Recommendation: Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions in a suitable solvent at the recommended temperature, protected from light.
Possible Cause 3: Variation in Inoculum Preparation
-
Explanation: The density of the bacterial inoculum is a critical parameter in MIC assays. An inoculum that is too dense can lead to falsely high MIC values, while an inoculum that is too sparse can result in falsely low values.
-
Recommendation: Strictly adhere to standardized protocols for inoculum preparation, such as adjusting the bacterial suspension to a 0.5 McFarland standard, to ensure a consistent starting cell density.
Issue 2: No inhibition of bacterial growth observed, even at high concentrations.
Possible Cause 1: Intrinsic Resistance of the Bacterial Strain
-
Explanation: Some bacterial species, such as Pseudomonas aeruginosa, are known to have high intrinsic resistance to this compound. This can be due to factors like low membrane permeability or active efflux pumps that remove the antibiotic from the cell.
-
Recommendation: Verify the identity of your bacterial strain. Consult the literature to confirm if the species is known to be resistant to this compound. Include a known susceptible control strain in your experiments to validate the activity of your this compound stock.
Possible Cause 2: Inactivation of the this compound Prodrug Did Not Occur
-
Explanation: this compound is a prodrug that requires intracellular reduction to its active, metal-chelating form. If the tested bacterium lacks the necessary reductive pathways, this compound will remain in its inactive state.
-
Recommendation: This is an inherent characteristic of the bacterial strain. If you suspect this is the issue, consider using a different antibiotic for your experiments or investigating the specific resistance mechanisms of your strain.
Issue 3: Discrepancies between Broth Dilution and Agar Dilution MICs.
Possible Cause 1: Differences in Compound Diffusion and Availability
-
Explanation: In agar dilution assays, the diffusion of the antibiotic through the agar can be a limiting factor. This can sometimes lead to different MIC values compared to broth-based methods where the compound is in solution.
-
Recommendation: Be aware that minor variations between methods can occur. When comparing data, it is best to use results obtained with the same methodology. Broth microdilution is often considered the "gold standard". If you must compare between methods, do so with caution and acknowledge the potential for systemic differences.
Quantitative Data Summary
The following table summarizes reported MIC values for this compound against various bacterial species. Note that values can vary depending on the specific strain and the experimental conditions used.
| Bacterial Species | Strain | MIC (µg/mL) | MIC (µM) | Assay Method | Medium | Reference |
| Escherichia coli | K-12 MG1655 | 0.2 | - | Broth Microdilution | MOPS Minimal Medium | |
| Escherichia coli | K-12 MG1655 | 2.0 | - | Broth Microdilution | LB | |
| Staphylococcus aureus | 8325-4 | 0.25 | - | Broth Microdilution | Iso-Sensitest | |
| Staphylococcus aureus | (Clinical Isolate) | 0.25 | - | Agar Dilution | Blood Agar | |
| Streptococcus pneumoniae | (Clinical Isolate) | 0.1 | - | Agar Dilution | Blood Agar | |
| Haemophilus influenzae | (Clinical Isolate) | 1.0 | - | Agar Dilution | Chocolate Blood Agar | |
| Moraxella catarrhalis | (Clinical Isolate) | 0.1 | - | Agar Dilution | Blood Agar | |
| Pseudomonas aeruginosa | (Clinical Isolate) | 64 | - | Agar Dilution | Blood Agar | |
| Vibrio anguillarum | 90-11-287 | - | 2.9 | Not Specified | Not Specified | |
| Photobacterium galatheae | S2753 | - | 93 | Not Specified | Not Specified |
Experimental Protocols & Methodologies
Broth Microdilution MIC Assay Protocol
This protocol is a generalized procedure and may require optimization for specific bacterial strains.
-
Inoculum Preparation:
-
Aseptically pick several colonies of the test bacterium from a fresh agar plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the this compound stock solution in the appropriate growth medium (e.g., Mueller-Hinton Broth, MOPS minimal medium) in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a positive control well (bacteria and medium, no antibiotic) and a negative control well (medium only).
-
Incubate the plate at the optimal temperature for the test organism (e.g., 37°C) for 16-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the bacterium. This can be assessed visually or by measuring the optical density (OD) using a plate reader.
-
Visualizations
Caption: this compound's mechanism of action.
Caption: Broth microdilution MIC assay workflow.
Caption: Troubleshooting logic for this compound MIC assays.
References
Technical Support Center: Optimizing Holomycin for In Vitro Antibacterial Assays
Welcome to the technical support center for optimizing holomycin concentration in in vitro antibacterial assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental setup, address common challenges, and answer frequently asked questions related to the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a broad-spectrum antibiotic belonging to the dithiolopyrrolone class.[1] It functions as a prodrug, meaning it is inactive when administered and must be converted to its active form within the bacterial cell.[2] This activation involves the intracellular reduction of its disulfide bridge to an ene-dithiol. The active form of this compound is believed to disrupt bacterial metal homeostasis by acting as a high-affinity chelator of essential metal ions, such as zinc. This sequestration of metal ions likely inhibits multiple essential enzymatic pathways simultaneously.[2] While early studies suggested that this compound inhibits RNA synthesis, it is now understood that it is a weak inhibitor of RNA polymerase in in vitro assays.[1][3] The effects on RNA synthesis are likely a downstream consequence of its primary mechanism of metal chelation.
Q2: What is the recommended solvent and how should I prepare a stock solution of this compound?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO) and methanol (with heating). For preparing a high-concentration stock solution (e.g., 10 mg/mL), DMSO is a suitable solvent.
-
Stock Solution Preparation (10 mg/mL):
-
Weigh out the desired amount of this compound powder in a sterile microfuge tube.
-
Add the appropriate volume of sterile, molecular biology grade DMSO to achieve a 10 mg/mL concentration.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming may be required.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Q3: What is a typical starting concentration range for this compound in a Minimum Inhibitory Concentration (MIC) assay?
A3: A typical starting range for determining the MIC of this compound is between 0.1 µg/mL and 64 µg/mL. The effective concentration can vary significantly depending on the bacterial species and the composition of the growth medium. It is recommended to perform a preliminary screen with a broad range of concentrations to narrow down the potential MIC value.
Q4: How does the choice of culture medium affect this compound's activity?
A4: The choice of culture medium can significantly impact the apparent activity of this compound. For instance, the MIC of this compound against E. coli K-12 is reported to be an order of magnitude lower in MOPS minimal medium (0.2 µg/mL) compared to Luria-Bertani (LB) broth (2 µg/mL). This difference may be due to the chelation of metal ions by components in rich media like LB, which can interfere with this compound's mechanism of action. When performing sensitive assays, a minimal medium may provide more consistent and potent results.
Q5: Are there established quality control (QC) ranges for this compound against standard bacterial strains?
A5: Currently, there are no officially established quality control (QC) ranges for this compound from regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). As this compound is primarily a research compound, users should establish their own internal QC ranges. It is recommended to use standard QC strains such as Escherichia coli ATCC® 25922™ and Staphylococcus aureus ATCC® 29213™. Testing these strains in parallel with your experimental isolates will help ensure the consistency and reproducibility of your results.
Troubleshooting Guides
This section addresses common issues encountered during in vitro antibacterial assays with this compound.
Issue 1: High Variability or No Reproducibility in MIC Results
| Possible Cause | Recommended Solution |
| Inconsistent Inoculum Density | Ensure the bacterial inoculum is standardized to a 0.5 McFarland turbidity standard for each experiment. This corresponds to approximately 1.5 x 10⁸ CFU/mL. The final inoculum concentration in the wells should be approximately 5 x 10⁵ CFU/mL. |
| Solvent Interference | High concentrations of DMSO can inhibit bacterial growth. Ensure the final concentration of DMSO in the assay wells is consistent across all tested concentrations of this compound and does not exceed a non-inhibitory level (typically ≤1% v/v). Always include a solvent control (medium with the same concentration of DMSO as the highest this compound concentration well, but without this compound) to verify that the solvent is not affecting bacterial growth. |
| This compound Instability | The stability of this compound in culture media over the 18-24 hour incubation period has not been extensively characterized. If you suspect degradation, consider performing a time-kill assay to assess the bactericidal or bacteriostatic activity over a shorter duration. |
| Precipitation of this compound | This compound may precipitate when diluted from a DMSO stock into an aqueous culture medium. Visually inspect the wells after dilution. If precipitation is observed, consider preparing the stock solution at a lower concentration or using a small amount of a non-ionic surfactant like Tween® 80 (at a concentration that does not affect bacterial growth) to improve solubility. |
Issue 2: Higher Than Expected MIC Values
| Possible Cause | Recommended Solution |
| Rich Culture Medium | Components in rich media like Luria-Bertani (LB) or Tryptic Soy Broth (TSB) can chelate metal ions, which may interfere with this compound's mechanism of action. Consider using a minimal medium, such as MOPS minimal medium, which has been shown to result in lower MIC values for this compound against E. coli. |
| High Inoculum Density | A higher than recommended bacterial inoculum can lead to an "inoculum effect," where a higher concentration of the antibiotic is required for inhibition. Ensure your inoculum is properly standardized. |
| Presence of Chelating Agents | If your medium is supplemented with agents that can chelate divalent cations (e.g., EDTA), this can interfere with this compound's activity. Use a well-defined medium without such components. |
| Zinc Concentration in Medium | The production and activity of this compound can be influenced by the concentration of zinc. While not a common issue in standard media, be aware of this if you are using custom-formulated media. |
Data Presentation
Table 1: Reported Minimum Inhibitory Concentrations (MICs) of this compound for Various Bacteria
| Bacterial Species | Strain | Medium | MIC (µg/mL) | Reference |
| Escherichia coli | K-12 MG1655 | Supplemented MOPS | 0.2 | |
| Escherichia coli | K-12 CSH141 | Iso-Sensitest | 2 | |
| Staphylococcus aureus | 8325-4 | Iso-Sensitest | 0.5 | |
| Staphylococcus aureus (clinical isolate) | N/A | Blood Agar Base | 0.25 | |
| Streptococcus pneumoniae (clinical isolate) | N/A | Blood Agar Base | 0.5 | |
| Haemophilus influenzae (clinical isolate) | N/A | Supplemented Blood Agar | 1 | |
| Pseudomonas aeruginosa (clinical isolate) | N/A | Blood Agar Base | 64 | |
| Vibrio anguillarum | 90-11-287 | Marine Broth | 2.9 µM (~0.62 µg/mL) | |
| Staphylococcus aureus | 8325 | Marine Broth | 2.9 µM (~0.62 µg/mL) |
Note: MIC values can vary between studies and laboratories due to differences in methodology, media, and bacterial strains.
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of this compound Dilutions:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL. The concentration of the dilutions should be twice the final desired concentration.
2. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final bacterial concentration of approximately 1 x 10⁶ CFU/mL.
3. Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. This will bring the final volume in each well to 100 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.
-
Include a positive control well (inoculum in broth without this compound) and a negative control well (broth only, no inoculum).
4. Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
5. Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. Growth is typically observed as turbidity or a pellet at the bottom of the well.
Mandatory Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: Experimental workflow for MIC determination.
References
Holomycin Technical Support Center: Preventing Degradation in Stock Solutions
Welcome to the technical support center for Holomycin. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on the proper handling and storage of this compound stock solutions to minimize degradation and ensure experimental consistency.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[1]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For long-term storage, this compound stock solutions should be stored at -20°C.[1] It is also advisable to protect the solutions from light, a general best practice for antibiotic stock solutions.[2][3][4] To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is recommended to store this compound in small aliquots.
Q3: How stable is this compound in its active form?
A3: this compound is a prodrug that is intracellularly reduced to its active dithiol form. This reduced form is highly unstable in aerobic conditions and is prone to rapid oxidation.
Q4: What is the primary mechanism of action of this compound?
A4: this compound's primary mechanism of action is the disruption of metal homeostasis. After being reduced to its active dithiol form within the cell, it acts as a potent chelator of metal ions, particularly zinc. This chelation can inhibit essential zinc-dependent metalloenzymes. The observed inhibition of RNA synthesis is likely a downstream effect of this disruption of metal homeostasis.
Troubleshooting Guide
This guide addresses common issues researchers may encounter with this compound stock solutions, providing potential causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| Loss of Antibacterial Activity | Degradation of this compound in the stock solution due to improper storage (e.g., prolonged storage at room temperature, exposure to light, multiple freeze-thaw cycles). | - Prepare fresh stock solutions from powder. - Ensure stock solutions are stored at -20°C in small, single-use aliquots. - Protect stock solutions from light by using amber vials or wrapping tubes in foil. |
| Inconsistent Experimental Results | Partial degradation of the this compound stock solution, leading to a lower effective concentration. This can be caused by repeated freeze-thaw cycles or prolonged storage at 4°C between experiments. | - Always use a fresh aliquot for each experiment. - Avoid leaving the stock solution at room temperature or on ice for extended periods. - If you suspect degradation, consider preparing a fresh stock solution and comparing its efficacy to the old stock. |
| Visible Precipitate in Stock Solution | The precipitate may form if the concentration of this compound exceeds its solubility in DMSO at a lower temperature, or if the DMSO contains water, which can reduce solubility and promote hydrolysis. | - Gently warm the solution to 37°C to see if the precipitate redissolves. - Ensure you are using high-purity, anhydrous DMSO. - Prepare a new stock solution at a slightly lower concentration if the issue persists. |
Data on this compound Stability
| Condition | Solvent | Temperature | Stability | Recommendation |
| Long-term Storage | DMSO | -20°C | More Stable | Recommended for storage longer than a few weeks. Aliquot to avoid freeze-thaw cycles. |
| Short-term Storage | DMSO | 4°C | Less Stable | Not recommended for more than a few days. Degradation is likely to occur. |
| Benchtop Use | DMSO | Room Temperature | Unstable | Minimize time at room temperature. Use on ice for short periods during experimental setup. |
| Light Exposure | DMSO | Any | Potentially Unstable | Protect from light by using amber vials or wrapping tubes in foil as a general precaution for antibiotics. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the recommended procedure for preparing a this compound stock solution to maximize its stability.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials (amber or wrapped in foil)
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
In a sterile environment (e.g., a laminar flow hood), add the appropriate volume of anhydrous, sterile DMSO to the vial of this compound powder to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into small, single-use volumes in sterile, light-protected tubes.
-
Label the aliquots clearly with the name of the compound, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C.
Protocol 2: Handling of this compound Stock Solutions for Experiments
This protocol provides guidance on the proper handling of this compound stock solutions to minimize degradation during experimental use.
Procedure:
-
When ready to use, remove a single aliquot of the this compound stock solution from the -20°C freezer.
-
Thaw the aliquot at room temperature or by gently warming it with your hand.
-
Once thawed, briefly vortex the solution to ensure it is homogeneous.
-
Keep the stock solution on ice during the experimental setup.
-
Dilute the stock solution to the final working concentration in your experimental medium immediately before use.
-
Discard any unused portion of the thawed aliquot. Do not refreeze.
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: Recommended workflow for handling this compound stock solutions.
References
- 1. Dithiolopyrrolone Natural Products: Isolation, Synthesis and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dithiolopyrrolones: Biosynthesis, Synthesis, and Activity of a Unique Class of Disulfide-Containing Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 4. eeescience.utoledo.edu [eeescience.utoledo.edu]
Minimizing off-target effects of Holomycin in cellular assays
Welcome to the technical support center for Holomycin. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in cellular assays while minimizing potential off-target effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in mammalian cells?
A1: this compound is a prodrug that, upon entering a cell, is reduced to its active dithiol form. This active form is a potent chelator of metal ions, particularly zinc (Zn²⁺). By sequestering intracellular zinc, this compound disrupts the function of numerous zinc-dependent metalloproteins, leading to a disruption of metal homeostasis and subsequent cellular stress and cytotoxicity. While initially investigated as an RNA polymerase inhibitor in bacteria, its effects in mammalian cells are thought to be primarily driven by its metal-chelating properties.
Q2: What are the likely off-target effects of this compound in cellular assays?
A2: Given its mechanism as a zinc chelator, the off-target effects of this compound are broad and not specific to a single protein. Any cellular process that relies on zinc-finger proteins, zinc-containing enzymes (e.g., matrix metalloproteinases, carbonic anhydrases, some histone deacetylases), and proteins involved in zinc homeostasis is a potential off-target. This can lead to unintended effects on gene transcription, cell signaling, and overall cellular health, which may confound experimental results.
Q3: At what concentrations should I be concerned about cytotoxicity and off-target effects?
A3: Cytotoxicity has been observed in several human cell lines at a concentration of 20 µM, where it inhibited more than 50% of the cell population in A549 (lung cancer), BGC-823 (gastric cancer), and HepG2 (hepatoma) cells.[1] Cytotoxicity was also noted in the non-cancerous human cell line 293T at this concentration.[1] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration that elicits the desired on-target effect while minimizing general cytotoxicity.
Q4: How can I be sure the phenotype I'm observing is due to the intended target and not an off-target effect?
A4: Validating that an observed phenotype is a direct result of on-target activity is critical. This can be achieved through several experimental approaches:
-
Use of a structurally unrelated inhibitor: If another compound with a different chemical structure that targets the same protein or pathway produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Genetic knockdown or knockout: Compare the phenotype induced by this compound with that of a genetic knockdown (siRNA/shRNA) or knockout (CRISPR/Cas9) of the intended target protein. A similar phenotype provides strong evidence for on-target activity.
-
Rescue experiments: In a system where the target is knocked out or knocked down, attempt to "rescue" the phenotype by re-introducing a wild-type or inhibitor-resistant version of the target protein.
Q5: Is this compound stable in cell culture media?
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed at expected effective concentrations.
-
Possible Cause: The concentration of this compound may be too high for your specific cell line, leading to widespread off-target effects due to zinc chelation.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Conduct a comprehensive dose-response experiment to determine the GI50 (50% growth inhibition) or IC50 (50% inhibitory concentration) for your cell line.
-
Reduce Incubation Time: Shorter incubation times may be sufficient to observe the on-target effect without inducing overwhelming cytotoxicity.
-
Supplement with Zinc: As a control experiment, co-incubate cells with this compound and a cell-permeable zinc salt (e.g., zinc pyrithione at a low, non-toxic concentration). If the cytotoxicity is rescued, it strongly suggests that the observed effect is due to zinc chelation.
-
Issue 2: Inconsistent or irreproducible results between experiments.
-
Possible Cause 1: Instability of this compound in solution.
-
Troubleshooting Steps:
-
Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) for each experiment.
-
Add this compound to the cell culture medium immediately before treating the cells.
-
Minimize the exposure of stock solutions to light and store them appropriately as recommended by the supplier.
-
-
-
Possible Cause 2: Variability in cellular zinc levels.
-
Troubleshooting Steps:
-
Ensure consistent cell culture conditions, as the composition of the medium and serum can influence intracellular zinc concentrations.
-
Use a defined, serum-free medium if possible to reduce variability.
-
-
Issue 3: Discrepancy between the observed phenotype and genetic validation (e.g., siRNA/CRISPR).
-
Possible Cause: The phenotype observed with this compound may be a result of its off-target effects as a zinc chelator, rather than its intended on-target activity.
-
Troubleshooting Steps:
-
Cellular Thermal Shift Assay (CETSA): Perform a CETSA experiment to confirm direct binding of this compound to your intended target in a cellular context.
-
Off-Target Profiling: If resources permit, consider chemoproteomic approaches to identify the proteins that this compound interacts with in your cell line.
-
Use a Negative Control Compound: Synthesize or obtain a structurally similar but inactive analog of this compound. This compound should not produce the same phenotype, helping to confirm that the observed effect is due to the specific chemical properties of this compound.
-
Quantitative Data
The following table summarizes the available data on the cytotoxic effects of this compound in various human cell lines. It is important to note that these values are approximate and should be used as a guide. Researchers are strongly encouraged to determine the GI50/IC50 in their specific cellular system.
| Cell Line | Cell Type | Approximate Effective Concentration for >50% Inhibition | Citation |
| A549 | Lung Carcinoma | 20 µM | [1] |
| BGC-823 | Gastric Carcinoma | 20 µM | [1] |
| HepG2 | Hepatoma | 20 µM | [1] |
| 293T | Normal Kidney Epithelial | 20 µM (cytotoxic) |
Key Experimental Protocols
Protocol 1: Determining the GI50/IC50 of this compound using a Cell Viability Assay
This protocol describes a general method for determining the concentration of this compound that inhibits cell growth by 50% (GI50) or another cellular function by 50% (IC50).
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other suitable solvent for this compound)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, resazurin, or a kit based on ATP content)
-
Plate reader
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment. Allow the cells to adhere and recover overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in complete cell culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Cell Treatment: Remove the old medium from the cells and add the this compound dilutions and the vehicle control.
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the GI50/IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the direct binding of a small molecule to its target protein within a cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
PBS with protease inhibitors
-
PCR tubes
-
Thermocycler
-
Lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors)
-
Apparatus for cell lysis (e.g., sonicator or freeze-thaw)
-
High-speed centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against the target protein
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Methodology:
-
Cell Treatment: Treat cultured cells with this compound at a concentration known to be effective, alongside a vehicle control, for a specific duration.
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or sonication.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein by Western blotting.
-
Data Analysis: Quantify the band intensities for the target protein at each temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: Proposed mechanism of this compound's action in mammalian cells.
Caption: A logical workflow for validating on-target vs. off-target effects.
References
Addressing cytotoxicity of Holomycin in eukaryotic cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with holomycin, focusing on addressing its cytotoxicity in eukaryotic cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in eukaryotic cells?
A1: this compound is a prodrug that becomes active inside the cell through reduction of its disulfide bridge.[1] The active form of this compound is a potent metal chelator, with a high affinity for zinc ions (Zn²⁺).[2] Its primary mechanism of cytotoxicity is the disruption of cellular zinc homeostasis. Zinc is an essential cofactor for a wide array of enzymes and transcription factors, and its depletion by this compound can inhibit these critical cellular components. While early studies suggested inhibition of RNA synthesis, this is not considered its primary target.[3] In eukaryotic cells, it may particularly affect zinc-dependent transcription factors.[1]
Q2: Which eukaryotic cell lines are sensitive to this compound?
A2: this compound exhibits broad-spectrum cytotoxic activity against a variety of eukaryotic cell lines, including both cancerous and normal human cells. For instance, a concentration of 20 µM has been shown to inhibit the proliferation of more than 50% of cells in cultures of A549 lung cancer cells, BGC-823 gastric cancer cells, HepG2 hepatoma cells, and the normal human cell line 293T.[4] For more detailed cytotoxicity data across a wider range of cell lines, researchers are encouraged to consult publicly available datasets, such as the NCI-60 screen data from the Developmental Therapeutics Program (DTP), where this compound may be listed under an NSC identifier.
Q3: Are there any known methods to reduce this compound's cytotoxicity in cell culture?
A3: While there are no published protocols specifically for mitigating this compound's cytotoxicity, a promising strategy, based on its mechanism of action as a zinc chelator, is the supplementation of the cell culture medium with zinc. Exogenous zinc can help replenish the intracellular zinc pools depleted by this compound, potentially rescuing cells from its cytotoxic effects. This approach has been shown to be effective in mitigating the toxicity of other metal chelators. Another general strategy to consider is co-treatment with antioxidants like N-acetylcysteine (NAC), although this has not been specifically tested for this compound.
Q4: How does this compound's cytotoxicity relate to its potential as an anti-cancer agent?
A4: The cytotoxicity of this compound against various cancer cell lines is the basis for its investigation as a potential anti-cancer agent. By disrupting zinc homeostasis, this compound can interfere with cellular processes that are often dysregulated in cancer, such as proliferation and survival. However, its cytotoxicity against normal cells presents a challenge for its therapeutic use, highlighting the need for strategies to improve its selectivity or to manage its side effects.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High levels of cell death observed even at low concentrations of this compound. | High sensitivity of the cell line: Different cell lines exhibit varying sensitivities to this compound. | Determine the IC50 value for your specific cell line using a dose-response experiment. Start with a broad range of concentrations to identify the sensitive range. |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be contributing to cell death. | Ensure the final concentration of the solvent in the culture medium is non-toxic (typically ≤ 0.1% for DMSO). Run a vehicle-only control to assess solvent toxicity. | |
| Suboptimal cell seeding density: Low cell density can make cells more susceptible to drug-induced toxicity. | Optimize the cell seeding density for your specific cell line and assay duration. Ensure cells are in the logarithmic growth phase at the time of treatment. | |
| Inconsistent results between experiments. | Variability in this compound solution: Repeated freeze-thaw cycles of the this compound stock solution can lead to degradation. | Aliquot the this compound stock solution into single-use volumes and store at -20°C or -80°C. |
| Variations in cell culture conditions: Changes in media components, serum batches, or incubation times can affect cell sensitivity. | Standardize all cell culture and experimental parameters. Use the same batch of media and serum for a set of experiments. | |
| Difficulty in establishing a therapeutic window (cancer cells vs. normal cells). | Non-selective cytotoxicity: this compound's mechanism of targeting a fundamental cellular component (zinc) can lead to toxicity in both normal and cancer cells. | Explore strategies to mitigate cytotoxicity, such as zinc supplementation (see Experimental Protocols). This may allow for a concentration that is effective against cancer cells while being less toxic to normal cells. |
Data Presentation
Table 1: Reported Cytotoxicity of this compound in Eukaryotic Cell Lines
| Cell Line | Cell Type | Assay Duration | Reported Effect |
| A549 | Human Lung Carcinoma | Not Specified | >50% inhibition at 20 µM |
| BGC-823 | Human Gastric Cancer | Not Specified | >50% inhibition at 20 µM |
| HepG2 | Human Hepatoma | Not Specified | >50% inhibition at 20 µM |
| 293T | Human Embryonic Kidney | Not Specified | >50% inhibition at 20 µM |
Table 2: Experimental Template for Assessing Zinc Rescue from this compound Cytotoxicity
| This compound Concentration (µM) | Zinc Sulfate (ZnSO₄) Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 | 0 | 100 | User-defined |
| User-defined IC50 | 0 | ~50 | User-defined |
| User-defined IC50 | 10 | User-defined | User-defined |
| User-defined IC50 | 25 | User-defined | User-defined |
| User-defined IC50 | 50 | User-defined | User-defined |
| User-defined IC50 | 100 | User-defined | User-defined |
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound in a specific eukaryotic cell line.
Materials:
-
Adherent or suspension eukaryotic cell line of interest
-
Complete culture medium
-
This compound
-
DMSO (or other appropriate solvent)
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, harvest and resuspend cells in complete culture medium. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL). Incubate for 24 hours to allow for cell attachment.
-
For suspension cells, seed cells directly into the 96-well plate in 100 µL of complete culture medium at the desired density.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve final desired concentrations (e.g., ranging from 0.1 µM to 100 µM).
-
Include a "vehicle control" (medium with the same concentration of DMSO as the highest this compound concentration) and a "no-cell" control (medium only).
-
Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking for 15 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Zinc Supplementation to Mitigate this compound Cytotoxicity
This protocol provides a framework for testing the hypothesis that zinc supplementation can rescue cells from this compound-induced cytotoxicity.
Materials:
-
All materials from Protocol 1
-
Zinc Sulfate (ZnSO₄)
-
Sterile, deionized water
Procedure:
-
Prepare Zinc Stock Solution:
-
Prepare a sterile stock solution of ZnSO₄ (e.g., 10 mM) in deionized water.
-
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate as described in Protocol 1.
-
Prepare this compound dilutions in complete culture medium at a fixed concentration (e.g., the predetermined IC50 or 2x IC50 value).
-
Prepare a range of zinc concentrations in the this compound-containing medium (e.g., 0, 10, 25, 50, 100 µM ZnSO₄).
-
Include the following controls:
-
Cells in complete medium only (untreated).
-
Cells treated with this compound alone.
-
Cells treated with the highest concentration of ZnSO₄ alone.
-
Vehicle controls for both this compound and zinc.
-
-
-
Incubation and Viability Assessment:
-
Add the prepared media to the cells and incubate for the same duration as the initial cytotoxicity assay (e.g., 48 hours).
-
Assess cell viability using the MTT assay as described in Protocol 1.
-
-
Data Analysis:
-
Compare the viability of cells treated with this compound alone to those co-treated with this compound and varying concentrations of zinc.
-
Plot cell viability against the zinc concentration to determine if there is a dose-dependent rescue effect.
-
Visualizations
Caption: Mechanism of this compound Cytotoxicity.
Caption: Workflow for Assessing and Mitigating Cytotoxicity.
Caption: this compound's Disruption of Zinc-Finger Transcription Factors.
References
- 1. Investigation of the cytotoxicity of eukaryotic and prokaryotic antimicrobial peptides in intestinal epithelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dctd.cancer.gov [dctd.cancer.gov]
- 3. Developmental Therapeutics - NRG Oncology [nrgoncology.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Holomycin Treatment in Bacterial Growth Inhibition Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Holomycin in bacterial growth inhibition assays. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a prodrug that, once inside the bacterial cell, is reduced to its active form.[1] This active form acts as a potent chelator of intracellular metal ions, particularly zinc. By sequestering these essential metal ions, this compound disrupts bacterial metal homeostasis and inhibits the function of various metalloenzymes, leading to the inhibition of bacterial growth.[1] While initial studies suggested direct inhibition of RNA polymerase, more recent evidence indicates that this is likely a secondary effect, with the primary target being metal-dependent cellular processes.[1][2][3]
Q2: Is this compound bactericidal or bacteriostatic?
A2: this compound exhibits a bacteriostatic effect against bacteria such as Escherichia coli. This means it inhibits bacterial growth and reproduction without directly killing the bacterial cells. This is an important consideration when designing and interpreting growth inhibition assays.
Q3: What is the typical Minimum Inhibitory Concentration (MIC) for this compound?
A3: The MIC of this compound varies depending on the bacterial species. For susceptible strains, MICs can range from 0.1 to 8 µg/mL. It is crucial to determine the MIC for your specific bacterial strain of interest using a standardized protocol.
Q4: How should I interpret MIC results for a bacteriostatic compound like this compound?
A4: For bacteriostatic antibiotics, the MIC is the lowest concentration that prevents visible growth. It's important to adhere to a standardized incubation time, as prolonged incubation might lead to the emergence of resistant mutants or degradation of the compound, making the results difficult to interpret. When reading MIC plates for some bacteriostatic agents, it is recommended to disregard faint hazes or pinpoint growth at the bottom of the well.
Q5: How long should I incubate my bacterial cultures with this compound?
A5: The optimal incubation time depends on the specific assay and your research question. For standard MIC assays, a 16-24 hour incubation is typical. However, for time-kill kinetics or to observe the bacteriostatic effect on the growth curve, shorter and more frequent time points are necessary. Since this compound is bacteriostatic, extending the incubation time indefinitely will not result in cell death but may lead to misleading results due to factors like compound instability. It is recommended to experimentally optimize the incubation time to maximize the observable inhibitory effect before potential confounding factors arise.
Troubleshooting Guides
Issue 1: High variability in MIC results between experiments.
| Potential Cause | Troubleshooting Step |
| Inconsistent Inoculum Preparation | Ensure the bacterial inoculum is standardized to a 0.5 McFarland standard for each experiment. Use a spectrophotometer to verify the optical density. |
| Variations in Media | Use the same batch of Mueller-Hinton Broth (MHB) for all related experiments. If preparing your own media, ensure the pH is consistent. |
| This compound Stock Solution Issues | Prepare a fresh stock solution of this compound for each experiment. Ensure it is fully dissolved before making serial dilutions. |
| Incubation Conditions | Use a calibrated incubator and ensure plates are not stacked in a way that prevents uniform temperature distribution. Maintain a consistent incubation time. |
Issue 2: No observable inhibition of bacterial growth.
| Potential Cause | Troubleshooting Step |
| Bacterial Resistance | The bacterial strain may be resistant to this compound. Confirm the susceptibility of your strain or use a known susceptible control strain. |
| Incorrect this compound Concentration | Verify the calculations for your stock solution and serial dilutions. |
| Inactive this compound | Ensure this compound has been stored correctly and has not expired. |
| High Inoculum Density | An overly dense bacterial culture can overcome the inhibitory effects of the antibiotic. Re-standardize your inoculum. |
Issue 3: "Skipped wells" or growth at higher concentrations but not at lower concentrations.
| Potential Cause | Troubleshooting Step |
| Pipetting Error | Review your pipetting technique for accuracy and consistency when preparing serial dilutions. |
| Contamination | Check for contamination in your bacterial culture, media, or on the microtiter plate. |
| Compound Precipitation | Visually inspect the wells for any precipitate. If this compound is precipitating at higher concentrations, you may need to adjust the solvent or preparation method. |
Data Presentation
Table 1: Example MIC Values of this compound against Various Bacterial Species
| Bacterial Species | MIC Range (µg/mL) |
| Staphylococcus aureus | 0.1 - 2.0 |
| Escherichia coli | 0.2 - 8.0 |
| Streptococcus pneumoniae | 0.5 - 4.0 |
| Haemophilus influenzae | 1.0 - 8.0 |
| Pseudomonas aeruginosa | >64 (Resistant) |
| Enterobacter cloacae | >64 (Resistant) |
Note: These are example ranges. The actual MIC should be determined experimentally for the specific strains being tested.
Table 2: Recommended Incubation Times for Different this compound Assays
| Assay Type | Recommended Incubation Time | Key Considerations |
| Minimum Inhibitory Concentration (MIC) | 16 - 24 hours | Standardized time for determining the lowest concentration that inhibits visible growth. |
| Time-Kill Kinetics | 0, 2, 4, 6, 8, 12, 24 hours | Multiple time points are necessary to observe the rate of growth inhibition. |
| Bacterial Growth Curve Analysis | Continuous monitoring or frequent time points (e.g., every hour) for 24 hours | Allows for detailed observation of this compound's effect on the different growth phases. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound via Broth Microdilution
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Preparation of Microtiter Plate:
-
Add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2-12 of a 96-well microtiter plate.
-
Add 200 µL of the this compound stock solution, diluted in MHB to the desired starting concentration, to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no this compound), and well 12 as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh culture plate (18-24 hours old), select 3-5 isolated colonies and inoculate them into 5 mL of MHB.
-
Incubate at 37°C with agitation until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to wells 1-11.
-
Cover the plate and incubate at 37°C for 16-24 hours.
-
-
Result Interpretation: The MIC is the lowest concentration of this compound that shows no visible bacterial growth (turbidity).
Protocol 2: Time-Kill Kinetics Assay for this compound
-
Preparation:
-
Prepare a standardized bacterial inoculum as described in the MIC protocol.
-
Prepare tubes containing MHB with various concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control tube without this compound.
-
-
Inoculation: Inoculate each tube with the prepared bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation and Sampling:
-
Incubate all tubes at 37°C with agitation.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Count:
-
Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
Plot the log10 CFU/mL versus time for each concentration to generate time-kill curves.
-
Mandatory Visualizations
Caption: this compound's mechanism of action.
Caption: Workflow for optimizing this compound treatment duration.
References
Interference of Holomycin with common laboratory reagents
Welcome to the technical support center for holomycin. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding potential interactions between this compound and common laboratory reagents.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a member of the dithiolopyrrolone class of antibiotics.[1][2] It functions as a prodrug, meaning it is converted into its active form within the target cell.[3][4][5] This activation involves the intracellular reduction of its characteristic ene-disulfide bond to an ene-dithiol. The reduced form of this compound is a potent chelator of metal ions, with a particularly high affinity for zinc (Zn²⁺). By sequestering essential metal ions, this compound disrupts cellular metal homeostasis and inhibits various metalloenzymes, which contributes to its broad-spectrum antimicrobial activity. While early studies suggested direct inhibition of RNA polymerase, more recent evidence indicates this is a weak effect and not its primary mode of action.
Q2: How does this compound interact with reducing agents like DTT and β-mercaptoethanol?
A2: this compound's disulfide bond can be reduced by common laboratory thiol-containing reducing agents such as dithiothreitol (DTT) and β-mercaptoethanol. This reduction is the same process that activates this compound inside a cell, converting it to its active, metal-chelating dithiol form. Therefore, including these reagents in your experimental buffer will pre-activate this compound. This is a critical consideration for the design of in vitro assays.
Q3: Can this compound interfere with cell viability assays like the MTT or XTT assay?
A3: While direct studies on this compound's interference with MTT or XTT assays are not prevalent, the potential for interaction exists due to its mechanism of action. These assays rely on the cellular reduction of a tetrazolium salt to a colored formazan product, a process that reflects the metabolic activity of the cell. Since this compound is redox-active and its activation depends on cellular reductants, it could potentially influence the reduction of the assay reagent, leading to inaccurate estimations of cell viability. It is advisable to use an orthogonal assay for determining cell viability, such as one based on ATP content (e.g., CellTiter-Glo®) or a dye exclusion method (e.g., Trypan Blue), to confirm results.
Q4: Is it possible for this compound to affect the results of my luciferase-based reporter gene assay?
A4: Yes, there is a potential for interference. Luciferase-based assays can be inhibited by small molecules. Interestingly, some inhibitors can stabilize the luciferase enzyme, protecting it from degradation and leading to a paradoxical increase in the luminescent signal in cell-based assays. It is recommended to perform a counterscreen where this compound is tested against a constitutively active promoter driving luciferase expression or in a cell-free luciferase enzyme assay to determine if it directly inhibits or affects the stability of the luciferase enzyme.
Q5: My experiment involves an enzyme that requires zinc for its activity. Could this compound cause interference?
A5: Yes, interference is highly likely. The active (reduced) form of this compound is a high-affinity zinc chelator. If your experiment involves a zinc-dependent enzyme, this compound can sequester the zinc ions, leading to inhibition of your enzyme of interest. This would be an indirect effect of this compound, not a direct inhibition of the enzyme itself. It is crucial to consider this possibility when interpreting results from enzymatic assays performed in the presence of this compound.
Troubleshooting Guides
Issue 1: Inconsistent results in cell viability assays.
-
Symptom: You observe variable or unexpected results when measuring cell viability with an MTT or similar redox-based assay in the presence of this compound.
-
Possible Cause: this compound's redox activity may be interfering with the reduction of the tetrazolium dye, or its metal chelation properties may be altering cellular metabolism in a way not directly related to cell death.
-
Troubleshooting Steps:
-
Perform a cell-free control: Incubate this compound directly with the MTT reagent and a reducing agent (like NADH or DTT) in your assay medium without cells. If a color change occurs, it indicates direct chemical interference.
-
Use an orthogonal assay: Re-run the experiment using a non-redox-based viability assay. Examples include measuring ATP levels (e.g., CellTiter-Glo®), which indicates metabolic activity, or assessing membrane integrity with a dye exclusion assay (e.g., Trypan Blue) or a commercial live/dead staining kit.
-
Compare results: If the results from the orthogonal assay differ significantly from the MTT assay, it strongly suggests interference. Rely on the data from the orthogonal method.
-
Issue 2: Reduced activity of a purified enzyme in the presence of this compound.
-
Symptom: The activity of your purified enzyme is lower than expected when this compound is included in the reaction buffer.
-
Possible Cause:
-
The enzyme may be a metalloenzyme, and this compound is chelating an essential metal cofactor (e.g., Zn²⁺).
-
The enzyme may have critical cysteine residues in its active site, and this compound's redox activity is interfering with their function.
-
-
Troubleshooting Steps:
-
Check for metal dependence: Confirm from the literature if your enzyme requires a metal cofactor.
-
Supplement with metal ions: If it is a known metalloenzyme, try adding a molar excess of the required metal ion (e.g., ZnCl₂) to the reaction buffer before adding this compound. If this restores enzyme activity, the inhibition is likely due to metal chelation.
-
Consider the buffer composition: If your buffer contains a reducing agent like DTT, this compound will be in its active, metal-chelating form. Be aware that DTT itself can also chelate some metal ions, though generally with lower affinity than reduced this compound.
-
Test a non-metalloenzyme control: If possible, test this compound against an enzyme known not to require metal ions for its activity to see if inhibition still occurs.
-
Quantitative Data Summary
Table 1: Zinc Chelation Affinity of Reduced this compound
| Parameter | Value | Reference |
| Stability Constant (logβ'₂) for Zn[red-holomycin]₂ | 14.8 ± 0.1 M⁻² | |
| pZn | 11 | |
| pZn is the negative logarithm of the free Zn²⁺ concentration at pH 7 when the total ligand concentration is 10 µM and the total zinc concentration is 1 µM. |
Experimental Protocols
Protocol 1: Zinc Chelation Competition Assay using PAR
This protocol is adapted from previously published methods to determine the metal-chelating ability of this compound.
-
Materials:
-
This compound
-
4-(2-pyridylazo)resorcinol (PAR)
-
Zinc sulfate (ZnSO₄)
-
1,4-dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.5)
-
UV-Vis spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of the Zn(PAR)₂ complex by mixing 2 equivalents of PAR with 1 equivalent of ZnSO₄ in the assay buffer. A characteristic absorbance peak should be observed around 493 nm.
-
In a cuvette, add the Zn(PAR)₂ complex to the assay buffer.
-
Add a reducing agent (e.g., DTT to a final concentration of 1 mM) to the cuvette. This is necessary to reduce this compound to its active dithiol form.
-
Record the baseline absorbance spectrum (350-600 nm).
-
Perform a titration by adding increasing concentrations of this compound to the cuvette.
-
After each addition of this compound, mix and allow the solution to equilibrate for 5 minutes.
-
Record the absorbance spectrum.
-
A decrease in the absorbance at 493 nm indicates that reduced this compound is competing with PAR for zinc binding.
-
As a negative control, perform the same titration without the reducing agent. No significant change in the 493 nm peak should be observed, confirming that the disulfide form of this compound does not chelate zinc.
-
Visualizations
Caption: this compound activation and mechanism of action.
Caption: Troubleshooting workflow for this compound assay interference.
References
Reducing background noise in Holomycin-based enzymatic assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Holomycin in enzymatic assays. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and help ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in enzymatic assays?
This compound is a dithiolopyrrolone antibiotic that functions primarily as a potent metal chelator.[1][2] Its activity is dependent on its intracellular reduction to a dithiol form, which then sequesters divalent metal ions, particularly zinc (Zn²⁺).[3][4] This chelation disrupts the function of metalloenzymes by removing their essential metal cofactors.[1] While some studies have suggested that this compound can inhibit RNA polymerase, this is often observed at concentrations higher than its minimum inhibitory concentration (MIC) and may be an indirect effect or specific to certain experimental conditions.
Q2: My assay involves a metalloenzyme. What special precautions should I take when using this compound?
Given that this compound's primary mechanism is zinc chelation, it is crucial to consider the metal dependence of your enzyme.
-
Reductive Activation: this compound must be in its reduced dithiol form to be active. For in vitro assays, this means including a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in your assay buffer. The absence of a reducing agent will result in significantly lower or no inhibitory activity.
-
Metal Ion Concentration: The concentration of free metal ions (e.g., Zn²⁺) in your assay buffer can compete with this compound's chelating activity. Ensure your buffer composition is consistent and consider the potential impact of any supplemental metal ions.
Q3: I am observing high background noise in my fluorescence-based assay with this compound. What are the potential causes?
High background in fluorescence assays can be caused by several factors. When this compound is involved, consider the following:
-
Fluorescence Quenching: Some compounds can absorb the excitation or emission light of a fluorophore, leading to a decrease in the detected signal (quenching). It is important to test whether this compound quenches the fluorescence of your substrate or product.
-
General Assay Issues: High background can also stem from common issues such as contaminated reagents, non-specific binding of assay components, or using an inappropriate microplate type (e.g., using white plates for fluorescence assays is not recommended).
Q4: How can I determine the optimal concentration of this compound to use in my assay?
The optimal concentration of this compound will depend on the specific enzyme and assay conditions. It is recommended to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀). Based on literature, the antibacterial minimum inhibitory concentrations (MICs) of this compound can range from 2.9 to 93 µM for various bacteria, which can provide a starting point for your concentration range.
Q5: What are the best practices for preparing and storing this compound for use in assays?
-
Solubility: this compound is often dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is important to ensure that the final concentration of DMSO in the assay is low (typically ≤1%) to avoid effects on enzyme activity.
-
Stability: this compound's stability in aqueous buffers can be a concern. It is recommended to prepare fresh dilutions of this compound in your assay buffer for each experiment. The stability of dithiolopyrrolone compounds can be affected by factors like pH and the presence of oxidizing or reducing agents.
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered in this compound-based enzymatic assays.
Guide 1: High Background Signal
| Potential Cause | Troubleshooting Steps |
| Intrinsic Fluorescence of this compound | 1. Run a control experiment with all assay components except the enzyme, and include this compound at the highest concentration used in your assay. 2. Measure the fluorescence at your assay's excitation/emission wavelengths. 3. If a significant signal is detected, subtract this background value from your experimental data. |
| Contaminated Reagents | 1. Prepare fresh assay buffers and substrate solutions using high-purity water and reagents. 2. Test each component individually for background fluorescence. |
| Non-specific Binding | 1. Increase the number and stringency of wash steps if your assay involves immobilized components. 2. Optimize the concentration of blocking agents (e.g., BSA). |
| Incorrect Plate Type | 1. For fluorescence assays, use black, opaque microplates to minimize background from scattered light and well-to-well crosstalk. |
Guide 2: Low or No Inhibition by this compound
| Potential Cause | Troubleshooting Steps |
| Inactive this compound (Not Reduced) | 1. Ensure a sufficient concentration of a reducing agent (e.g., DTT, TCEP) is present in the assay buffer to convert this compound to its active dithiol form. |
| Enzyme is Not a Metalloenzyme | 1. Confirm from the literature that your enzyme of interest is a metalloenzyme, preferably a zinc-dependent one. |
| High Concentration of Competing Metal Ions | 1. Review your assay buffer composition. High concentrations of exogenous Zn²⁺ or other divalent cations can compete with this compound. 2. Consider using a buffer with a known, low concentration of metal ions. |
| Degraded this compound | 1. Prepare fresh this compound stock solutions and dilutions for each experiment. Avoid repeated freeze-thaw cycles. |
| Incorrect this compound Concentration | 1. Verify the concentration of your this compound stock solution. 2. Perform a wider range of concentrations in your dose-response experiment. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound and related compounds.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound
| Organism | MIC (µM) | Reference |
| Vibrio anguillarum | 2.9 - 93 | |
| Staphylococcus aureus | 2.9 - 93 |
Table 2: UV Absorbance Maxima of this compound
| Wavelength (nm) | Reference |
| 244 | |
| 300 | |
| 388 |
Table 3: IC₅₀ Values of Selected Metallo-β-lactamase (NDM-1) Inhibitors (for comparison)
| Inhibitor | IC₅₀ (µM) | Reference |
| Thiorphan | 1.8 | |
| Dimercaprol | 1.3 | |
| D-Captopril | 7.9 | |
| L-Captopril | 202.0 |
Experimental Protocols
Protocol 1: General Metallo-β-lactamase (MBL) Inhibition Assay
This protocol is a general guideline for assessing the inhibitory activity of this compound against a metallo-β-lactamase, such as NDM-1, using a colorimetric substrate like nitrocefin.
Materials:
-
Purified metallo-β-lactamase (e.g., NDM-1)
-
This compound
-
Nitrocefin (substrate)
-
Assay Buffer: 30 mM HEPES, 10 µM ZnCl₂, 2 mM DTT, 0.01% Triton X-100, pH 7.0
-
DMSO (for this compound stock solution)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Prepare this compound Dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in Assay Buffer to achieve the desired final concentrations for the dose-response curve. Remember to include a DMSO-only control.
-
Enzyme Preparation: Dilute the MBL enzyme to the desired working concentration in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
Assay Setup:
-
Add 20 µL of the this compound dilutions (or DMSO control) to the wells of the microplate.
-
Add 20 µL of the diluted MBL enzyme to each well.
-
Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor-enzyme interaction.
-
-
Initiate Reaction: Prepare a reaction mix containing the nitrocefin substrate in Assay Buffer. Add 160 µL of the reaction mix to each well to initiate the enzymatic reaction. The final volume in each well will be 200 µL.
-
Measure Absorbance: Immediately begin measuring the absorbance at 490 nm in kinetic mode at regular intervals (e.g., every 30-60 seconds) for 15-30 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of this compound.
-
Plot the reaction velocity against the this compound concentration and fit the data to a suitable model (e.g., four-parameter logistic regression) to determine the IC₅₀ value.
-
Visualizations
Caption: Mechanism of this compound action.
Caption: Troubleshooting high background noise.
References
Technical Support Center: Stabilizing the Disulfide Bridge of Holomycin for Experimental Use
This technical support center provides researchers, scientists, and drug development professionals with guidance on handling and stabilizing the antibiotic holomycin for experimental purposes. The inherent reactivity of this compound's disulfide bridge, while crucial for its biological activity, presents challenges for in vitro and in vivo studies. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address these challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its disulfide bridge important?
This compound is a broad-spectrum antibiotic belonging to the dithiolopyrrolone class of natural products.[1][2] Its characteristic feature is a pyrrolinonodithiole core containing a reactive disulfide bridge.[1][2] This disulfide bond is essential for its mechanism of action. This compound acts as a prodrug; inside the target cell, the disulfide bridge is reduced to form the active ene-dithiol.[3] This active form is a potent chelator of metal ions, particularly zinc, disrupting essential metalloenzyme functions and ultimately inhibiting bacterial growth.
Q2: Why is the instability of this compound's disulfide bridge a concern for researchers?
The same reactivity that makes this compound an effective antibiotic also makes it prone to degradation in experimental settings. The disulfide bond can be readily reduced by various components in culture media, buffer solutions, or even intracellularly in non-target cells, leading to a loss of the prodrug form and potentially confounding experimental results. This instability can affect the accuracy of minimum inhibitory concentration (MIC) assays, enzyme inhibition studies, and other in vitro experiments.
Q3: What are the main factors that influence the stability of this compound in solution?
The stability of this compound's disulfide bridge is primarily affected by:
-
pH: this compound is more stable in acidic to neutral conditions. Alkaline pH can accelerate the degradation of the disulfide bond.
-
Reducing agents: The presence of reducing agents, such as dithiothreitol (DTT) or β-mercaptoethanol, will readily reduce the disulfide bridge. Components of complex media can also have reducing properties.
-
Temperature: Higher temperatures can increase the rate of degradation. For long-term storage, low temperatures are recommended.
-
Presence of thiols: Free thiols in solution can participate in thiol-disulfide exchange reactions, leading to the reduction of this compound.
Q4: Are there more stable alternatives to this compound for experimental use?
While this compound itself is the subject of much research, several strategies can be employed to work around its instability. One approach is the synthesis of this compound analogs with modified structures that may confer greater stability. For example, modifications to the acyl group or the pyrrolinone ring could potentially alter the reactivity of the disulfide bridge. However, it is crucial to validate that any modification does not significantly alter the compound's biological activity. Another strategy is to use a freshly prepared solution of this compound for each experiment to minimize the impact of degradation.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in in vitro assays.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degradation of this compound in stock solution. | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) immediately before use. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. | Consistent and reproducible results in biological assays. |
| Reduction of the disulfide bridge by components in the experimental buffer or medium. | Avoid using buffers containing reducing agents (e.g., DTT, β-mercaptoethanol). If unavoidable, minimize the incubation time of this compound in these buffers. Consider using degassed buffers to minimize oxidation-reduction reactions. | Increased apparent potency of this compound in the assay. |
| pH-dependent degradation. | Maintain the pH of the experimental solution in the acidic to neutral range (pH 4-7). Avoid highly alkaline conditions. | Slower degradation of this compound and more reliable experimental data. |
| Interaction with plasticware. | Use low-binding polypropylene or glass tubes and plates for preparing and storing this compound solutions. | Minimized loss of compound due to adsorption to surfaces. |
Issue 2: Difficulty in obtaining reproducible results in cell-based assays.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Rapid intracellular reduction of this compound. | This is part of its mechanism of action. To study the prodrug form, consider using shorter incubation times. For mechanistic studies on the reduced form, pre-reducing this compound with a controlled amount of a reducing agent might be an option, though this is technically challenging. | Better understanding of the kinetics of this compound's action. |
| Variability in the reducing environment of the cell culture medium. | Use a consistent and defined cell culture medium for all experiments. Be aware that the metabolic activity of cells can alter the redox potential of the medium over time. | Improved reproducibility between experimental replicates. |
| Decomposition of this compound over the course of a long-term experiment. | For long-term experiments (e.g., >24 hours), consider replenishing the this compound-containing medium at regular intervals. | Maintenance of a more consistent this compound concentration throughout the experiment. |
Quantitative Data Summary
While specific half-life data for this compound under various conditions is not extensively published, the following table provides a qualitative summary of its stability based on available information. The precursor to this compound, holothin, is known to have a half-life of approximately 30 minutes at neutral pH, while this compound is considered to be "fairly stable" at room temperature, suggesting a significantly longer half-life.
Table 1: Qualitative Stability of this compound under Different Conditions
| Condition | Parameter | Relative Stability | Recommendation |
| pH | Acidic (pH 4-6) | High | Recommended for storage and assays. |
| Neutral (pH 7) | Moderate | Generally acceptable for short-term experiments. | |
| Alkaline (pH > 8) | Low | Avoid. | |
| Temperature | -80°C | Very High | Recommended for long-term storage of stock solutions. |
| -20°C | High | Suitable for short to medium-term storage. | |
| 4°C | Moderate | Suitable for temporary storage of working solutions (hours). | |
| Room Temperature (20-25°C) | Low to Moderate | Use immediately after preparation. | |
| Reducing Agents | Presence of DTT, β-mercaptoethanol | Very Low | Avoid. |
| Complex Media | Rich bacteriological media | Variable | Use with caution; potential for reduction by media components. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
Objective: To prepare a stable stock solution of this compound for use in various experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Low-binding microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a fume hood.
-
Dissolve the this compound powder in anhydrous DMSO to the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into small volumes in low-binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).
-
Before use, thaw an aliquot at room temperature and vortex briefly. Avoid prolonged exposure to light.
Protocol 2: Assessing the Stability of this compound using UV-Vis Spectrophotometry
Objective: To monitor the degradation of this compound in a given buffer solution over time.
Materials:
-
This compound stock solution in DMSO
-
Experimental buffer (e.g., phosphate buffer at various pH values)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a working solution of this compound in the desired experimental buffer at a final concentration that gives a measurable absorbance in the UV-Vis spectrum (e.g., 10-50 µM). This compound has characteristic absorbance peaks at approximately 246, 300, and 388 nm.
-
Immediately after preparation (t=0), measure the full UV-Vis spectrum of the solution from 200 to 500 nm.
-
Incubate the solution under the desired experimental conditions (e.g., specific temperature, light exposure).
-
At regular time intervals (e.g., every hour), take an aliquot of the solution and measure its UV-Vis spectrum.
-
Monitor the decrease in absorbance at one of the characteristic peaks (e.g., 388 nm) over time.
-
Plot the absorbance versus time to determine the degradation kinetics. The half-life can be calculated from the rate constant of degradation.
Protocol 3: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method to separate this compound from its degradation products and quantify its stability.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Acetonitrile with 0.1% formic acid
-
This compound stock solution
-
Degraded this compound sample (e.g., by incubation at high pH or temperature)
Procedure:
-
Method Development:
-
Set the UV detector to monitor at a wavelength where this compound has strong absorbance (e.g., 388 nm).
-
Develop a gradient elution method to separate this compound from its more polar degradation products. A typical gradient might be:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-20 min: 10% B
-
-
Optimize the gradient, flow rate (e.g., 1 mL/min), and column temperature to achieve good peak shape and resolution between this compound and its degradants.
-
-
Stability Study:
-
Prepare solutions of this compound in the desired buffers and incubate them under the test conditions.
-
At specified time points, inject an aliquot of each solution into the HPLC system.
-
Integrate the peak area of this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
-
Plot the percentage of this compound remaining versus time to determine the degradation kinetics and half-life.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for assessing this compound stability.
References
Technical Support Center: Improving Holomycin's Cellular Uptake in Resistant Strains
Welcome to the technical support center for researchers, scientists, and drug development professionals working with holomycin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the cellular uptake of this compound in resistant bacterial strains.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound and what is its mechanism of action?
This compound is a broad-spectrum antibiotic belonging to the dithiolopyrrolone class. It is known to be a prodrug, meaning it is inactive when it enters the bacterial cell and must be converted to its active form.[1] The proposed mechanisms of action for this compound are:
-
RNA Polymerase Inhibition: Early studies suggested that this compound may inhibit bacterial RNA polymerase, thereby halting transcription.[2][3]
-
Metal Chelation: More recent evidence indicates that this compound's primary mechanism of action is the chelation of intracellular metal ions, particularly zinc (Zn²⁺).[1][4] After entering the cell, this compound's disulfide bond is reduced, and the resulting active form of the molecule chelates essential metal cofactors from metalloenzymes, disrupting their function and leading to bacterial growth inhibition.
Q2: What are the known mechanisms of resistance to this compound?
Resistance to this compound, particularly in Gram-negative bacteria, is often multifactorial and can include:
-
Reduced Permeability: The outer membrane of Gram-negative bacteria can act as a barrier, limiting the influx of this compound.
-
Efflux Pumps: Bacteria can actively pump this compound out of the cell before it can reach its target. The primary efflux pumps implicated in this resistance are the AcrAB-TolC pump in Gram-negative bacteria like E. coli and the NorA efflux pump in Gram-positive bacteria like S. aureus.
Experimental Design & Troubleshooting
Q3: I am observing high variability in my Minimum Inhibitory Concentration (MIC) assays with this compound. What could be the cause?
High variability in MIC assays is a common issue. Here are some potential causes and troubleshooting steps:
-
Inoculum Preparation: Inconsistent inoculum density can significantly affect MIC results. Ensure you are using a standardized inoculum prepared from a fresh culture in the logarithmic growth phase.
-
Media Composition: The composition of the growth medium can influence this compound's activity. For instance, this compound has been shown to have a lower MIC in MOPS minimal medium compared to Luria-Bertani (LB) broth. Consistency in media preparation is crucial.
-
This compound Stability: While specific data on this compound's stability in various media is limited, related compounds like β-lactam antibiotics can degrade over the course of an assay. Prepare fresh stock solutions of this compound for each experiment and consider the pH of your media, as it can affect compound stability.
-
Endpoint Reading: Subjective visual determination of growth can lead to variability. Using a plate reader to measure optical density (OD) can provide more objective results. Define a clear threshold for growth inhibition (e.g., 80% reduction in OD compared to the growth control).
-
Precipitation: If this compound precipitates in the assay medium, it will lead to artificially high MIC values. Visually inspect your plates for any signs of precipitation. If this is an issue, you may need to adjust the solvent or the highest concentration tested.
Q4: My experiments to potentiate this compound with an efflux pump inhibitor (EPI) are not showing a significant decrease in MIC. What should I check?
-
EPI Concentration: The concentration of the EPI is critical. It should be used at a sub-inhibitory concentration that does not affect bacterial growth on its own but is sufficient to inhibit the target efflux pump. A preliminary MIC assay for the EPI alone should be performed.
-
Efflux Pump Specificity: Ensure the EPI you are using is active against the primary efflux pump in your bacterial strain (e.g., AcrAB-TolC in E. coli or NorA in S. aureus). Not all EPIs are broad-spectrum.
-
Assay Conditions: The potentiation effect can be dependent on the growth medium and incubation conditions. Ensure these are consistent and optimal for both the bacteria and the activity of the EPI.
-
Alternative Resistance Mechanisms: If efflux is not the primary mechanism of resistance in your strain, then an EPI will have a limited effect. Consider if other resistance mechanisms, such as target modification or enzymatic degradation, might be at play.
Q5: How can I measure the cellular uptake of this compound directly?
Directly quantifying the intracellular concentration of this compound can be achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This is a sensitive method that does not require radiolabeling of the compound. The general workflow involves incubating the bacteria with this compound, separating the cells from the extracellular medium, lysing the cells, and then analyzing the lysate by LC-MS/MS. A detailed protocol is provided in the "Experimental Protocols" section below.
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Against Various Bacterial Strains
| Bacterial Species | Strain | Resistance Profile | MIC (µg/mL) | MIC (µM) | Reference |
| Escherichia coli | K-12 | Wild-type | 0.2 | 0.93 | |
| Escherichia coli | Wild-type | - | 6.86 | 32 | |
| Escherichia coli | ΔtolC | Efflux-deficient | 6.86 | 32 | |
| Vibrio anguillarum | 90-11-287 | - | - | 2.9 - 93 | |
| Staphylococcus aureus | 8325 | - | - | 2.9 - 93 |
Table 2: Potentiation of Antibiotics with Efflux Pump Inhibitors (EPIs) - General Examples
Note: Direct experimental data for this compound potentiation is limited. This table provides examples for other antibiotics to illustrate the expected effect.
| Bacterium | Antibiotic | Efflux Pump Inhibitor (EPI) | Fold Decrease in MIC | Reference |
| E. coli (AcrAB-TolC overexpressing) | Levofloxacin | NMP (100 µg/mL) | 8-16 | |
| P. aeruginosa (MexAB-OprM overexpressing) | Levofloxacin | PAβN (20 µg/mL) | up to 64 | |
| S. aureus (NorA overexpressing) | Ciprofloxacin | Reserpine | 4 | |
| S. aureus (MepA overexpressing) | Ciprofloxacin | Solasodine | 1.6 |
Mandatory Visualizations
Caption: Mechanism of action of this compound as a prodrug that inhibits metalloenzymes.
Caption: Mechanism of antibiotic resistance mediated by efflux pumps.
Caption: Experimental workflow for determining the potentiation of this compound by an EPI.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Resistant bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, pick a few colonies and inoculate into CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (OD₆₀₀ of ~0.5).
-
Dilute the bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution of this compound:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first column of wells, resulting in a 1:2 dilution.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column of dilutions.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted this compound.
-
Include a growth control well (bacteria in CAMHB without this compound) and a sterility control well (CAMHB only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity). This can be determined by eye or by measuring the OD₆₀₀ with a plate reader.
-
Protocol 2: this compound Potentiation Assay with an Efflux Pump Inhibitor (EPI)
Materials:
-
All materials from Protocol 1
-
Efflux Pump Inhibitor (EPI) stock solution (e.g., PAβN or reserpine)
Procedure:
-
Determine the MIC of the EPI:
-
Follow Protocol 1 to determine the MIC of the EPI alone against the resistant bacterial strain.
-
-
Prepare Media with Sub-inhibitory EPI:
-
Prepare CAMHB containing the EPI at a sub-inhibitory concentration (typically 1/4 or 1/2 of its MIC).
-
-
Perform this compound MIC Assay:
-
Follow Protocol 1 for the MIC determination of this compound, but use the CAMHB containing the sub-inhibitory concentration of the EPI for all dilutions and as the growth medium.
-
-
Data Analysis:
-
Compare the MIC of this compound in the presence and absence of the EPI.
-
Calculate the fold decrease in MIC: Fold Decrease = MIC (this compound alone) / MIC (this compound + EPI). A fold decrease of ≥4 is generally considered significant potentiation.
-
Protocol 3: Quantification of Intracellular this compound by LC-MS/MS
This protocol is a general guide and may require optimization for your specific equipment and bacterial strain.
Materials:
-
Resistant bacterial strain
-
This compound
-
Growth medium (e.g., MOPS minimal medium)
-
Silicone oil
-
Lysis buffer (e.g., acetonitrile/methanol/water mixture)
-
LC-MS/MS system
Procedure:
-
Bacterial Culture and Treatment:
-
Grow a culture of the resistant bacteria to mid-log phase.
-
Add this compound at a desired concentration and incubate for a specific time (e.g., 30 minutes).
-
-
Separation of Bacteria from Media:
-
Layer a sample of the bacterial culture on top of silicone oil in a microcentrifuge tube.
-
Centrifuge to pellet the bacteria, which will pass through the oil layer, effectively separating them from the extracellular medium.
-
-
Cell Lysis and Extraction:
-
Remove the supernatant and the oil layer.
-
Resuspend the bacterial pellet in a cold lysis buffer to lyse the cells and extract the intracellular contents, including this compound.
-
Centrifuge to pellet the cell debris.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant containing the intracellular this compound using a validated LC-MS/MS method.
-
Develop a standard curve using known concentrations of this compound to quantify the amount in your samples.
-
-
Data Normalization:
-
Normalize the quantified intracellular this compound concentration to the number of bacterial cells or the total protein content of the pellet to allow for comparison between different conditions.
-
References
- 1. pnas.org [pnas.org]
- 2. The AcrAB-TolC Efflux Pump Contributes to Multidrug Resistance in the Nosocomial Pathogen Enterobacter aerogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial properties and mode of action of the pyrrothine this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemoproteomics Reveals Disruption of Metal Homeostasis and Metalloproteins by the Antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing conditions for Holomycin activity in different growth media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize the experimental conditions for holomycin activity in different growth media.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound, presented in a question-and-answer format.
Issue 1: Inconsistent or No this compound Activity Observed
-
Question: Why am I seeing variable or no antibacterial activity with this compound, especially when switching between different growth media?
-
Answer: this compound's activity is highly dependent on the composition of the growth medium, particularly the concentration of metal ions like zinc. This compound is a prodrug that, once inside the bacterial cell, is reduced to its active form, which then chelates intracellular zinc.[1][2][3] Rich media, such as Luria-Bertani (LB) broth, often contain higher concentrations of zinc, which can interfere with this compound's mechanism of action. In contrast, minimal media like MOPS minimal medium allow for better control of metal ion content and typically result in lower Minimum Inhibitory Concentrations (MICs) for this compound.[4][5]
-
Troubleshooting Steps:
-
Medium Selection: Whenever possible, use a minimal medium with a defined concentration of essential metals to ensure consistent this compound activity. If a rich medium is necessary, be aware that higher concentrations of this compound may be required.
-
Zinc Concentration: The concentration of zinc in the medium has been shown to negatively correlate with this compound production and activity. If you suspect high zinc levels in your medium are interfering with your results, consider using a chelator to reduce the bioavailable zinc or switching to a medium with a lower zinc concentration.
-
pH of the Medium: The stability and activity of many antibiotics are pH-dependent. Ensure the pH of your growth medium is consistent across experiments, ideally within the range of 7.2-7.4 for standard bacterial growth.
-
Inoculum Preparation: Standardize your bacterial inoculum to a 0.5 McFarland standard to ensure consistent cell density in your assays.
-
-
Issue 2: Difficulty in Obtaining Reproducible MIC Values
-
Question: My Minimum Inhibitory Concentration (MIC) results for this compound are not reproducible. What could be the cause?
-
Answer: Reproducibility issues in MIC assays can stem from several factors, from the preparation of the antibiotic stock solution to the final incubation conditions.
-
Troubleshooting Steps:
-
This compound Stock Solution: Prepare this compound stock solutions in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials and store them at -20°C for long-term use to avoid repeated freeze-thaw cycles.
-
Serial Dilutions: When preparing the serial dilutions for the MIC assay, ensure thorough mixing at each step to achieve accurate concentrations.
-
Incubation Conditions: Maintain a consistent incubation temperature (typically 37°C for most bacteria) and duration (usually 18-24 hours). Variations in these parameters can significantly impact bacterial growth and, consequently, the apparent MIC.
-
Aeration: The level of aeration can influence the metabolic state of the bacteria and the production of certain antibiotics. For microplate-based assays, ensure consistent shaking or use plates with lids that allow for adequate gas exchange.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling and use of this compound in experimental settings.
-
Question 1: How should I prepare and store this compound stock solutions?
-
Answer: this compound powder should be dissolved in a solvent such as DMSO to create a stock solution. It is recommended to prepare a concentrated stock solution (e.g., 10 mg/mL), filter-sterilize it, and then store it in small aliquots at -20°C for long-term storage. For short-term storage, the stock solution can be kept at 4°C for a limited time, but prolonged storage at this temperature is not recommended due to the potential for degradation.
-
-
Question 2: What is the proposed mechanism of action for this compound?
-
Answer: this compound is believed to function as a prodrug. After entering the bacterial cell, its disulfide bond is reduced, converting it into an active chelator of intracellular metal ions, particularly zinc. This sequestration of zinc disrupts the function of essential metalloenzymes, leading to the inhibition of cellular processes like RNA synthesis.
-
-
Question 3: In which type of growth medium is this compound most active?
-
Answer: this compound generally exhibits higher activity (lower MIC values) in minimal media with controlled metal content, such as MOPS minimal medium, compared to rich media like LB broth. This is because the higher concentration of zinc and other metal ions in rich media can interfere with this compound's zinc chelation mechanism.
-
-
Question 4: Are there any known resistance mechanisms to this compound?
-
Answer: Some bacteria that produce this compound have developed self-protection mechanisms, such as modifying the antibiotic intracellularly through methylation or the formation of heterodimers.
-
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Various Bacteria in Different Growth Media
| Bacterial Species | Growth Medium | MIC (µg/mL) | Reference |
| Escherichia coli | MOPS Minimal Medium | 0.1 - 1 | |
| Staphylococcus aureus | Iso-Sensitest Medium | 2 - 8 | |
| Pseudomonas aeruginosa | Blood Agar Base | 16 - 64 | |
| Photobacterium galatheae | Marine Minimal Medium | ~0.6 - 20 (converted from µM) |
Note: MIC values can vary depending on the specific strain and experimental conditions.
Experimental Protocols
1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the MIC of an antimicrobial agent.
-
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial culture in the desired growth phase
-
Appropriate sterile growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth or a defined minimal medium)
-
This compound stock solution (in DMSO)
-
Sterile diluent (e.g., growth medium or sterile water)
-
Spectrophotometer or McFarland standards
-
Incubator
-
-
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted inoculum in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of this compound Dilutions:
-
Add 100 µL of sterile growth medium to all wells of a 96-well plate.
-
In the first well of a row, add a specific volume of the this compound stock solution to achieve twice the highest desired final concentration.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row. Discard 100 µL from the last well containing this compound.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Include a growth control well (medium with inoculum, no this compound) and a sterility control well (medium only).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth (i.e., the first clear well).
-
-
2. RNA Synthesis Inhibition Assay
This assay measures the effect of this compound on RNA synthesis by monitoring the incorporation of a radiolabeled precursor.
-
Materials:
-
Bacterial culture in logarithmic growth phase
-
Appropriate growth medium
-
This compound solution
-
Radiolabeled uridine (e.g., [³H]-uridine)
-
Trichloroacetic acid (TCA), ice-cold
-
Glass fiber filters
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
-
Procedure:
-
Cell Culture and Treatment:
-
Grow the bacterial culture to the mid-logarithmic phase.
-
Add the radiolabeled uridine to the culture and incubate for a short period to allow for its uptake and incorporation into RNA.
-
Add this compound at the desired concentration (a positive control inhibitor of RNA synthesis, such as rifampicin, should also be included).
-
Take samples at various time points after the addition of this compound.
-
-
Precipitation and Filtration:
-
To each sample, add an equal volume of ice-cold TCA to precipitate macromolecules, including RNA.
-
Incubate on ice for at least 30 minutes.
-
Collect the precipitate by vacuum filtration through a glass fiber filter.
-
Wash the filters with cold TCA and then with ethanol to remove unincorporated radiolabel.
-
-
Quantification:
-
Place the dried filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the incorporated radioactivity (counts per minute, CPM) against time for each treatment. A decrease in the rate of incorporation in the this compound-treated samples compared to the untreated control indicates inhibition of RNA synthesis.
-
-
Mandatory Visualizations
Caption: this compound's mechanism of action.
Caption: Broth microdilution MIC workflow.
References
- 1. This compound Supplier | CAS 488-04-0 | AOBIOUS [aobious.com]
- 2. Chemoproteomics Reveals Disruption of Metal Homeostasis and Metalloproteins by the Antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemoproteomics Reveals Disruption of Metal Homeostasis and Metalloproteins by the Antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an Antibiotic Secondary Metabolite, Is Required for Biofilm Formation by the Native Producer Photobacterium galatheae S2753 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an Antibiotic Secondary Metabolite, Is Required for Biofilm Formation by the Native Producer Photobacterium galatheae S2753 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Holomycin and Rifampicin: Unraveling Two Distinct Mechanisms of Bacterial Inhibition
In the landscape of antimicrobial agents, understanding the precise mechanism of action is paramount for effective therapeutic use and the development of new drugs to combat rising antibiotic resistance. This guide provides a detailed comparison of two potent antibiotics, Holomycin and Rifampicin, focusing on their distinct molecular mechanisms. While both ultimately disrupt essential bacterial processes, their pathways to achieving this are fundamentally different. Rifampicin acts as a direct inhibitor of transcription, whereas compelling recent evidence reveals this compound functions as a pro-drug, disrupting cellular metal homeostasis.
Executive Summary
| Feature | This compound | Rifampicin |
| Primary Target | Metalloenzymes | DNA-dependent RNA polymerase (RNAP) |
| Mechanism of Action | Pro-drug activated by intracellular reduction to a metal-chelating dithiol, leading to disruption of metal homeostasis and inhibition of metalloenzymes.[1][2] | Binds to the β-subunit of bacterial RNA polymerase, sterically blocking the path of the elongating RNA transcript and inhibiting the initiation of transcription.[3][4] |
| Effect on RNA Synthesis | Indirect inhibition in whole cells, but weak to no direct inhibition of purified RNA polymerase in vitro.[1] | Potent and direct inhibition of RNA synthesis. |
| Antibacterial Spectrum | Broad-spectrum, including Gram-positive and Gram-negative bacteria. | Broad-spectrum, particularly effective against Mycobacteria, as well as other Gram-positive and Gram-negative bacteria. |
Mechanism of Action: A Tale of Two Strategies
The fundamental difference in the mechanism of action between this compound and Rifampicin lies in their molecular targets and how they engage with the bacterial cellular machinery.
This compound: A Pro-Drug Targeting Metal Homeostasis
Initial investigations into this compound's mechanism suggested that it, like Rifampicin, directly inhibited RNA synthesis. However, this hypothesis was challenged by in vitro studies demonstrating only weak inhibition of purified E. coli RNA polymerase at concentrations significantly higher than its minimum inhibitory concentration (MIC).
Current research now strongly supports a pro-drug mechanism for this compound. Upon entering the bacterial cell, the disulfide bond in the this compound molecule is reduced, likely by cellular reductases and small-molecule thiols, to its active dithiol form, referred to as reduced this compound. This reduced form is a high-affinity chelator of divalent metal ions, particularly zinc (Zn²⁺).
The sequestration of intracellular zinc disrupts the delicate metal homeostasis of the bacterium, leading to the inhibition of a variety of essential zinc-dependent metalloenzymes. This disruption of multiple metabolic pathways is believed to be the primary basis for this compound's antibacterial activity. While early experiments observed an inhibition of RNA synthesis in whole cells, this is now thought to be a downstream consequence of the widespread disruption of cellular processes caused by metal chelation, rather than direct inhibition of RNA polymerase.
dot
Rifampicin: A Direct Inhibitor of Transcription Initiation
In contrast to the indirect mechanism of this compound, Rifampicin's mode of action is well-characterized as a direct inhibitor of bacterial DNA-dependent RNA polymerase (RNAP). It specifically binds to the β-subunit of the RNAP enzyme in a pocket within the DNA/RNA channel. This binding does not affect the initial formation of the phosphodiester bond but physically blocks the elongation of the nascent RNA chain beyond a length of 2-3 nucleotides. By preventing the transcript from extending, Rifampicin effectively halts the initiation phase of transcription.
This steric hindrance prevents the synthesis of messenger RNA (mRNA) and, consequently, the production of essential bacterial proteins, leading to cell death. A key feature of Rifampicin's efficacy is its high selectivity for prokaryotic RNAP, with significantly lower affinity for the mammalian counterpart, which contributes to its favorable therapeutic index.
dot
Quantitative Data Comparison
The differing mechanisms of this compound and Rifampicin are reflected in their in vitro activities against their respective targets and their overall antibacterial efficacy.
| Parameter | This compound / Reduced this compound | Rifampicin | Reference |
| Target | Metalloenzymes | RNA Polymerase | |
| IC₅₀ (E. coli RNAP) | >100 µM (Reduced this compound, <20% inhibition) | ~0.02 µg/mL (~24 nM) | |
| IC₅₀ (NDM-1 Metallo-β-lactamase) | 110-153 nM (Reduced this compound) | Not Applicable | |
| MIC (Staphylococcus aureus) | 4 µg/mL | Not specified in provided results | |
| MIC (Escherichia coli) | 8-16 µM | Not specified in provided results |
Experimental Protocols
The elucidation of these distinct mechanisms of action relies on a variety of key experimental techniques.
Macromolecular Synthesis Assay
This assay is used to determine which major cellular synthesis pathways (DNA, RNA, protein, cell wall, and lipid synthesis) are inhibited by an antibiotic.
-
Principle: Bacterial cultures are incubated with the test compound and specific radiolabeled precursors for each macromolecular pathway (e.g., [³H]uridine for RNA, [³H]thymidine for DNA, [³H]leucine for protein). The incorporation of these precursors into their respective macromolecules is measured over time. A potent inhibitor of a specific pathway will significantly reduce the incorporation of the corresponding radiolabeled precursor.
-
Protocol Outline:
-
Grow a bacterial culture to the mid-logarithmic phase.
-
Aliquot the culture into separate tubes.
-
Add the test antibiotic (e.g., this compound or Rifampicin) and a known control inhibitor for each pathway (e.g., ciprofloxacin for DNA synthesis, Rifampicin for RNA synthesis).
-
Add the respective radiolabeled precursor to each tube.
-
Incubate the tubes and take samples at various time points.
-
Precipitate the macromolecules using trichloroacetic acid (TCA).
-
Collect the precipitate on filters and wash to remove unincorporated precursors.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Plot the incorporated radioactivity over time to determine the inhibitory effect of the compound on each pathway.
-
In Vitro Transcription Assay
This cell-free assay directly measures the effect of a compound on the activity of purified RNA polymerase.
-
Principle: Purified RNA polymerase is incubated with a DNA template, ribonucleotide triphosphates (rNTPs, one of which is radiolabeled, e.g., α-³²P-UTP), and the test compound. The synthesis of RNA is quantified by measuring the incorporation of the radiolabeled nucleotide into the transcript.
-
Protocol Outline:
-
Combine purified RNA polymerase holoenzyme with a DNA template containing a promoter sequence.
-
Incubate to allow the formation of the open promoter complex.
-
Add the test compound (e.g., this compound or Rifampicin) at various concentrations.
-
Initiate transcription by adding a mixture of rNTPs, including one radiolabeled rNTP.
-
Allow the reaction to proceed for a defined period.
-
Stop the reaction and separate the synthesized RNA transcripts from unincorporated nucleotides, typically by gel electrophoresis.
-
Visualize and quantify the radiolabeled RNA transcripts to determine the extent of inhibition.
-
dot
Metal Chelation Assay
These assays are crucial for demonstrating the metal-binding properties of compounds like reduced this compound.
-
Principle: A common method involves a competition assay with a colorimetric metal indicator, such as 4-(2-pyridylazo)resorcinol (PAR). PAR forms a colored complex with zinc. If a test compound has a higher affinity for zinc, it will sequester the metal from the PAR-zinc complex, leading to a decrease in the characteristic absorbance of the complex.
-
Protocol Outline:
-
Prepare a solution of a zinc-PAR complex with a known absorbance at a specific wavelength.
-
Add increasing concentrations of the test compound (e.g., reduced this compound).
-
Monitor the change in absorbance of the solution. A decrease in absorbance indicates that the test compound is chelating zinc and displacing it from PAR.
-
The binding affinity can be calculated from the concentration-dependent changes in absorbance.
-
β-Galactosidase Induction Assay
This in vivo assay can be used to study the effect of an antibiotic on gene expression in bacterial cells.
-
Principle: The lacZ gene, which encodes the enzyme β-galactosidase, is often used as a reporter gene. In the presence of an inducer like lactose or IPTG, the lac operon is transcribed, leading to the production of β-galactosidase. The activity of this enzyme can be easily measured using a colorless substrate, o-nitrophenyl-β-D-galactopyranoside (ONPG), which is cleaved by β-galactosidase to produce a yellow product, o-nitrophenol. The rate of yellow color formation is proportional to the amount of active enzyme.
-
Protocol Outline:
-
Grow bacterial cells containing the lacZ gene to the mid-log phase.
-
Induce the expression of β-galactosidase by adding an inducer.
-
Simultaneously, treat the cells with the test antibiotic.
-
At various time points, take samples of the cell culture.
-
Permeabilize the cells to allow the entry of ONPG.
-
Add ONPG and incubate.
-
Stop the reaction and measure the absorbance of the yellow product at 420 nm.
-
Calculate the β-galactosidase activity (in Miller units) to determine the effect of the antibiotic on transcription and translation.
-
Conclusion
This compound and Rifampicin represent two distinct and elegant solutions that nature has evolved to inhibit bacterial growth. Rifampicin's direct and potent inhibition of RNA polymerase has made it a cornerstone of tuberculosis therapy for decades. In contrast, the more recently elucidated mechanism of this compound as a metal-chelating pro-drug highlights a different, yet equally effective, strategy of disrupting fundamental cellular processes by targeting metal homeostasis. This understanding not only clarifies the activity of this class of dithiolopyrrolone antibiotics but also opens new avenues for the development of novel antimicrobial agents that exploit this unique mechanism of action. For researchers and drug development professionals, the comparison of these two antibiotics underscores the diverse and complex nature of antibiotic-bacterial interactions and the importance of detailed mechanistic studies in the ongoing fight against infectious diseases.
References
Efficacy of Holomycin compared to other broad-spectrum antibiotics
For Researchers, Scientists, and Drug Development Professionals
Holomycin, a member of the dithiolopyrrolone class of natural antibiotics, presents a compelling case for renewed interest in the search for novel antimicrobial agents. Possessing a unique bicyclic core structure containing a reactive disulfide bond, this compound exhibits broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria.[1][2][3] This guide provides an objective comparison of this compound's efficacy with other broad-spectrum antibiotics, supported by experimental data, detailed methodologies, and visualizations of its mechanism of action.
Efficacy and Comparative Performance
This compound demonstrates significant inhibitory activity against various bacterial species. Its efficacy, as measured by the minimum inhibitory concentration (MIC), is comparable to or, in some cases, superior to other established antibiotics.
Minimum Inhibitory Concentration (MIC) Data
The following table summarizes the MIC values of this compound against several bacterial strains and provides a comparison with other broad-spectrum antibiotics. Lower MIC values indicate greater potency.
| Bacterial Strain | This compound (µg/mL) | Rifampin (µg/mL) | Mupirocin (µM) | Thiomarinol A (µM) |
| Escherichia coli BW25113 | 32[4] | - | 510[4] | 4 |
| Staphylococcus aureus COL | 16 | - | 0.25 | 0.002 |
| Staphylococcus aureus 8325-4 | 0.1 - 1 | Present (no value) | - | - |
| Enterobacter cloacae | >64 | - | - | - |
| Morganella morganii | >64 | - | - | - |
| Pseudomonas aeruginosa | >64 | - | - | - |
Note: MIC values can vary depending on the specific strain and the experimental conditions used.
Mechanism of Action: From RNA Polymerase Inhibition to Metal Chelation
The understanding of this compound's mechanism of action has evolved significantly. Initial studies suggested that this compound, like its analog thiolutin, acted by directly inhibiting bacterial RNA polymerase, specifically by targeting the elongation step of transcription. However, subsequent in vitro experiments revealed that this compound is only a weak inhibitor of purified E. coli RNA polymerase, requiring concentrations much higher than its MIC to show an effect.
The current scientific consensus points to a more intricate mechanism where this compound functions as a prodrug. Upon entering the bacterial cell, the disulfide bond in the this compound molecule is reduced, likely by intracellular thiols. This reduction converts this compound into its active dithiol form. The reduced this compound then acts as a potent chelator of intracellular metal ions, with a particularly high affinity for zinc (Zn²⁺).
By sequestering essential metal cofactors like zinc, this compound disrupts the function of numerous metalloenzymes that are crucial for vital cellular processes. This disruption of metal homeostasis leads to a cascade of downstream effects, ultimately inhibiting bacterial growth. This metal chelation model explains the broad-spectrum activity and the pleiotropic effects observed in bacteria treated with this compound.
References
- 1. Antimicrobial Properties and Mode of Action of the Pyrrothine this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial properties and mode of action of the pyrrothine this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Hybrid Antibiotic Thiomarinol A Overcomes Intrinsic Resistance in Escherichia coli Using a Privileged Dithiolopyrrolone Moiety - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Holomycin and its Inhibitory Effect on Bacterial RNA Polymerase
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of holomycin's performance as a putative RNA polymerase inhibitor against established alternatives. Experimental data is presented to validate its mechanism of action, alongside detailed protocols for key assays.
Overview: The Evolving Understanding of this compound's Mechanism of Action
This compound, a member of the dithiolopyrrolone class of antibiotics, has historically been considered an inhibitor of bacterial RNA polymerase (RNAP). Early studies indicated that it rapidly inhibits RNA synthesis in whole bacterial cells. However, subsequent in vitro studies have revealed that this compound is a weak inhibitor of purified E. coli RNA polymerase.[1][2] More recent research has illuminated a different primary mechanism of action: this compound acts as a prodrug that, upon entering the bacterial cell and being reduced, functions as a potent zinc chelator. This chelation disrupts essential metal homeostasis, leading to the inhibition of various metalloenzymes and contributing significantly to its antimicrobial effect.[3] In contrast, classic antibiotics like rifampicin directly bind to and inhibit bacterial RNA polymerase with high specificity and potency.[4][5]
This guide compares this compound with the well-characterized RNAP inhibitor, rifampicin, and its structural analog, thiolutin, to provide a clearer perspective on its true inhibitory effects.
Comparative Performance: Inhibition of E. coli RNA Polymerase
The following table summarizes the in vitro inhibitory activity of this compound, rifampicin, and thiolutin against E. coli RNA polymerase.
| Compound | Class | Target | In Vitro IC50 (E. coli RNAP) | Primary Mechanism of Action |
| This compound | Dithiolopyrrolone | Disputed; primarily metalloenzymes | > 100 µM (<20% inhibition at 100 µM) | Zinc Chelation, Disruption of Metal Homeostasis |
| Rifampicin | Rifamycin | Bacterial RNA Polymerase β-subunit | ~0.02 µg/mL (~0.024 µM) | Direct inhibition of transcription initiation |
| Thiolutin | Dithiolopyrrolone | Disputed; Eukaryotic RNAP II | Weak inhibitor of prokaryotic RNAP in vitro | Zinc Chelation; Direct inhibition of eukaryotic RNAP II under specific conditions |
Data Interpretation: The data clearly indicates that this compound is a significantly weaker inhibitor of E. coli RNA polymerase in a cell-free system compared to rifampicin. The high concentration of this compound required to achieve even minimal inhibition suggests that direct interaction with RNA polymerase is unlikely to be its primary mode of antibacterial action. Rifampicin, on the other hand, demonstrates potent and specific inhibition at nanomolar concentrations.
Visualizing the Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways for this compound and the established mechanism for rifampicin.
Experimental Protocols
This section details a representative protocol for an in vitro transcription inhibition assay to validate the effect of a compound on bacterial RNA polymerase.
In Vitro E. coli RNA Polymerase Transcription Inhibition Assay
Objective: To quantify the inhibitory effect of a test compound on the transcription activity of E. coli RNA polymerase in a cell-free system.
Materials:
-
E. coli RNA polymerase holoenzyme (σ⁷⁰)
-
Linear DNA template with a known promoter (e.g., T7A1 or λ PR) and a transcribed region of defined length.
-
Ribonucleoside triphosphates (ATP, GTP, CTP, UTP)
-
[α-³²P]UTP (for radiolabeling)
-
Transcription Buffer (e.g., 40 mM Tris-HCl pH 7.9, 150 mM KCl, 10 mM MgCl₂, 10 mM DTT, 0.1 mg/mL BSA)
-
Stop Solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Test compounds (this compound, Rifampicin) dissolved in a suitable solvent (e.g., DMSO)
-
Denaturing polyacrylamide gel (e.g., 8% polyacrylamide, 7 M urea)
-
Phosphor screen and imaging system
Procedure:
-
Reaction Setup:
-
On ice, prepare a master mix containing transcription buffer, DNA template, ATP, GTP, and CTP.
-
Aliquot the master mix into individual reaction tubes.
-
Add the test compound at various concentrations to the respective tubes. Include a vehicle control (e.g., DMSO) and a positive control (Rifampicin).
-
Add E. coli RNAP holoenzyme to each tube and incubate at 37°C for 15 minutes to allow for open promoter complex formation.
-
-
Transcription Initiation and Elongation:
-
Initiate transcription by adding a mix of UTP and [α-³²P]UTP to each reaction tube.
-
Allow the reaction to proceed at 37°C for a defined period (e.g., 10-20 minutes).
-
-
Reaction Termination:
-
Stop the reactions by adding an equal volume of Stop Solution.
-
Heat the samples at 95°C for 5 minutes to denature the RNA transcripts.
-
-
Analysis:
-
Separate the radiolabeled RNA transcripts by size using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Dry the gel and expose it to a phosphor screen.
-
Visualize and quantify the radioactive bands corresponding to the full-length transcript using a phosphor imager.
-
-
Data Interpretation:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration at which 50% of transcription is inhibited).
-
Conclusion
The experimental evidence strongly suggests that this compound's primary antibacterial mechanism is not the direct inhibition of RNA polymerase. While it does affect RNA synthesis in vivo, this is likely an indirect consequence of its potent zinc chelation activity, which disrupts the function of numerous essential metalloenzymes. For researchers seeking a direct and potent inhibitor of bacterial RNA polymerase for experimental or therapeutic purposes, rifampicin remains a superior and well-validated choice. This compound, however, represents an interesting class of antibiotics that target bacterial metal homeostasis, a mechanism that could be further explored for the development of novel antimicrobial agents.
References
- 1. Antimicrobial Properties and Mode of Action of the Pyrrothine this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial properties and mode of action of the pyrrothine this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Structural basis for rifamycin resistance of bacterial RNA polymerase by the three most clinically important RpoB mutations found in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rifamycin inhibition of WT and Rif-resistant Mycobacterium tuberculosis and Escherichia coli RNA polymerases in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating cross-resistance between Holomycin and other antibiotics
For Researchers, Scientists, and Drug Development Professionals
Holomycin, a dithiolopyrrolone antibiotic, has garnered interest for its broad-spectrum activity against a variety of bacteria, including drug-resistant strains. Understanding its potential for cross-resistance with other antibiotics is crucial for its development as a therapeutic agent. This guide provides a comparative analysis of this compound's performance, supported by available experimental data, and outlines the methodologies for assessing cross-resistance.
Comparative Efficacy of this compound
This compound exhibits a wide range of activity against both Gram-positive and Gram-negative bacteria. Its efficacy, as measured by the Minimum Inhibitory Concentration (MIC), varies across different bacterial species.
This compound Activity Against Various Bacterial Strains
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 0.1 - 1 | [1] |
| Streptococcus pneumoniae | 0.1 - 1 | [1] |
| Haemophilus influenzae | 2 - 8 | [1] |
| Moraxella catarrhalis | 2 - 8 | [1] |
| Escherichia coli | 2 - 8 | [1] |
| Enterobacter cloacae | 16 - 64 | |
| Morganella morganii | 16 - 64 | |
| Pseudomonas aeruginosa | 16 - 64 |
Comparative Activity of this compound and Related Compounds in E. coli
A study comparing this compound with the antibiotic mupirocin and a hybrid molecule, thiomarinol A, provides insights into its activity against different strains of Escherichia coli.
| Compound | E. coli BW25113 (Wild-type) MIC (µM) | E. coli ΔtolC (Efflux pump mutant) MIC (µM) | E. coli ΔompA (Outer membrane mutant) MIC (µM) | E. coli ΔtolC-Pore (Efflux/Porin mutant) MIC (µM) | Reference |
| This compound | 32 | 16 | 16 | 8 | |
| Mupirocin | 510 | >510 | 128 | 32 | |
| Thiomarinol A | 4 | 0.5 | 1 | 0.25 |
These data suggest that efflux pumps and outer membrane composition play a role in bacterial susceptibility to this compound. The increased activity against mutant strains indicates that this compound is subject to these common resistance mechanisms.
Investigating Cross-Resistance: Experimental Protocols
The potential for cross-resistance between this compound and other antibiotics can be investigated using established microbiological techniques. The core principle is to determine if resistance to one antibiotic confers resistance to another.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. It is a fundamental measure of antibiotic susceptibility.
Protocol: Broth Microdilution Method
-
Preparation of Antibiotic Solutions: Prepare a series of twofold dilutions of this compound and the comparator antibiotics in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Culture the bacterial strains to be tested overnight. Dilute the cultures to a standardized concentration (e.g., 5 x 10^5 colony-forming units (CFU)/mL).
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity.
Cross-Resistance Testing
To assess cross-resistance, bacterial strains with known resistance to specific antibiotics are tested for their susceptibility to this compound, and vice-versa.
Protocol: Agar Disk Diffusion Method
-
Inoculum Preparation: Prepare a standardized suspension of the test bacterium.
-
Plate Inoculation: Evenly spread the bacterial suspension onto the surface of an agar plate (e.g., Mueller-Hinton agar).
-
Disk Application: Place paper disks impregnated with known concentrations of this compound and other antibiotics onto the agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the area around the disk where bacterial growth is prevented). A smaller zone of inhibition indicates greater resistance. By comparing the zone diameters for different antibiotics across various resistant strains, patterns of cross-resistance can be identified.
Visualizing the Mechanisms and Workflows
Understanding the cellular pathways affected by this compound and the experimental procedures for studying resistance is crucial. The following diagrams, generated using the DOT language, illustrate these concepts.
Caption: Experimental workflow for assessing antibiotic cross-resistance.
Caption: Proposed mechanisms of action and resistance to this compound.
Conclusion
The available data indicates that this compound is a potent antibiotic with a broad spectrum of activity. Its effectiveness against strains with mutations in genes like rpoB (conferring rifampin resistance) suggests a lack of cross-resistance with this particular antibiotic. However, its susceptibility to efflux and reduced uptake due to outer membrane modifications points to potential cross-resistance with other antibiotics that are affected by these general resistance mechanisms.
Further dedicated studies are required to systematically evaluate the cross-resistance profile of this compound against a comprehensive panel of clinically relevant antibiotics. The experimental protocols outlined in this guide provide a framework for conducting such investigations, which will be essential for positioning this compound in the current landscape of antimicrobial therapies.
References
A Comparative Guide to Holomycin and Other Natural Product Transcription Inhibitors
For researchers and drug development professionals, the inhibition of transcription is a critical area of study, offering potential therapeutic avenues for a host of diseases, including cancer and bacterial infections. Natural products have long been a rich source of compounds that modulate this fundamental cellular process. This guide provides an objective comparison of holomycin with other prominent natural product transcription inhibitors, supported by experimental data and detailed methodologies.
Overview of this compound and Selected Comparators
This compound is a member of the dithiolopyrrolone class of antibiotics, known for its broad-spectrum antibacterial activity. Its mechanism of action, while complex and still under investigation, involves the inhibition of RNA synthesis. This guide compares this compound and its close analog thiolutin with three well-characterized transcription inhibitors from different chemical classes: rifampicin, actinomycin D, and triptolide. These compounds, while all targeting transcription, do so through distinct molecular mechanisms, offering a diverse toolkit for researchers.
Comparative Analysis of Transcription Inhibitors
The following table summarizes the key characteristics and quantitative data for this compound and the selected natural product transcription inhibitors. It is important to note that inhibitory concentrations can vary significantly based on the experimental system (e.g., cell-free vs. cell-based assays), the specific cell line or organism, and the assay conditions.
| Feature | This compound | Thiolutin | Rifampicin | Actinomycin D | Triptolide |
| Chemical Class | Dithiolopyrrolone | Dithiolopyrrolone | Ansamycin | Polypeptide-Lactone | Diterpenoid Triepoxide |
| Primary Target | RNA Polymerase (indirectly) | RNA Polymerase (indirectly/directly) | Bacterial DNA-dependent RNA polymerase (β-subunit) | DNA (G-C rich regions) | Transcription Factor IIH (TFIIH) (XPB subunit) |
| Mechanism of Action | Metal chelation after intracellular reduction, leading to disruption of metalloenzymes including RNA polymerase. | Metal chelation and potential direct inhibition of RNA Polymerase II under specific conditions. | Binds to the β-subunit of bacterial RNA polymerase, sterically blocking the path of the elongating RNA transcript. | Intercalates into double-stranded DNA, preventing RNA polymerase from transcribing the DNA template. | Covalently binds to the XPB subunit of TFIIH, inhibiting its ATPase activity and leading to the degradation of RNA Polymerase II. |
| Effect on Transcription | Inhibition of RNA synthesis. | Inhibition of RNA synthesis. | Inhibition of transcription initiation/early elongation. | Inhibition of transcription elongation. | Inhibition of transcription initiation and elongation. |
| Selectivity | Broad-spectrum antibacterial. | Broad-spectrum antibacterial and some eukaryotic activity. | Prokaryotic-specific. | Prokaryotic and Eukaryotic. | Eukaryotic (primarily RNA Pol II). |
| Reported IC₅₀/EC₅₀/MIC | MICs for bacteria are in the µg/mL range.[1] | MICs for bacteria are in the µg/mL range.[1] | EC₅₀: ~20 nM (for E. coli RNAP).[2] | IC₅₀: 60 ng/mL (RNA synthesis, K562 cells)[3]; 0.4 nM (G1 cell cycle arrest)[4]. | IC₅₀: ~12 nM (antiproliferative, NCI-60); 62 nM (RNA synthesis, HeLa cells); 200 nM (RNAPII transcription). |
Detailed Mechanisms of Action and Signaling Pathways
This compound and Thiolutin: A Complex Mechanism of Metal Chelation
The primary mechanism of action for this compound and thiolutin is believed to be indirect, initiated by their intracellular reduction. Both are considered pro-drugs that require the reduction of their intramolecular disulfide bond to an active dithiol form. This reduced form is a potent metal chelator, particularly for zinc ions (Zn²⁺). By sequestering essential metal cofactors, these compounds can inhibit a variety of metalloenzymes, including RNA polymerase, thereby halting transcription. Recent evidence also suggests that under specific in vitro conditions, including the presence of manganese ions (Mn²⁺) and a reducing agent, thiolutin can directly inhibit RNA Polymerase II.
Rifampicin: Specific Inhibition of Bacterial RNA Polymerase
Rifampicin's mechanism is well-defined and serves as a classic example of targeted antibiotic action. It specifically binds to a pocket in the β-subunit of bacterial DNA-dependent RNA polymerase. This binding site is located within the DNA/RNA channel, and the presence of rifampicin creates a physical barrier that prevents the extension of the nascent RNA chain beyond a length of 2-3 nucleotides, effectively halting transcription at the initiation or very early elongation stage. Its high specificity for the bacterial enzyme makes it ineffective against eukaryotic RNA polymerases.
Actinomycin D: DNA Intercalation to Block Transcription
Actinomycin D acts directly on the DNA template. Its planar phenoxazone ring intercalates between adjacent guanine-cytosine base pairs in double-stranded DNA. This binding distorts the DNA helix, creating a physical impediment that stalls the progression of RNA polymerase along the DNA strand, thereby inhibiting transcription elongation. This mechanism is not specific to prokaryotic or eukaryotic cells, making actinomycin D a potent transcription inhibitor in a wide range of organisms.
Triptolide: Targeting the General Transcription Machinery
Triptolide exhibits a highly specific mechanism of action in eukaryotes by targeting the general transcription factor TFIIH. It forms a covalent bond with the XPB subunit of TFIIH, which possesses DNA-dependent ATPase activity essential for unwinding the DNA at the transcription start site. By inhibiting XPB's ATPase function, triptolide prevents transcription initiation. Furthermore, this interaction leads to the hyperphosphorylation and subsequent proteasome-dependent degradation of Rpb1, the largest subunit of RNA polymerase II, effectively shutting down transcription.
Experimental Protocols
A common method to assess the activity of transcription inhibitors is to measure the incorporation of radiolabeled nucleotides into newly synthesized RNA. The following is a generalized protocol for a cell-based transcription inhibition assay.
Generalized Protocol: [³H]-Uridine Incorporation Assay
Objective: To quantify the inhibition of global RNA synthesis in cultured cells by a test compound.
Materials:
-
Cultured cells (e.g., HeLa, K562, or a relevant bacterial strain)
-
Complete cell culture medium
-
Test compounds (this compound, Thiolutin, Rifampicin, Actinomycin D, Triptolide) dissolved in a suitable solvent (e.g., DMSO)
-
[³H]-Uridine (radiolabeled RNA precursor)
-
Trichloroacetic acid (TCA), ice-cold (5-10% w/v)
-
Ethanol, ice-cold (70% v/v)
-
Lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well culture plates (e.g., 24-well or 96-well)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that allows for logarithmic growth during the experiment and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitors. Include a vehicle control (e.g., DMSO) and a positive control (a known transcription inhibitor). Incubate for a predetermined period (e.g., 1-4 hours).
-
Radiolabeling: Add [³H]-Uridine to each well at a final concentration of 1-5 µCi/mL. Incubate for a short period (e.g., 30-60 minutes) to allow for incorporation into newly synthesized RNA.
-
Termination and Precipitation: Stop the incorporation by placing the plate on ice and aspirating the medium. Wash the cells once with ice-cold PBS.
-
Add ice-cold 5-10% TCA to each well to precipitate the macromolecules (including RNA). Incubate on ice for 15-30 minutes.
-
Washing: Aspirate the TCA and wash the precipitate twice with ice-cold 70% ethanol to remove unincorporated [³H]-Uridine.
-
Lysis: After the final wash, allow the wells to air dry. Add a lysis buffer (e.g., 0.1 M NaOH) to each well to dissolve the precipitate.
-
Quantification: Transfer the lysate from each well to a scintillation vial. Add scintillation cocktail, mix well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of incorporated [³H]-Uridine (counts per minute, CPM) is proportional to the rate of RNA synthesis. Plot the percentage of inhibition (relative to the vehicle control) against the compound concentration to determine the IC₅₀ value.
Conclusion
This compound and other natural product transcription inhibitors represent a diverse array of chemical structures and molecular mechanisms. While this compound and thiolutin appear to act through a complex mechanism involving metal chelation, others like rifampicin, actinomycin D, and triptolide have more direct and well-defined targets within the transcription machinery. The choice of inhibitor for research purposes will depend on the specific experimental question, including the desired level of specificity (prokaryotic vs. eukaryotic) and the targeted stage of transcription (initiation vs. elongation). This guide provides a framework for understanding and comparing these valuable research tools, aiding in the design of future experiments and the development of novel therapeutic strategies.
References
Validating Holomycin's Target Engagement in Bacterial Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Holomycin, a broad-spectrum antibiotic, has garnered significant interest for its potent antimicrobial activity. Early research pointed towards RNA polymerase as its primary target. However, recent evidence strongly suggests a more complex mechanism involving the disruption of metal homeostasis. This guide provides a comparative overview of experimental approaches to validate the target engagement of this compound in bacterial cells, focusing on the current leading hypothesis of metalloenzyme inhibition.
The Evolving Understanding of this compound's Mechanism of Action
The current and most compelling model posits that this compound acts as a pro-chelator. Intracellular reduction of its disulfide bond transforms it into a potent zinc chelator. This sequestration of zinc disrupts the function of a variety of essential zinc-dependent metalloenzymes, leading to bacterial growth inhibition. Key potential targets identified through this mechanism include Class II fructose bisphosphate aldolase (FbaA), carbonic anhydrase II, and fumarase A.
This guide will compare several key experimental methods to validate this metal-chelation model and identify specific protein targets of this compound.
Comparative Analysis of Target Validation Methods
The following table summarizes and compares various experimental techniques that can be employed to validate this compound's target engagement.
| Method | Principle | Information Gained | Throughput | Required Expertise | Alternative/Comparative Compound |
| In Vitro Enzyme Inhibition Assay | Measures the effect of this compound on the activity of purified enzymes. | Direct evidence of enzyme inhibition (IC50/Ki values). | Low to Medium | Biochemistry, Enzymology | Thiolutin (a related dithiolopyrrolone), Rifampicin (RNA polymerase inhibitor) |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of proteins upon ligand binding in cells or lysates. | Evidence of direct target binding in a cellular context. | Medium | Cell Biology, Proteomics | TPEN (a membrane-permeable zinc chelator) |
| Affinity Pull-Down & Mass Spectrometry | Uses a modified, immobilized this compound to "pull down" interacting proteins from cell lysates for identification by mass spectrometry. | Identification of direct binding partners. | Low | Biochemistry, Mass Spectrometry | Biotinylated this compound analog |
| Chemoproteomics (isoTOP-ABPP) | Uses chemical probes to map the reactivity of cysteine residues across the proteome, revealing changes upon drug treatment. | Global profile of affected metalloproteins and insight into mechanism. | High | Chemical Biology, Proteomics, Bioinformatics | Iodoacetamide (a general cysteine alkylating agent) |
Key Experimental Protocols
In Vitro Enzyme Inhibition Assay
This protocol is designed to directly measure the inhibitory effect of reduced this compound on a candidate metalloenzyme (e.g., FbaA) and, for comparison, on RNA polymerase.
Methodology:
-
Preparation of Reduced this compound: Dissolve this compound in an appropriate solvent (e.g., DMSO). Immediately before the assay, reduce the disulfide bond by adding a 2-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).
-
Enzyme Activity Assay:
-
Purify the target enzymes (e.g., E. coli FbaA and RNA polymerase) to homogeneity.
-
Set up reaction mixtures containing the enzyme, its substrate, and necessary cofactors in a suitable buffer.
-
Add varying concentrations of reduced this compound (and control compounds like TPEN for FbaA, Rifampicin for RNA polymerase) to the reaction mixtures.
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction progress using a spectrophotometer or fluorometer by measuring the consumption of substrate or formation of a product.
-
Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm direct binding of this compound to its target proteins in a more physiologically relevant setting.
Methodology:
-
Cell Culture and Treatment: Grow bacterial cultures (e.g., E. coli) to mid-log phase. Treat the cells with either vehicle control (DMSO) or this compound at a concentration known to be effective.
-
Cell Lysis and Heating: Harvest the cells, wash, and resuspend them in a lysis buffer. Lyse the cells by sonication or other appropriate methods. Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated samples to pellet the denatured, aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of a specific target protein remaining in the soluble fraction at each temperature using Western blotting or targeted mass spectrometry.
-
Data Analysis: Plot the percentage of soluble protein against temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
Visualizing the Workflow and Mechanism
To better understand the experimental logic and the proposed mechanism of action, the following diagrams are provided.
Caption: Proposed mechanism of this compound action.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Conclusion
Validating the target engagement of this compound requires a multi-faceted approach. While in vitro enzyme assays provide direct evidence of inhibition, techniques like CETSA and chemoproteomics offer crucial insights into the drug's behavior within the complex cellular environment. By comparing the results from these different methodologies, researchers can build a robust case for this compound's mechanism of action, confirming its role as a disruptor of bacterial metal homeostasis and identifying the specific metalloenzymes it targets. This comprehensive understanding is vital for the future development and optimization of this compound and related compounds as effective antibacterial agents.
References
Synergistic and antagonistic effects of Holomycin with other antibacterial agents
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant bacteria necessitates innovative therapeutic strategies, including the combination of existing antibacterial agents to enhance efficacy and overcome resistance. Holomycin, a member of the dithiolopyrrolone class of antibiotics, presents a unique mechanism of action, making it a candidate for combination therapies. This guide provides an objective comparison of this compound's performance in combination with other antibacterial agents, supported by available experimental data and detailed methodologies.
Executive Summary
Current research into the synergistic and antagonistic effects of this compound with other antibacterial agents is limited. However, preliminary studies offer insight into its potential interactions. This guide synthesizes the available data, focusing on the combination of this compound with mupirocin, and provides the foundational experimental protocols for assessing such interactions.
Data Presentation: this compound Combination Studies
To date, comprehensive studies detailing the synergistic or antagonistic profile of this compound with a wide range of antibiotics are scarce. The most notable investigation has been the combination of this compound with mupirocin against Escherichia coli and Methicillin-resistant Staphylococcus aureus (MRSA).
| Antibiotic Combination | Test Organism | Method | Fractional Inhibitory Concentration Index (FICI) | Interaction |
| This compound + Mupirocin | E. coli | Checkerboard Assay | Additive | Additive |
| This compound + Mupirocin | MRSA | Checkerboard Assay | Additive | Additive |
Note: An additive effect indicates that the combined activity of the two drugs is equal to the sum of their individual effects.
Experimental Protocols
The following is a detailed methodology for the checkerboard assay, a standard in vitro method used to determine the synergistic, antagonistic, or additive effects of antibiotic combinations.
Checkerboard Assay Protocol
1. Preparation of Materials:
-
Bacterial Strains: Mid-logarithmic phase culture of the test organism (e.g., E. coli, MRSA).
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Antibiotics: Stock solutions of this compound and the second antibacterial agent (e.g., mupirocin) at a concentration 10-20 times the expected Minimum Inhibitory Concentration (MIC).
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator.
2. Determination of Minimum Inhibitory Concentration (MIC):
-
Prior to the checkerboard assay, the MIC of each antibiotic is determined individually using a standard broth microdilution method. Serial twofold dilutions of each antibiotic are prepared in a 96-well plate, and a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) is added to each well. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth after 16-20 hours of incubation at 37°C.
3. Checkerboard Assay Setup:
-
A 96-well plate is set up with serial twofold dilutions of this compound along the x-axis (e.g., columns 1-10) and serial twofold dilutions of the second antibiotic along the y-axis (e.g., rows A-G).
-
Column 11 contains only the dilutions of the second antibiotic to re-determine its MIC.
-
Row H contains only the dilutions of this compound to re-determine its MIC.
-
A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included.
-
Each well is then inoculated with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
4. Incubation and Reading:
-
The plate is incubated at 37°C for 16-20 hours.
-
Following incubation, the wells are visually inspected for turbidity. The lowest concentration of each antibiotic, alone and in combination, that inhibits visible growth is recorded.
5. Calculation of the Fractional Inhibitory Concentration Index (FICI):
-
The FICI is calculated for each well showing no growth using the following formula: FICI = FIC of this compound + FIC of Second Antibiotic Where:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Second Antibiotic = (MIC of Second Antibiotic in combination) / (MIC of Second Antibiotic alone)
-
6. Interpretation of Results:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
Visualizations
Experimental Workflow
Caption: Workflow for determining antibiotic synergy using the checkerboard assay.
Signaling Pathways and Mechanism of Action
The additive effect observed between this compound and mupirocin can be understood by their distinct mechanisms of action, which target different essential cellular processes in bacteria.
Caption: Distinct mechanisms of action of this compound and mupirocin in a bacterial cell.
This compound acts as a prodrug that, upon entering the bacterial cell, is reduced to an active dithiol form. This active form chelates essential intracellular metal ions, such as zinc, leading to the inhibition of various metalloenzymes and disruption of cellular processes.[1] In contrast, mupirocin specifically targets and inhibits isoleucyl-tRNA synthetase, an enzyme crucial for the incorporation of isoleucine into proteins.[2][3][4][5] This leads to the cessation of protein synthesis. As these two antibiotics disrupt independent and essential pathways, their combined effect is additive rather than synergistic or antagonistic.
Conclusion
While the available data on the synergistic and antagonistic effects of this compound are limited, the initial findings of an additive interaction with mupirocin are valuable. This suggests that combining this compound with antibiotics that have distinct mechanisms of action could be a viable strategy. Further research employing the standardized protocols outlined in this guide is essential to explore the full potential of this compound in combination therapies against a broader spectrum of bacterial pathogens. The unique metal-chelating mechanism of this compound warrants further investigation into its potential synergistic interactions with other classes of antibiotics.
References
Holomycin's Antibacterial Efficacy: A Comparative Analysis of In Vitro Activity and In Vivo Potential
A significant disparity exists between the well-documented in vitro antibacterial activity of Holomycin and its application in in vivo settings. While laboratory studies demonstrate this compound's potent, broad-spectrum efficacy against a range of bacteria, its translation to clinical or preclinical models is largely hindered by toxicity concerns associated with the dithiolopyrrolone class of antibiotics to which it belongs. This guide provides a comprehensive comparison of this compound's performance, supported by available experimental data, to offer researchers, scientists, and drug development professionals a clear perspective on its potential and limitations.
In Vitro Antibacterial Activity of this compound
This compound exhibits robust antibacterial activity against a variety of Gram-positive and Gram-negative bacteria.[1][2] Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[3]
Summary of Minimum Inhibitory Concentrations (MICs)
The following table summarizes the MIC values of this compound against a selection of bacterial strains as determined by agar dilution methods.
| Bacterial Strain | Type | MIC (µg/mL) | Susceptibility |
| Staphylococcus aureus Smith | Gram-positive | 0.1 | Highly Susceptible |
| Staphylococcus aureus 1513 | Gram-positive | 0.2 | Highly Susceptible |
| Streptococcus pyogenes CN10 | Gram-positive | 0.1 | Highly Susceptible |
| Streptococcus pneumoniae 7 | Gram-positive | 0.2 | Highly Susceptible |
| Escherichia coli DC0 | Gram-negative | 0.2 | Highly Susceptible |
| Escherichia coli DC2 | Gram-negative | 0.2 | Highly Susceptible |
| Moraxella catarrhalis 1502 | Gram-negative | 0.3 | Highly Susceptible |
| Haemophilus influenzae Q1 | Gram-negative | 0.3 | Highly Susceptible |
| Enterococcus faecalis I | Gram-positive | 2 | Moderately Susceptible |
| Enterococcus faecium GE1 | Gram-positive | 8 | Moderately Susceptible |
| Enterobacter cloacae | Gram-negative | >128 | Resistant |
| Morganella morganii | Gram-negative | >128 | Resistant |
| Pseudomonas aeruginosa | Gram-negative | >128 | Resistant |
Data sourced from Oliva et al., 2001.[4]
In Vivo Antibacterial Activity: A Notable Absence of Data
A thorough review of scientific literature reveals a conspicuous lack of in vivo studies evaluating the antibacterial efficacy of this compound in animal models of infection. This absence is primarily attributed to the inherent toxicity associated with dithiolopyrrolone antibiotics.[1] While one study notes that this compound acts "in vivo on RNA synthesis," this is a general statement regarding its mechanism and not evidence from a therapeutic study in an infected animal model.
Some in vivo research has been conducted on related dithiolopyrrolones, which may offer some context. For instance, thiolutin , a closely related compound, has been studied in a mouse model of imiquimod-induced psoriasis-like skin inflammation. In this non-bacterial context, thiolutin was administered at doses of 1, 2.5, and 5 mg/kg/day and was found to alleviate skin lesions without affecting liver and kidney function, suggesting a degree of tolerability at these concentrations in this specific model.
Another related compound is thiomarinol , a hybrid antibiotic containing a dithiolopyrrolone moiety. While in vivo antibacterial efficacy data for thiomarinol is also limited, it has demonstrated potent in vitro activity against a range of clinical isolates.
The lack of in vivo antibacterial data for this compound underscores a critical challenge in the development of this class of antibiotics: separating their potent bioactivity from their toxicity to the host.
Mechanism of Action: A Dual Threat to Bacteria
This compound's antibacterial effect is attributed to a multi-faceted mechanism of action, primarily centered around the inhibition of RNA synthesis and the disruption of metal homeostasis. It is considered a prodrug, meaning it is converted into its active form within the bacterial cell.
The proposed mechanism involves the following key steps:
-
Cellular Entry and Reduction: this compound enters the bacterial cell in its inactive, disulfide form. Inside the reducing environment of the cytoplasm, the disulfide bridge is broken, converting this compound into its active dithiol form.
-
Inhibition of RNA Polymerase: The activated form of this compound is believed to directly inhibit bacterial DNA-dependent RNA polymerase, thereby halting transcription and subsequent protein synthesis. This leads to a bacteriostatic effect, where bacterial growth is inhibited.
-
Metal Chelation: The reduced, active form of this compound is a potent chelator of essential metal ions, particularly zinc. By sequestering these metal ions, this compound disrupts the function of numerous metalloenzymes that are crucial for various cellular processes.
The following diagram illustrates the proposed mechanism of action of this compound.
References
- 1. Dithiolopyrrolones: Biosynthesis, Synthesis, and Activity of a Unique Class of Disulfide-Containing Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dithiolopyrrolone Natural Products: Isolation, Synthesis and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. idexx.dk [idexx.dk]
- 4. Antimicrobial Properties and Mode of Action of the Pyrrothine this compound - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptomic Analysis of Bacteria Treated with Holomycin: A Mechanistic Insight
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the transcriptomic and physiological effects of holomycin on bacteria. While direct, comprehensive transcriptomic datasets for this compound are not extensively published, this guide synthesizes the current understanding of its mechanism of action to infer its transcriptomic signature and compares it with other classes of antibiotics.
This compound, a member of the dithiolopyrrolone class of antibiotics, is a broad-spectrum agent with bacteriostatic activity against a variety of Gram-positive and Gram-negative bacteria.[1][2] Historically considered an inhibitor of RNA synthesis, recent evidence has shifted the understanding of its primary mechanism to the disruption of metal homeostasis.[3][4] This guide delves into the molecular impact of this compound, presenting quantitative data, experimental methodologies, and visual pathways to offer a clear perspective on its effects.
Revisiting the Mechanism of Action: From RNA Polymerase Inhibition to Metal Homeostasis Disruption
Initially, this compound and its analogue, thiolutin, were reported to inhibit RNA synthesis, leading to the hypothesis that they directly target bacterial DNA-dependent RNA polymerase.[1] However, this compound only weakly inhibits purified E. coli RNA polymerase in vitro, and at concentrations higher than those required to inhibit bacterial growth. This suggests that the inhibition of RNA synthesis is likely a secondary effect.
A more recent and well-supported mechanism proposes that this compound acts as a prodrug. Following uptake by the bacterial cell, the intramolecular disulfide bond of this compound is reduced, converting it into its active dithiol form. This reduced form is a high-affinity chelator of intracellular zinc. By sequestering this essential metal ion, reduced this compound disrupts the function of numerous zinc-dependent metalloenzymes, leading to a cascade of downstream effects and ultimately inhibiting bacterial growth. This disruption of metal homeostasis is now considered its primary mode of action.
Comparative Data on this compound Activity
The following table summarizes the minimum inhibitory concentrations (MICs) of this compound against various bacterial species, providing a quantitative measure of its antibacterial potency.
| Bacterial Species | Minimum Inhibitory Concentration (MIC) | Reference |
| Escherichia coli | Not explicitly stated, but growth is inhibited | |
| Gram-positive bacteria | Broad-spectrum activity | |
| Gram-negative bacteria | Broad-spectrum activity (exceptions noted) | |
| Enterobacter cloacae | No activity | |
| Morganella morganii | No activity | |
| Pseudomonas aeruginosa | No activity |
Inferred Transcriptomic Signature of this compound Treatment
Based on its mechanism as a zinc chelator, the transcriptomic response to this compound is expected to be distinct from that of classical antibiotics. Below is a comparison of the inferred transcriptomic signature of this compound with antibiotics targeting other major cellular pathways.
| Antibiotic Class | Primary Target | Expected Upregulation of Genes | Expected Downregulation of Genes |
| This compound (inferred) | Zinc Homeostasis | Zinc import systems (e.g., znuABC), metal stress response genes, genes involved in alternative metabolic pathways to bypass inhibited zinc-dependent enzymes. | Genes encoding zinc-dependent enzymes (e.g., certain dehydrogenases, peptidases), genes for non-essential metabolic pathways to conserve resources. |
| RNA Polymerase Inhibitors (e.g., Rifampicin) | RNA Polymerase | Genes involved in DNA repair and the SOS response, drug efflux pumps. | Genes related to transcription and translation, genes for metabolic pathways to slow growth. |
| Protein Synthesis Inhibitors (e.g., Aminoglycosides) | Ribosome | Heat shock proteins, genes involved in ribosome rescue and repair, drug efflux pumps. | Genes for ribosomal proteins, genes involved in energy-intensive metabolic processes. |
| Cell Wall Synthesis Inhibitors (e.g., Beta-lactams) | Peptidoglycan Synthesis | Genes involved in cell wall stress response (e.g., two-component systems), genes for peptidoglycan recycling. | Genes involved in cell division and growth. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antibiotic activity. The following are protocols for key experiments used to characterize the effects of this compound.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Methodology:
-
A two-fold serial dilution of this compound is prepared in a suitable liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the test bacterium to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Control wells are included: a positive control with no antibiotic and a negative control with no bacteria.
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound at which no visible turbidity is observed.
In Vitro RNA Polymerase Inhibition Assay
Objective: To measure the direct inhibitory effect of a compound on the activity of purified RNA polymerase.
Methodology:
-
A reaction mixture is prepared containing purified bacterial RNA polymerase, a DNA template (e.g., poly(dA-dT) or a plasmid), and ribonucleoside triphosphates (rNTPs), one of which is radioactively labeled (e.g., [α-³²P]UTP).
-
This compound at various concentrations is added to the mixture. A control reaction without the inhibitor is run in parallel.
-
The transcription reaction is initiated and allowed to proceed for a set time at 37°C.
-
The reaction is stopped, and the newly synthesized, radiolabeled RNA is precipitated using trichloroacetic acid (TCA).
-
The precipitate is collected on a filter, and the incorporated radioactivity is quantified using a scintillation counter to determine the extent of inhibition.
Chemical Genomics Screen for Target Identification
Objective: To identify cellular pathways affected by a compound by screening for hypersensitivity in a collection of single-gene knockout mutants.
Methodology:
-
A library of bacterial mutants, where each strain has a single non-essential gene deleted (e.g., the Keio collection in E. coli), is utilized.
-
The mutant library is grown in the presence of a sub-lethal concentration of this compound.
-
The growth of each mutant is quantitatively measured and compared to its growth in a control medium without the antibiotic.
-
Mutants that exhibit significantly impaired growth (hypersensitivity) in the presence of the drug are identified. These genes often point to the cellular pathway targeted by the compound. For this compound, mutants defective in zinc import were found to be hypersensitive.
Visualizing the Molecular Effects of this compound
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its analysis.
Caption: Proposed mechanism of action for this compound in bacteria.
Caption: Experimental workflow for analyzing this compound's effects.
References
- 1. Antimicrobial properties and mode of action of the pyrrothine this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of the gene cluster for the dithiolopyrrolone antibiotic this compound in Streptomyces clavuligerus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. benchchem.com [benchchem.com]
A Comparative Analysis of Holomycin Self-Resistance Mechanisms in Producing Organisms
A deep dive into the distinct strategies employed by Streptomyces clavuligerus, Yersinia ruckeri, and Photobacterium galatheae to evade autotoxicity from the antibiotic Holomycin. This guide provides researchers, scientists, and drug development professionals with a comparative overview of the self-resistance mechanisms in these this compound-producing organisms, supported by experimental data and detailed methodologies.
This compound, a broad-spectrum antibiotic, presents a significant challenge to the organisms that synthesize it. To survive, these microbes have evolved sophisticated self-resistance mechanisms. This report dissects and contrasts the known strategies in three distinct this compound producers: the soil bacterium Streptomyces clavuligerus, the fish pathogen Yersinia ruckeri, and the marine bacterium Photobacterium galatheae S2753.
Quantitative Comparison of this compound Resistance
The following table summarizes the known quantitative effects of deleting key resistance genes on this compound sensitivity in their respective producing organisms. While specific Minimum Inhibitory Concentration (MIC) values are not consistently reported across the literature, qualitative and semi-quantitative data from agar diffusion assays clearly demonstrate the role of these resistance genes.
| Organism | Resistance Gene | Wild-Type Resistance Level | Mutant Resistance Level | Fold Change in Sensitivity | Experimental Method |
| Streptomyces clavuligerus | hlmI (dithiol oxidase) | Resistant | Increased sensitivity | Not explicitly quantified | Agar Diffusion Assay |
| Yersinia ruckeri | hom12 (RNA methyltransferase) | Resistant | Increased sensitivity | Not explicitly quantified | Agar Diffusion Assay |
| Photobacterium galatheae S2753 | Unknown | Resistant | - | - | MIC determination for other strains |
Self-Resistance Mechanisms: A Detailed Look
Streptomyces clavuligerus: Enzymatic Modification of the Antibiotic Precursor
Streptomyces clavuligerus employs a dithiol oxidase, HlmI , as its primary defense against this compound. This enzyme is crucial for the formation of the intramolecular disulfide bridge in the final stages of this compound biosynthesis.[1] Deletion of the hlmI gene results in a significant increase in sensitivity to externally applied this compound, indicating that HlmI's role extends beyond biosynthesis to self-protection.[1] It is hypothesized that by controlling the final, toxic step of this compound synthesis, the organism prevents the accumulation of the active antibiotic within its own cells.
A secondary, or "backup," self-protection mechanism involving S-methylation of this compound biosynthetic intermediates has also been proposed for S. clavuligerus. This modification would render the precursor inactive, providing another layer of defense.
Yersinia ruckeri: Target Modification via RNA Methylation
In contrast to modifying the antibiotic itself, Yersinia ruckeri protects its cellular machinery through target modification. This fish pathogen utilizes an RNA methyltransferase, Hom12 , to confer self-resistance.[2][3] The proposed mechanism involves the methylation of Y. ruckeri's own RNA, which is the presumed target of this compound. This modification likely prevents the antibiotic from binding to its target and interfering with essential cellular processes like transcription.
Experimental evidence robustly supports this mechanism. Disruption of the hom12 gene renders the mutant strain sensitive to this compound.[2] Furthermore, resistance is restored upon complementation with a functional copy of the hom12 gene. Heterologous expression of hom12 in a susceptible host, such as E. coli, has been shown to confer tolerance to this compound.
Photobacterium galatheae S2753: An Enigmatic Strategy
The self-resistance mechanism in the marine bacterium Photobacterium galatheae S2753 remains the most mysterious of the three. Studies have shown that this organism does not possess homologs of the hlmI or hom12 genes, indicating a distinct evolutionary path to this compound resistance. While the specific genes and pathways involved are yet to be elucidated, it is clear that P. galatheae has a different strategy to cope with this compound toxicity. Some research has pointed towards the possibility of efflux pumps playing a role in antibiotic resistance in related bacteria, which could be a potential avenue for investigation in P. galatheae. Further research is needed to uncover the genetic determinants and biochemical pathways responsible for its self-protection.
Experimental Protocols
Agar Diffusion Assay for this compound Sensitivity in Streptomyces clavuligerus
This protocol is adapted from the methodology used to assess the increased sensitivity of the S. clavuligerus ΔhlmI mutant to this compound.
Materials:
-
Spore suspensions of wild-type and ΔhlmI mutant S. clavuligerus.
-
MYM agar plates (4 g/L yeast extract, 10 g/L malt extract, 4 g/L dextrose, 15 g/L agar).
-
This compound solution (e.g., 5 mg/mL in a suitable solvent like DMSO).
-
Sterile filter paper discs (6 mm diameter).
Procedure:
-
Prepare a lawn of S. clavuligerus spores on the surface of MYM agar plates.
-
Aseptically place a sterile filter paper disc onto the center of the inoculated agar plate.
-
Apply a known amount of the this compound solution (e.g., 10 µL of a 5 mg/mL solution) to the filter paper disc.
-
Incubate the plates at 30°C for 4-5 days.
-
Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited).
-
Compare the zone of inhibition for the wild-type and ΔhlmI mutant strains. A larger zone of inhibition for the mutant indicates increased sensitivity to this compound.
Agar Plate Diffusion Assay for this compound Susceptibility in Yersinia ruckeri
This method was employed to demonstrate the role of hom12 in this compound resistance.
Materials:
-
Overnight cultures of wild-type Y. ruckeri, Δhom12 mutant, and the complemented strain.
-
Luria-Bertani (LB) agar plates.
-
This compound solution (e.g., 35 µg/mL in DMSO).
Procedure:
-
Prepare a lawn of the respective Y. ruckeri strains on LB agar plates.
-
Create a well in the center of the agar plate using a sterile cork borer or a pipette tip.
-
Add a specific volume of the this compound solution (e.g., 20 µL of 35 µg/mL) into the well.
-
Incubate the plates at 22°C overnight.
-
Observe and measure the zone of inhibition around the well. A distinct zone of inhibition for the Δhom12 mutant, which is absent or significantly smaller for the wild-type and complemented strains, indicates the role of hom12 in resistance.
In Vitro RNA Methyltransferase Activity Assay
This is a general protocol to assess the activity of RNA methyltransferases like Hom12, often involving the use of a radiolabeled methyl donor.
Materials:
-
Purified Hom12 enzyme.
-
RNA substrate (a specific RNA transcript or total RNA).
-
S-adenosyl-L-[methyl-¹⁴C]-methionine ([¹⁴C]-SAM) as the methyl donor.
-
Reaction buffer (e.g., Tris-HCl buffer with MgCl₂ and DTT).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Set up the reaction mixture containing the reaction buffer, RNA substrate, and purified Hom12 enzyme.
-
Initiate the reaction by adding [¹⁴C]-SAM.
-
Incubate the reaction at an optimal temperature (e.g., 37°C) for a defined period.
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Precipitate the RNA (e.g., using trichloroacetic acid) to separate it from the unincorporated [¹⁴C]-SAM.
-
Collect the precipitated RNA on a filter membrane.
-
Wash the filter to remove any remaining unincorporated [¹⁴C]-SAM.
-
Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
The amount of incorporated radioactivity is proportional to the methyltransferase activity.
Visualizing the Resistance Pathways
The distinct self-resistance strategies of Streptomyces clavuligerus and Yersinia ruckeri can be visualized as follows:
Figure 1. Contrasting self-resistance mechanisms to this compound.
Conclusion
The evolution of antibiotic self-resistance is a fascinating example of microbial adaptation. Streptomyces clavuligerus and Yersinia ruckeri have developed elegant, yet fundamentally different, solutions to the problem of this compound autotoxicity: one modifies the antibiotic precursor, while the other modifies the antibiotic's target. The mechanism employed by Photobacterium galatheae S2753 remains an open area for research and may reveal novel resistance strategies. Understanding these diverse mechanisms not only provides insights into the evolutionary biology of antibiotic production but also offers potential avenues for the development of new antimicrobial strategies and the circumvention of clinical antibiotic resistance.
References
- 1. Streptomyces clavuligerus HlmI is an intramolecular disulfide-forming dithiol oxidase in this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Fish Pathogen Yersinia ruckeri Produces this compound and Uses an RNA Methyltransferase for Self-resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The fish pathogen Yersinia ruckeri produces this compound and uses an RNA methyltransferase for self-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Holomycin: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like holomycin are paramount to ensuring laboratory safety and environmental protection. This compound is a broad-spectrum antibiotic of the dithiolopyrrolone class with antitumor activity.[1][2][3] Due to its biological activity and potential environmental impact, it is crucial to follow rigorous disposal procedures. This guide provides a comprehensive framework for the safe disposal of this compound, empowering laboratories to manage this compound responsibly.
Immediate Safety and Handling Precautions:
Always wear appropriate Personal Protective Equipment (PPE), including:
-
Gloves: Nitrile or other chemically resistant gloves to prevent skin contact.
-
Eye Protection: Safety glasses or goggles to protect from dust or splashes.
-
Lab Coat: A standard laboratory coat to protect skin and clothing.
-
Respiratory Protection: An N95 or P1 dust mask is recommended when handling the powdered form to avoid inhalation.
Step-by-Step Disposal Procedures
The proper disposal route for this compound depends on its form (pure substance, stock solution, or contaminated materials) and the quantity to be discarded. As an antibiotic, this compound is considered chemical waste and should not be disposed of down the drain, as this can contribute to environmental pollution and the development of antibiotic-resistant bacteria.
1. Waste Segregation and Collection:
All materials contaminated with this compound must be segregated from general laboratory waste.
-
Solid Waste: Collect all disposable materials that have come into contact with this compound (e.g., pipette tips, culture flasks, gloves, bench paper) in a designated, leak-proof hazardous waste container lined with a durable plastic bag. The container should be clearly labeled "this compound-contaminated waste."
-
Liquid Waste: Collect all experimental solutions containing this compound in a dedicated, clearly labeled, leak-proof, and chemically compatible hazardous waste container.
-
Pure this compound Powder and Stock Solutions: Place the original container with the remaining this compound powder or the stock solution into a larger, sealable, and clearly labeled hazardous waste container. The container must be labeled with "Hazardous Waste," the name "this compound," and the approximate quantity.
2. Chemical Deactivation (Recommended for Dilute Solutions):
For dilute liquid waste containing this compound, chemical deactivation can be considered to neutralize its antibiotic properties before final disposal. The following procedure is based on general best practices for the oxidation of organic compounds and should be validated for this compound on a small scale before implementation.
| Parameter | Specification | Purpose |
| Deactivating Agent | Sodium hypochlorite (bleach) | To oxidize and inactivate the antibiotic. |
| Reaction pH | 10-11 | Optimal pH for hypochlorite-based oxidation. |
| Reaction Time | 24 hours | Duration to be optimized based on degradation efficiency. |
| Neutralizing Agent | Sodium bisulfite | To quench excess hypochlorite. |
| Final Concentration | < 1 µg/mL | Target concentration to be considered "inactivated." |
Experimental Protocol for Chemical Deactivation:
-
Alkalinize the Solution: In a suitable, chemically resistant container within a fume hood, adjust the pH of the this compound-containing liquid waste to between 10 and 11 using a suitable base (e.g., sodium hydroxide).
-
Add Oxidizing Agent: Slowly add a sufficient volume of sodium hypochlorite solution (household bleach is typically 5-6% sodium hypochlorite) to the liquid waste. The exact amount will depend on the concentration of this compound and other organic materials in the solution.
-
Allow Reaction Time: Loosely cap the container to allow for any gas evolution and let the reaction proceed for 24 hours at room temperature with occasional stirring.
-
Neutralize Excess Oxidant: After 24 hours, test for the presence of excess hypochlorite using potassium iodide-starch paper. If present, neutralize the excess by adding a sodium bisulfite solution dropwise until the test paper no longer indicates the presence of an oxidizer.
-
Final pH Adjustment: Adjust the final pH of the treated solution to be within the acceptable range for your institution's chemical waste (typically between 6 and 9).
3. Final Disposal:
All this compound waste, whether chemically treated or not, must be disposed of as hazardous waste.
-
Packaging: Ensure all waste containers are securely sealed and properly labeled with the contents ("Hazardous Waste: this compound" and any other components).
-
Licensed Disposal Vendor: Arrange for pickup and disposal by a licensed hazardous waste management company. Follow all local, state, and federal regulations for hazardous waste disposal.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound waste.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Holomycin
For Immediate Implementation: This document provides crucial safety and logistical guidance for all laboratory personnel handling Holomycin. Researchers, scientists, and drug development professionals must adhere to these procedures to minimize exposure risk and ensure a safe research environment. This compound, a dithiolopyrrolone-class broad-spectrum antibiotic with antitumor properties, is a potent compound requiring meticulous handling.[1][2][3][4] Its classification as a "Dangerous Good for transport" underscores the need for stringent safety protocols.[3]
Given the high potency of this compound, as indicated by its intravenous LD50 of 5-10 mg/kg in mice, all handling procedures should be conducted with the utmost caution. While a specific Occupational Exposure Limit (OEL) for this compound has not been established, a risk-based approach using control banding is recommended to minimize exposure. It is imperative that all personnel obtain and thoroughly review the Safety Data Sheet (SDS) for this compound from their supplier before commencing any work.
Essential Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure to this compound. The following table outlines the recommended PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated, powder-free nitrile gloves. | Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination. |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects eyes and face from splashes and aerosols of this compound powder or solutions. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. For procedures with a high risk of aerosolization, a powered air-purifying respirator (PAPR) is recommended. | Minimizes the inhalation of airborne this compound particles, especially during weighing and solution preparation. |
| Protective Clothing | Disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting knit cuffs. | Protects skin and personal clothing from contamination. |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the tracking of contamination out of the designated handling area. |
Operational Plan: From Receipt to Disposal
A structured operational plan is essential for the safe handling of this compound at every stage.
Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store this compound in a designated, clearly labeled, and secure location, away from incompatible materials.
-
Access to the storage area should be restricted to authorized personnel.
Preparation and Handling (To be performed in a designated containment area)
-
Designated Area: All handling of solid this compound and preparation of solutions must be conducted in a certified chemical fume hood, biological safety cabinet, or a containment ventilated enclosure (glove box).
-
Donning PPE: Before entering the designated handling area, all personnel must don the appropriate PPE as outlined in the table above.
-
Weighing:
-
Use a dedicated, calibrated analytical balance within the containment enclosure.
-
Handle the solid compound gently to avoid generating dust. Use of anti-static weigh paper or boats is recommended.
-
-
Solution Preparation:
-
Slowly add the solvent to the vessel containing the weighed this compound to prevent splashing.
-
If sonication or vortexing is required, ensure the container is securely capped to prevent aerosol generation.
-
Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Solid Spill:
-
Evacuate and restrict access to the affected area.
-
Wearing appropriate PPE, gently cover the spill with absorbent paper dampened with a suitable solvent (e.g., 70% ethanol) to wet the powder and prevent it from becoming airborne.
-
Carefully collect the contaminated material using a scoop and place it into a sealed, labeled hazardous waste container.
-
-
Liquid Spill:
-
Evacuate and restrict access to the area.
-
Wearing appropriate PPE, cover the spill with absorbent material, working from the outside in.
-
Place all contaminated materials into a sealed, labeled hazardous waste container.
-
Decontamination
-
All surfaces and equipment that have come into contact with this compound must be decontaminated.
-
Use a validated decontamination procedure. In the absence of a specific validated agent, a solution of sodium hypochlorite followed by a rinse with 70% ethanol may be effective, but compatibility with surfaces and equipment must be verified.
Disposal Plan
Proper disposal of this compound waste is crucial to prevent environmental contamination and potential health hazards.
-
Waste Segregation: All materials contaminated with this compound, including solid waste (e.g., PPE, contaminated labware) and liquid waste (e.g., experimental solutions), must be segregated from general laboratory waste.
-
Solid Waste: Collect in a designated, clearly labeled, leak-proof hazardous waste container. The container should be kept closed when not in use.
-
Liquid Waste: Collect in a dedicated, clearly labeled, leak-proof, and chemically compatible hazardous waste container.
-
Final Disposal: All this compound waste must be disposed of as hazardous chemical waste through a licensed hazardous waste management company, in accordance with all local, state, and federal regulations.
Experimental Protocol Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.
Caption: A logical workflow for the safe handling and disposal of this compound.
This comprehensive guide provides a framework for the safe handling of this compound. It is the responsibility of every researcher and institution to ensure that these procedures are implemented and strictly followed to maintain a safe laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
